molecular formula C32H28BF2N5O B12417078 Bod-NH-NP

Bod-NH-NP

Cat. No.: B12417078
M. Wt: 547.4 g/mol
InChI Key: BJVFFPYCSSGFJG-WYMLVPIESA-N
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Description

Bod-NH-NP is a useful research compound. Its molecular formula is C32H28BF2N5O and its molecular weight is 547.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H28BF2N5O

Molecular Weight

547.4 g/mol

IUPAC Name

2-[[11-ethyl-2,2-difluoro-12-[(E)-2-[3-methoxy-4-(methylamino)phenyl]ethenyl]-10-methyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]methylidene]propanedinitrile

InChI

InChI=1S/C32H28BF2N5O/c1-5-26-21(2)32-31(25-9-7-6-8-10-25)29-16-23(15-24(18-36)19-37)20-39(29)33(34,35)40(32)28(26)14-12-22-11-13-27(38-3)30(17-22)41-4/h6-17,20,38H,5H2,1-4H3/b14-12+

InChI Key

BJVFFPYCSSGFJG-WYMLVPIESA-N

Isomeric SMILES

[B-]1(N2C=C(C=C2C(=C3[N+]1=C(C(=C3C)CC)/C=C/C4=CC(=C(C=C4)NC)OC)C5=CC=CC=C5)C=C(C#N)C#N)(F)F

Canonical SMILES

[B-]1(N2C=C(C=C2C(=C3[N+]1=C(C(=C3C)CC)C=CC4=CC(=C(C=C4)NC)OC)C5=CC=CC=C5)C=C(C#N)C#N)(F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Nitric Oxide Detection Using BODIPY-Amine Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and quantitative performance of a class of fluorescent probes for the detection of nitric oxide (NO). While the specific nomenclature "Bod-NH-NP" is not standard in published literature, it conceptually aligns with a well-established class of sensors: Boron-dipyrromethene (BODIPY) fluorophores functionalized with an amine-containing moiety that serves as the NO-reactive site. This document will focus on the principles and data derived from representative probes of this class.

Core Mechanism of Action: Photoinduced Electron Transfer (PET)

The fundamental mechanism for nitric oxide detection in this class of probes is based on the principle of Photoinduced Electron Transfer (PET). The probe consists of two key components: a BODIPY core, which is a highly fluorescent dye, and an amine-containing recognition site, which is responsible for reacting with nitric oxide.

  • "Off" State (No NO Present): In its native state, the probe exhibits very low fluorescence. This is because upon excitation of the BODIPY fluorophore with light, the electron-rich amine group donates an electron to the excited fluorophore. This process, known as Photoinduced Electron Transfer, provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence.

  • "On" State (NO Present): Nitric oxide, typically in the presence of oxygen, forms dinitrogen trioxide (N₂O₃). This species is a potent nitrosating agent that reacts with the amine group on the probe. Common amine-based reactive sites include secondary amines or o-phenylenediamine moieties.

    • Reaction with a secondary amine yields a stable N-nitrosamine.

    • Reaction with an o-phenylenediamine group results in the formation of a triazole ring.

This chemical transformation significantly lowers the electron-donating ability of the recognition moiety. Consequently, the PET process is inhibited or completely blocked. With the non-radiative quenching pathway eliminated, the excited BODIPY fluorophore returns to the ground state by emitting a photon, leading to a strong, "turned-on" fluorescent signal.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of a PET-based BODIPY-amine probe for nitric oxide detection.

Quantitative Data Summary

The performance of fluorescent probes is characterized by several key photophysical and analytical parameters. The table below summarizes typical quantitative data for representative BODIPY-amine based NO sensors found in the literature.

ParameterProbe "Off" State (Before NO)Probe "On" State (After NO)Representative ProbeReference
Fluorescence Quantum Yield (Φf) ~0.001 - 0.06~0.55 - 0.87RBA, Aniline-BODIPY[5]
Limit of Detection (LOD) N/A10 nM - 35 nMRBA, Aniline-BODIPY
Response Time N/A≤0.1 s to ~10 sRBA, Aniline-BODIPY
Excitation Wavelength (λex) ~505 nm~505 nmGeneric BODIPY
Emission Wavelength (λem) ~528 nm~528 nmGeneric BODIPY

Note: Values can vary based on the specific molecular structure of the BODIPY core, the nature of the amine recognition site, and the solvent system used.

Experimental Protocols

This section provides a generalized methodology for the use of BODIPY-amine probes for detecting nitric oxide in cellular systems.

Probe Preparation and Cell Loading
  • Stock Solution Preparation: Prepare a stock solution of the BODIPY-amine probe (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a suitable culture vessel for microscopy (e.g., glass-bottom dishes or 96-well plates) and grow to the desired confluency.

  • Probe Loading: Dilute the probe stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 1-10 µM). Remove the culture medium from the cells, wash once with PBS, and incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Wash: After incubation, wash the cells two to three times with PBS to remove any excess, unloaded probe. Add fresh culture medium or imaging buffer to the cells.

Nitric Oxide Induction and Imaging
  • Exogenous NO Detection: To detect an external source of NO, treat the probe-loaded cells with a nitric oxide donor, such as DEA·NONOate (e.g., 10-100 µM). Image the cells immediately or after a short incubation period (e.g., 30 minutes).

  • Endogenous NO Detection: To detect NO produced by cells, stimulate the cells with appropriate agents. For example, to induce nitric oxide synthase (iNOS) in RAW 264.7 macrophages, treat the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 20 ng/mL) for several hours (e.g., 12-24 hours) prior to or after probe loading.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation ~488-505 nm, emission ~515-550 nm). Acquire images before and after the addition of the NO donor or cellular stimulation.

  • Data Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji). The increase in fluorescence intensity correlates with the concentration of nitric oxide.

Experimental Workflow Diagram

Experimental_Workflow cluster_stim NO Source Start Start Cell_Culture 1. Plate and Culture Cells Start->Cell_Culture Probe_Loading 2. Load Cells with BODIPY-Amine Probe (1-10 µM) Cell_Culture->Probe_Loading Wash_Cells 3. Wash to Remove Excess Probe Probe_Loading->Wash_Cells Image_Pre 5. Acquire Pre-Stimulation Image (Baseline) Wash_Cells->Image_Pre Induce_Endo 4a. Induce Endogenous NO (e.g., LPS/IFN-γ) Image_Post 6. Acquire Post-Stimulation Image Induce_Endo->Image_Post Add_Exo 4b. Add Exogenous NO (e.g., DEA·NONOate) Add_Exo->Image_Post Image_Pre->Induce_Endo Analysis 7. Quantify Fluorescence Intensity Change Image_Post->Analysis End End Analysis->End

Caption: Generalized workflow for cellular nitric oxide detection using a fluorescent probe.

Selectivity and Considerations

  • Selectivity: BODIPY-amine probes generally exhibit high selectivity for nitric oxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and nitrite (NO₂⁻).

  • Interference: A notable interference can come from high concentrations of intracellular glutathione (GSH). GSH can react with the nitrosating agent N₂O₃, thus competing with the probe and potentially leading to an underestimation of NO levels.

  • pH Stability: The fluorescence of the BODIPY core is typically stable over a wide physiological pH range, which is advantageous for cellular imaging applications.

References

Activatable Fluorescent Probes for Endogenous Nitric Oxide Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of activatable fluorescent probes for the detection and imaging of endogenous nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, making its precise visualization essential for advancing biomedical research and drug development.[1][2] This guide details the core principles of probe design, summarizes key quantitative data for prominent probes, provides detailed experimental protocols, and illustrates fundamental concepts with clear diagrams.

Introduction to Endogenous Nitric Oxide and Fluorescent Probes

Nitric oxide (NO) is a transient and highly reactive gaseous signaling molecule enzymatically synthesized from L-arginine by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3][4] Its roles are diverse, ranging from vasodilation and neurotransmission to immune responses.[5] The biological effects of NO are tightly regulated by its concentration, spatial distribution, and temporal dynamics. Consequently, methods for real-time, sensitive, and specific detection of endogenous NO in living systems are of paramount importance.

Activatable fluorescent probes have emerged as powerful tools for NO imaging due to their high sensitivity, spatiotemporal resolution, and non-invasive nature. These probes are typically designed to be "off" in their basal state and exhibit a significant increase in fluorescence—a "turn-on" response—upon specific reaction with NO or its derivatives. This activation mechanism provides a high signal-to-background ratio, enabling the visualization of subtle changes in endogenous NO levels.

Core Principles of Probe Design and Sensing Mechanisms

The rational design of activatable fluorescent probes for NO hinges on a specific and efficient chemical reaction that transduces the presence of NO into a fluorescent signal. The most prevalent design strategies are based on the N-nitrosation of aromatic amines.

o-Phenylenediamine-Based Probes

A widely adopted strategy involves the use of an o-phenylenediamine moiety appended to various fluorophores. In the presence of oxygen, NO is converted to dinitrogen trioxide (N₂O₃), which then reacts with the o-phenylenediamine group to form a highly fluorescent and stable triazole product. This irreversible reaction leads to a significant "turn-on" of the probe's fluorescence. Prominent examples of this class include the diaminofluoresceins (DAFs) and diaminorhodamines (DARs).

G Mechanism of o-Phenylenediamine-Based Probes Probe o-Phenylenediamine Probe (Non-fluorescent) Product Triazole Product (Highly Fluorescent) Probe->Product Reaction NO NO N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 N2O3->Product N-nitrosation & Cyclization

Figure 1. Activation of o-phenylenediamine probes by NO.

Copper(II)-Based Probes

Another major class of NO probes utilizes the redox chemistry of copper. In these probes, a Cu(II) complex is used to quench the fluorescence of a tethered fluorophore. Nitric oxide can directly reduce Cu(II) to Cu(I), leading to the release of the fluorophore and a restoration of its fluorescence. This mechanism allows for the direct detection of NO, unlike the DAF family which primarily detects N₂O₃. An example of such a probe is CuFL.

G Mechanism of Copper(II)-Based Probes Probe Cu(II)-Fluorophore Complex (Quenched) Product Fluorophore (Fluorescent) Probe->Product Release CuI Cu(I) Probe->CuI NO NO NO->Probe Reduction

Figure 2. Activation of a Copper(II)-based NO probe.

Quantitative Data of Common NO Fluorescent Probes

The selection of an appropriate probe depends on the specific experimental requirements. The following table summarizes the key photophysical properties and performance metrics of several widely used NO probes.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitKey Features
DAF-2 ~495~515~0.005 (off), ~0.92 (on)~5 nMHigh fluorescence enhancement, but pH sensitive and requires O₂.
DAF-FM ~495~515~0.005 (off), ~0.81 (on)-Higher photostability and less pH sensitivity than DAF-2.
DAR-4M ~560~575--Red-shifted spectra, reducing cellular autofluorescence.
CuFL ----Enables direct detection of NO, selective over other ROS/RNS.
BOD-NH-NP ----Fast responding, suitable for detecting eNOS-derived NO.
NRNO Two-photon (820)~650-46 nMNear-infrared emission for deeper tissue imaging.
NOP Two-photon (700)~455 & ~535-19.5 ± 1.00 nMRatiometric two-photon probe for quantitative imaging.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the intracellular detection of NO using cell-permeable probes.

Protocol 1: Intracellular NO Detection with DAF-FM Diacetate

This protocol outlines the use of DAF-FM diacetate, a cell-permeable version of DAF-FM that is hydrolyzed by intracellular esterases to its active form.

Materials:

  • DAF-FM diacetate stock solution (5 mM in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells cultured on glass-bottom dishes or coverslips

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)

  • NOS inhibitor (e.g., Nω-Nitro-L-arginine methyl ester, L-NAME)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a loading solution by diluting the DAF-FM diacetate stock solution to a final concentration of 5-10 µM in HBSS. To aid in solubilization, pre-mix the DAF-FM diacetate with an equal volume of 20% Pluronic F-127 before diluting in buffer.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the DAF-FM diacetate loading solution for 20-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with HBSS to remove any extracellular probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire baseline fluorescence images using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • To induce NO production, treat the cells with an NO donor (e.g., 10 µM SNAP) or a physiological stimulus (e.g., acetylcholine for endothelial cells).

    • To confirm the specificity of the signal, pre-incubate a separate batch of cells with a NOS inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before probe loading and stimulation.

  • Data Analysis: Quantify the change in fluorescence intensity over time in the stimulated and control groups.

G Workflow for Intracellular NO Imaging cluster_prep Preparation cluster_exp Experiment cluster_ctrl Control CellCulture Culture Cells ProbeLoading Load with DAF-FM DA CellCulture->ProbeLoading Wash Wash Cells ProbeLoading->Wash Baseline Acquire Baseline Image Wash->Baseline Stimulate Add NO Stimulus (e.g., SNAP) Baseline->Stimulate Image Acquire Time-Lapse Images Stimulate->Image DataAnalysis DataAnalysis Image->DataAnalysis Quantify Fluorescence Inhibitor Pre-incubate with NOS Inhibitor (L-NAME) Inhibitor->ProbeLoading

Figure 3. Experimental workflow for NO detection.

Signaling Pathways and Probe Selection

The choice of an NO probe can be guided by the specific biological question and the signaling pathway under investigation. For example, to study NO production downstream of Ca²⁺ signaling in endothelial cells, a probe compatible with simultaneous Ca²⁺ imaging might be necessary.

G eNOS Activation Pathway cluster_cell Endothelial Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release CaM Calmodulin Ca2_release->CaM eNOS_active eNOS (active) CaM->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Citrulline L_Arg L-Arginine L_Arg->eNOS_active Probe Fluorescent Probe NO->Probe Signal Fluorescence Signal Probe->Signal

Figure 4. eNOS signaling and NO probe detection.

Conclusion and Future Perspectives

Activatable fluorescent probes are indispensable tools for elucidating the complex roles of endogenous NO in health and disease. The continued development of probes with improved properties, such as near-infrared emission for in vivo imaging, ratiometric responses for quantitative analysis, and reversibility for tracking dynamic fluctuations, will further enhance our ability to study NO signaling with unprecedented detail. As probe chemistry and imaging technologies advance, we can anticipate even more sophisticated applications in drug discovery, diagnostics, and personalized medicine.

References

Principle of Bod-NH-NP Fluorescence Activation by eNOS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily produced by endothelial nitric oxide synthase (eNOS). The ability to accurately detect and quantify endogenous NO production is paramount for understanding vascular physiology and pathology. Fluorescent probes offer a powerful tool for real-time imaging of NO in living cells. This guide details the principle of Bod-NH-NP, a fluorescent probe designed to be activated by eNOS-derived NO. While specific data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its likely mechanism, supported by data from analogous BODIPY-based probes and established eNOS activation protocols. The core principle involves a reaction between the probe and NO, which disrupts a photoinduced electron transfer (PET) quenching mechanism, leading to a "turn-on" fluorescent signal.

Core Principle of this compound Fluorescence Activation

The fluorescence of the this compound probe is predicated on a common design for "turn-on" nitric oxide sensors. The probe likely consists of a BODIPY (boron-dipyrromethene) fluorophore, which is inherently highly fluorescent. This fluorophore is chemically modified with a nitric oxide-reactive moiety, likely an ortho-phenylenediamine group, as suggested by the "-NH-" part of its name.

In its native, unreacted state, the probe exhibits very low fluorescence. This is due to a process called photoinduced electron transfer (PET). The electron-rich diamino group acts as an electron donor, quenching the fluorescence of the excited BODIPY core.

Upon the production of nitric oxide by eNOS, the NO molecule, in the presence of oxygen, reacts with the ortho-phenylenediamine group. This reaction forms a stable, electron-poor triazole ring. The formation of the triazole ring eliminates the electron-donating capacity of the reactive group, thereby inhibiting the PET process. With the quenching mechanism blocked, the BODIPY fluorophore can now emit a strong fluorescent signal upon excitation.

This "off-on" switching mechanism allows for the sensitive detection of NO with a high signal-to-background ratio.

Quantitative Data (Representative)

The following tables summarize typical quantitative data for BODIPY-based fluorescent probes for nitric oxide. These values are illustrative and serve as a benchmark for the expected performance of probes like this compound.

Table 1: Photophysical and Performance Properties of a Representative BODIPY-based NO Probe

ParameterValue (Probe Alone)Value (Probe + NO)Reference
Excitation Maximum (λex) ~490 nm~505 nmGeneral Literature
Emission Maximum (λem) ~510 nm (weak)~525 nm (strong)General Literature
Fluorescence Quantum Yield (Φf) < 0.05> 0.5[1]
Limit of Detection (LOD) N/A5 - 20 nM[1]
Reaction Time with NO N/A< 5 minutesGeneral Literature

Table 2: Selectivity Profile of a Representative BODIPY-based NO Probe

Interfering SpeciesFluorescence Response
Reactive Oxygen Species (ROS)
Hydrogen Peroxide (H₂O₂)No significant change
Superoxide (O₂⁻)No significant change
Hypochlorite (OCl⁻)No significant change
Reactive Nitrogen Species (RNS)
Peroxynitrite (ONOO⁻)Minor change
Nitrite (NO₂⁻)No significant change
Nitrate (NO₃⁻)No significant change
Biothiols
Glutathione (GSH)No significant change
Cysteine (Cys)No significant change

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a this compound-like probe for detecting eNOS activity in cultured endothelial cells.

In Vitro eNOS Activity Assay using a Fluorescent Probe

This protocol describes the measurement of NO production from purified eNOS or cell lysates.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT.

    • eNOS enzyme solution (commercial or purified).

    • Substrate solution: 1 mM L-arginine in Assay Buffer.

    • Cofactor solution: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM BH₄, and 2.5 mM CaCl₂ in Assay Buffer.

    • Probe stock solution: 1 mM this compound in DMSO.

    • NO donor (positive control): S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

    • eNOS inhibitor (negative control): L-NG-Nitroarginine methyl ester (L-NAME).

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the probe working solution (e.g., 10 µM final concentration).

    • For inhibitor wells, add 10 µL of L-NAME solution (e.g., 1 mM final concentration).

    • Add 10 µL of the eNOS enzyme solution.

    • Initiate the reaction by adding 20 µL of the substrate solution and 10 µL of the cofactor solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with excitation/emission wavelengths suitable for the probe (e.g., Ex/Em = 505/525 nm).

Live-Cell Imaging of eNOS-derived NO

This protocol outlines the procedure for visualizing NO production in cultured endothelial cells (e.g., HUVECs).

  • Cell Culture and Plating:

    • Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells onto glass-bottom dishes or 96-well imaging plates at a suitable density to achieve 70-80% confluency on the day of the experiment.

  • Probe Loading:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM this compound) in serum-free medium for 30-60 minutes at 37°C.

  • Stimulation of eNOS Activity:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh imaging medium (e.g., phenol red-free HBSS).

    • For baseline fluorescence, image the cells before adding any stimulus.

    • To induce eNOS activation, treat the cells with an agonist such as acetylcholine (ACh, 10 µM), bradykinin (1 µM), or a calcium ionophore like A23187 (5 µM).

    • For negative controls, pre-incubate cells with an eNOS inhibitor like L-NAME (100 µM) for 30 minutes before adding the agonist.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP channel).

    • Acquire images at different time points after stimulation (e.g., 0, 5, 15, and 30 minutes) to monitor the change in fluorescence intensity.

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

Visualizations

Signaling Pathway of eNOS Activation and NO Production

The following diagram illustrates a common pathway for agonist-induced eNOS activation.

eNOS_Activation Agonist Agonist (e.g., Acetylcholine) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_cyto->Calmodulin Binds CaM_active Ca²⁺-CaM Complex Calmodulin->CaM_active eNOS eNOS CaM_active->eNOS Binds & Activates eNOS_active Active eNOS eNOS->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate

Caption: Agonist-induced eNOS activation pathway.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the steps for using this compound to visualize NO production in living cells.

Live_Cell_Workflow start Start seed_cells Seed Endothelial Cells on Imaging Plate start->seed_cells probe_loading Wash with PBS Load with this compound (5-10 µM) seed_cells->probe_loading wash_probe Wash to Remove Excess Probe probe_loading->wash_probe image_baseline Acquire Baseline Fluorescence Image wash_probe->image_baseline stimulate Add eNOS Agonist (e.g., Acetylcholine) image_baseline->stimulate image_post Acquire Time-Lapse Fluorescence Images stimulate->image_post analyze Quantify Fluorescence Intensity Change image_post->analyze end End analyze->end

Caption: Workflow for imaging eNOS activity.

Logical Relationship of Fluorescence Activation

This diagram illustrates the "off-on" mechanism of the this compound probe.

Fluorescence_Activation Probe_Off This compound (Unreacted) Fluorescence OFF Photoinduced Electron Transfer (PET) is ACTIVE Reaction Reaction Probe_Off->Reaction NO_Source eNOS + L-Arginine NO_Molecule Nitric Oxide (NO) NO_Source->NO_Molecule NO_Molecule->Reaction Probe_On This compound-Triazole (Reacted) Fluorescence ON PET is INHIBITED Reaction->Probe_On

Caption: Mechanism of this compound fluorescence activation.

References

An In-depth Technical Guide to the Discovery and Development of Amine-Reactive BODIPY-Functionalized Nanoparticle Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "Bod-NH-NP probe" does not correspond to a standardized or widely reported scientific entity in the reviewed literature. This guide therefore provides a comprehensive overview of the general class of probes that fit this description: Amine-Reactive BODIPY-Functionalized Nanoparticle Probes . This encompasses nanoparticle platforms functionalized with BODIPY (boron-dipyrromethene) dyes that incorporate or are reactive towards amine groups.

Introduction and Background

The convergence of nanotechnology and fluorescence chemistry has led to the development of highly sensitive and specific probes for a myriad of applications in biomedical research and drug development. Among these, nanoparticle-based probes functionalized with BODIPY dyes have garnered significant attention. BODIPY dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[1] When conjugated to nanoparticle scaffolds, such as gold nanoparticles (AuNPs), magnetic nanoparticles, or polymeric nanoparticles, these dyes can be targeted to specific biological environments.

The incorporation of amine (-NH2) functionalities is a critical design element. Amine groups can serve as versatile linkers for bioconjugation or as active participants in "smart" sensing mechanisms, such as Photoinduced Electron Transfer (PET), which allows for the modulation of fluorescence in response to specific analytes or environmental changes like pH.[2][3][4][5] This guide details the discovery, development, and application of this promising class of fluorescent probes.

Core Components and Design Principles

The design of these probes hinges on three core components: the nanoparticle scaffold, the BODIPY fluorophore, and the amine-containing linker or functionality.

  • Nanoparticle Scaffold: The choice of nanoparticle dictates the probe's physical properties and potential applications. Gold nanoparticles are frequently used due to their biocompatibility, ease of synthesis, and unique optical properties. Magnetic nanoparticles enable magnetic targeting and separation, while polymeric nanoparticles offer high payloads and tunable degradation.

  • BODIPY Fluorophore: These dyes form the signaling component of the probe. Their structure can be chemically modified to tune their absorption and emission wavelengths across the visible and near-infrared spectrum.

  • Amine Functionality: This component is crucial for both conjugation and sensing. Amine-reactive BODIPY derivatives can be covalently attached to amine-functionalized nanoparticles. Alternatively, the amine group can be part of the BODIPY dye itself, acting as an electron donor in a PET-based sensing mechanism.

Quantitative Data Presentation

The performance of BODIPY-functionalized nanoparticle probes can be characterized by several key parameters. The following tables summarize typical quantitative data for this class of probes, compiled from various studies.

Table 1: Physicochemical Properties of a Representative Amine-Functionalized BODIPY Gold Nanoparticle Probe

ParameterTypical ValueSignificance
Core Nanoparticle MaterialGold (Au)Biocompatible, easily functionalized with thiols.
Mean Nanoparticle Diameter15-30 nmInfluences biodistribution and cellular uptake.
Surface LigandThiolated PEG with terminal amineProvides stability and biocompatibility.
BODIPY DerivativeAmine-reactive NHS-ester BODIPYFor covalent attachment to the nanoparticle.
Zeta Potential-10 to +10 mVIndicates surface charge and colloidal stability.

Table 2: Photophysical Properties of BODIPY Before and After Nanoparticle Conjugation

PropertyFree BODIPY DyeBODIPY-Nanoparticle ConjugateRationale for Change
Absorption Maximum (λ_abs)~500 nm~505 nmMinor red-shift due to environmental changes.
Emission Maximum (λ_em)~515 nm~520 nmMinor red-shift.
Fluorescence Quantum Yield (Φ_F)High (e.g., >0.8)Often quenched (e.g., <0.1)Proximity to the gold nanoparticle surface can quench fluorescence.
Molar Extinction Coefficient (ε)High (e.g., >80,000 M⁻¹cm⁻¹)Remains highIndicates strong light absorption.

Table 3: Performance Metrics for a PET-Based BODIPY-Amine Nanoparticle Sensor

ParameterTypical ValueApplication Context
AnalyteProtons (pH) or Metal IonsEnvironmental or intracellular sensing.
Detection Limit0.1 - 10 µMDetermines the sensitivity of the sensor.
Fluorescence Change"Turn-on" or "Turn-off""Turn-on" response is generally preferred for lower background.
SelectivityHigh over common interferentsCrucial for reliable sensing in complex biological media.
Response TimeSeconds to minutesDetermines the temporal resolution of the sensor.

Experimental Protocols

Synthesis of an Amine-Reactive BODIPY Functionalized Gold Nanoparticle Probe

This protocol describes a typical synthesis route for a gold nanoparticle probe functionalized with an amine-reactive BODIPY dye.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Trisodium citrate dihydrate

  • Thiol-PEG-Amine (polyethylene glycol with thiol and amine terminal groups)

  • Amine-reactive BODIPY-NHS ester

  • N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Synthesis of Gold Nanoparticles (Citrate Reduction):

    • Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of a 1% trisodium citrate solution.

    • Continue boiling and stirring for 15-20 minutes. The solution will change color from yellow to deep red, indicating the formation of AuNPs.

    • Allow the solution to cool to room temperature.

  • Surface Functionalization with Thiol-PEG-Amine:

    • To the AuNP solution, add Thiol-PEG-Amine to a final concentration of 1 µM.

    • Stir the solution at room temperature for 24 hours to allow for the formation of a self-assembled monolayer on the gold surface via the thiol-gold bond.

    • Purify the amine-functionalized AuNPs by centrifugation and resuspension in PBS to remove excess ligands.

  • Conjugation of BODIPY-NHS Ester:

    • Dissolve the BODIPY-NHS ester in DMF to create a stock solution.

    • Add the BODIPY-NHS ester stock solution to the purified amine-functionalized AuNPs. The molar ratio should be optimized, but a 10-fold molar excess of the dye is a good starting point.

    • Allow the reaction to proceed for 4-6 hours at room temperature in the dark. The NHS ester will react with the primary amines on the nanoparticle surface to form a stable amide bond.

    • Purify the final BODIPY-functionalized AuNPs by dialysis or repeated centrifugation to remove unconjugated dye.

Protocol for Cancer Cell Imaging

This protocol outlines the use of the synthesized probe for fluorescently labeling cancer cells.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • BODIPY-functionalized AuNP probe solution

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • DAPI (for nuclear counterstaining)

  • Confocal microscope

Protocol:

  • Cell Culture:

    • Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Cell Staining:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add fresh culture medium containing the BODIPY-functionalized AuNP probe at a final concentration of 5-10 µg/mL.

    • Incubate the cells for 1-3 hours at 37°C. The optimal incubation time may vary.

  • Cell Fixing and Mounting:

    • Remove the probe-containing medium and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells again three times with PBS.

    • Add a drop of mounting medium containing DAPI to the cells.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Use the appropriate laser line for exciting the BODIPY dye (e.g., 488 nm) and DAPI (e.g., 405 nm).

    • Collect the fluorescence emission in the corresponding channels (e.g., 500-550 nm for BODIPY and 420-480 nm for DAPI).

Mandatory Visualizations

Signaling Pathway: Photoinduced Electron Transfer (PET) Mechanism

The following diagram illustrates the "turn-on" fluorescence mechanism of a BODIPY-amine sensor based on Photoinduced Electron Transfer (PET). In the "off" state, the lone pair of electrons on the amine group quenches the fluorescence of the excited BODIPY dye. Upon binding of an analyte (e.g., a proton), the electron-donating ability of the amine is suppressed, inhibiting PET and restoring fluorescence.

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State BODIPY_off BODIPY* (Excited) Amine_off Amine (Electron Donor) BODIPY_off->Amine_off PET Quenching BODIPY_on BODIPY* (Excited) Fluorescence Light Emission BODIPY_on->Fluorescence Fluorescence Emission Amine_on Protonated Amine Analyte Analyte (H+) Analyte->Amine_off

Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" BODIPY-amine fluorescent sensor.

Experimental Workflow: Synthesis and Application

This diagram outlines the general workflow from the synthesis of the BODIPY-functionalized nanoparticle probe to its application in cellular imaging.

Workflow cluster_synthesis Probe Synthesis cluster_application Cellular Imaging Application NP_Synth 1. Nanoparticle Synthesis NP_Func 2. Surface Functionalization (Amine) NP_Synth->NP_Func BODIPY_Conj 3. BODIPY Conjugation NP_Func->BODIPY_Conj Purification 4. Purification & Characterization BODIPY_Conj->Purification Incubation 6. Incubation with Probe Purification->Incubation Apply Probe Cell_Culture 5. Cell Culture Cell_Culture->Incubation Washing 7. Washing & Fixing Incubation->Washing Imaging 8. Confocal Microscopy Washing->Imaging

Caption: General workflow for the synthesis and application of BODIPY-nanoparticle probes in cell imaging.

Logical Relationship: Probe Design Strategy

This diagram illustrates the logical relationships between the design choices for the probe's components and its resulting properties and applications.

Design_Strategy Core Core Components NP Nanoparticle Scaffold Core->NP BODIPY BODIPY Fluorophore Core->BODIPY Amine Amine Functionality Core->Amine Biocompatibility Biocompatibility NP->Biocompatibility Photophysics Photophysical Properties BODIPY->Photophysics Sensing Sensing Mechanism Amine->Sensing Properties Resulting Properties Bioimaging Bioimaging Biocompatibility->Bioimaging Theranostics Theranostics Biocompatibility->Theranostics Photophysics->Bioimaging Photophysics->Theranostics Sensing_App Analyte Sensing Sensing->Sensing_App Applications Potential Applications

Caption: Logical relationships in the design of BODIPY-amine functionalized nanoparticle probes.

References

The Selectivity of BODIPY-NH Probes for Nitric Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the selectivity of BODIPY-based fluorescent probes featuring an amine functional group (Bod-NH) for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, making its accurate and selective detection paramount in biomedical research and drug development. BODIPY dyes, with their excellent photophysical properties, have emerged as a leading platform for the design of fluorescent probes for NO. The introduction of an amine-containing recognition site allows for a highly selective chemical reaction with nitric oxide, leading to a distinct change in the fluorescence output of the BODIPY core.

Mechanism of Nitric Oxide Detection

The selective detection of nitric oxide by Bod-NH probes is primarily based on two established chemical reactions that lead to a significant alteration of the probe's electronic properties, thereby modulating its fluorescence. These reactions are N-nitrosation of secondary amines and the formation of a triazole from an o-phenylenediamine moiety.

1.1. N-Nitrosation of Secondary Amines

A common design for Bod-NH probes involves the incorporation of a secondary amine as the nitric oxide reactive site. In its native state, the lone pair of electrons on the nitrogen atom of the amine can quench the fluorescence of the BODIPY core through a process known as photoinduced electron transfer (PET).[1][2] Upon exposure to nitric oxide in an aerobic environment, the secondary amine undergoes N-nitrosation to form an N-nitrosamine.[1][2] This chemical transformation withdraws electron density from the nitrogen atom, effectively inhibiting the PET process. The suppression of PET restores the fluorescence of the BODIPY fluorophore, resulting in a "turn-on" signal that is proportional to the concentration of nitric oxide.[1]

1.2. Triazole Formation from o-Phenylenediamine

Another highly effective strategy for nitric oxide detection employs an o-phenylenediamine (OPD) group as the recognition moiety. Similar to the secondary amine-based probes, the electron-rich OPD group quenches the fluorescence of the BODIPY core via PET. The reaction of the OPD moiety with nitric oxide, in the presence of oxygen, leads to the formation of a stable and electron-deficient benzotriazole derivative. This intramolecular cyclization eliminates the electron-donating capacity of the diamine group, thus blocking the PET pathway and causing a significant enhancement in fluorescence intensity.

Quantitative Data on Selectivity and Sensitivity

The utility of a fluorescent probe is critically dependent on its selectivity for the target analyte over other biologically relevant species. Bod-NH probes have demonstrated high selectivity for nitric oxide over a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Probe TypeAnalyteConcentrationFluorescence Response (Fold Change)Reference
Bod-Secondary Amine (RBA) Nitric Oxide (NO) 100 µM~120
Hydrogen Peroxide (H₂O₂)1 mM~1
Superoxide (O₂•⁻)1 mM~1
Hydroxyl Radical (•OH)1 mM~1
Peroxynitrite (ONOO⁻)100 µM~5
Nitrite (NO₂⁻)1 mM~1
Nitrate (NO₃⁻)1 mM~1
Glutathione (GSH)5 mM~2 (Interference)
Bod-o-Phenylenediamine Nitric Oxide (NO) 20 µM>100
Hydrogen Peroxide (H₂O₂)100 µMNegligible
Superoxide (O₂•⁻)100 µMNegligible
Peroxynitrite (ONOO⁻)100 µMNegligible
Ascorbic Acid1 mMNegligible
Dehydroascorbic Acid1 mMNegligible

Key Performance Metrics:

  • Limit of Detection (LOD): Bod-NH probes exhibit excellent sensitivity with reported LODs in the low nanomolar range. For instance, the RBA probe has a detection limit of 10 nM for nitric oxide.

  • Quantum Yield (Φ): The fluorescence quantum yield of these probes can increase dramatically upon reaction with NO. For example, the quantum yield of the RBA probe increases from a very low value to 0.87 after reacting with NO.

Experimental Protocols

3.1. Synthesis of a Representative Bod-o-Phenylenediamine Probe

This protocol describes the synthesis of a BODIPY probe functionalized with an o-phenylenediamine group for nitric oxide detection.

Materials:

  • 2,4-dimethylpyrrole

  • 4-(bromomethyl)benzoyl chloride

  • o-phenylenediamine

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Dipyrromethane: Dissolve 2,4-dimethylpyrrole in anhydrous DCM. Add 4-(bromomethyl)benzoyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the dipyrromethane intermediate.

  • Condensation with o-phenylenediamine: Dissolve the dipyrromethane intermediate and a molar excess of o-phenylenediamine in anhydrous DCM. Add a catalytic amount of TFA and stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • BODIPY Core Formation: Cool the reaction mixture to 0 °C and add an excess of TEA, followed by the dropwise addition of BF₃·OEt₂. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Purification: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by silica gel column chromatography using a DCM-methanol gradient to obtain the final Bod-o-phenylenediamine probe.

3.2. In Vitro Nitric Oxide Detection using Fluorescence Spectroscopy

Materials:

  • Bod-NH probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide donor (e.g., DEA-NONOate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the Bod-NH probe (e.g., 10 µM) in PBS.

  • Add the probe solution to the wells of the 96-well microplate.

  • To induce the fluorescence response, add varying concentrations of the nitric oxide donor to the wells. Include a control well with only the probe solution.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the specific BODIPY dye (e.g., Excitation: 488 nm, Emission: 515 nm).

  • For selectivity studies, add potential interfering ROS/RNS to separate wells containing the probe and measure the fluorescence response.

3.3. Live Cell Imaging of Nitric Oxide

Materials:

  • RAW 264.7 murine macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for cell stimulation

  • Bod-NH probe

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂. Seed the cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Induction of Nitric Oxide Production: To stimulate endogenous NO production, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 12-24 hours.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the Bod-NH probe (e.g., 5 µM) in serum-free medium for 30 minutes at 37 °C.

  • Imaging: Wash the cells again with PBS to remove any excess probe. Add fresh culture medium or PBS to the dish and image the cells using a confocal microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and collect the emission in the corresponding channel (e.g., 500-550 nm).

  • Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software. Compare the fluorescence intensity of stimulated cells to that of unstimulated control cells.

Visualizations

4.1. Signaling Pathway of Nitric Oxide Production

Nitric_Oxide_Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Product L_Citrulline L-Citrulline NOS->L_Citrulline O2 O₂ O2->NOS NADPH NADPH NADPH->NOS Cofactor sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Cellular Responses cGMP->Downstream Activates PET_Mechanism_Secondary_Amine cluster_0 Before NO cluster_1 After NO Bod_NH_off Bod-NH (Low Fluorescence) PET_on Photoinduced Electron Transfer (PET) ON Bod_NH_off->PET_on Fluorescence Quenching Bod_NNO_on Bod-N-NO (High Fluorescence) Bod_NH_off->Bod_NNO_on N-Nitrosation PET_off PET OFF Bod_NNO_on->PET_off Fluorescence Restoration NO Nitric Oxide (NO) + O₂ OPD_Mechanism cluster_0 Before NO cluster_1 After NO Bod_OPD_off Bod-OPD (Low Fluorescence) PET_on Photoinduced Electron Transfer (PET) ON Bod_OPD_off->PET_on Fluorescence Quenching Bod_Triazole_on Bod-Triazole (High Fluorescence) Bod_OPD_off->Bod_Triazole_on Cyclization PET_off PET OFF Bod_Triazole_on->PET_off Fluorescence Restoration NO Nitric Oxide (NO) + O₂ Cell_Imaging_Workflow Start Seed RAW 264.7 Cells Stimulate Stimulate with LPS/IFN-γ (12-24h) Start->Stimulate Load_Probe Incubate with Bod-NH Probe (30 min) Stimulate->Load_Probe Wash Wash with PBS Load_Probe->Wash Image Confocal Microscopy Imaging Wash->Image Analyze Quantify Fluorescence Intensity Image->Analyze End Compare Stimulated vs. Control Analyze->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Photophysical Properties of BODIPY-Naphthalimide (Bod-NH-NP) Dyads

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and potential applications of BODIPY-Naphthalimide (this compound) dyads. These fluorescent molecular systems, which link a Boron-Dipyrromethene (BODIPY) core with a naphthalimide (NI) moiety, have garnered significant attention for their versatile applications in bioimaging, photodynamic therapy (PDT), and as antimicrobial agents.[1][2]

Core Photophysical Properties

BODIPY-Naphthalimide dyads are designed to harness the strong absorption and high fluorescence quantum yields characteristic of the BODIPY core, while leveraging the naphthalimide unit to modulate these properties or introduce additional functionalities.[2] The linkage between the two chromophores can significantly influence the photophysical behavior, leading to phenomena such as singlet-singlet energy transfer.[1]

Spectroscopic Properties

The absorption spectra of these dyads typically exhibit distinct bands corresponding to the electronic transitions of both the BODIPY and naphthalimide units.[2] The primary absorption in the visible region is attributed to the S₀→S₁ transition of the BODIPY core. The emission properties are generally dominated by the highly fluorescent BODIPY moiety.

Table 1: Summary of Photophysical Data for Representative BODIPY-Naphthalimide Dyads

Compound/DyadSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ_f, ns)Ref.
meso-α linked BODIPY dyad---0.413.7
meso-meso linked BODIPY dyad---0.017-
NbB (BODIPY-Naphtholimine)Cyclohexane-544--
NbB (BODIPY-Naphtholimine)Water-514--
Aminonaphthalimide-BODIPY--~500--

Note: The specific values can vary significantly based on the exact molecular structure, linkage position, and solvent environment.

Solvatochromism

Certain BODIPY-naphthalimide derivatives exhibit negative solvatochromism, where the fluorescence emission maximum undergoes a hypsochromic (blue) shift as the polarity of the solvent increases. For instance, the dyad NbB shows an emission maximum at 544 nm in nonpolar cyclohexane, which shifts to 514 nm in polar water. This property is critical for sensing changes in the local microenvironment, such as distinguishing between polar and nonpolar regions within a cell (e.g., endoplasmic reticulum vs. lipid droplets).

Experimental Protocols

Detailed and precise experimental methodologies are crucial for the synthesis and characterization of this compound systems.

Synthesis and Characterization Workflow

The synthesis of NI-BODIPY dyads is typically a multi-step process. The resulting compounds are rigorously characterized to confirm their structure and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Step 1: Synthesis of BODIPY Core S2 Step 2: Functionalization of Naphthalimide S3 Step 3: Coupling Reaction S2->S3 S4 Step 4: Purification (e.g., Column Chromatography) S3->S4 C1 NMR Spectroscopy (¹H, ¹³C) S4->C1 C2 Mass Spectrometry (MALDI-TOF) C3 FT-IR Spectroscopy C4 X-ray Diffraction (for single crystals)

Caption: General workflow for the synthesis and characterization of this compound dyads.

Methodology:

  • Synthesis: The process generally involves preparing a functionalized BODIPY core and a modified naphthalimide unit, followed by a coupling reaction (e.g., Sonogashira, Suzuki) to link the two moieties.

  • Purification: The crude product is purified using techniques like column chromatography to isolate the desired dyad.

  • Characterization: The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques, including FT-IR, ¹H and ¹³C NMR, and high-resolution mass spectrometry. For suitable crystals, X-ray diffraction provides definitive structural confirmation.

Photophysical Measurements
  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.

  • Procedure:

    • Prepare dilute solutions of the dyad (typically ~10⁻⁶ M) in various solvents of differing polarity (e.g., cyclohexane, dichloromethane, acetonitrile, water) to assess solvatochromic effects.

    • Record the absorption spectrum to identify the maximum absorption wavelength (λ_abs).

    • Record the emission spectrum by exciting the sample at or near its primary absorption maximum. The wavelength of maximum emission intensity (λ_em) is then determined.

The fluorescence quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to a well-characterized standard.

  • Standard: A fluorescent dye with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) is used.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.

    • Measure the absorption and fluorescence spectra for each solution.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system equipped with a pulsed laser or LED for excitation and a sensitive photon detector.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The time difference between the excitation pulse and the detection of the first emitted photon is recorded.

    • This process is repeated millions of times to build a histogram of photon arrival times.

    • The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

Visualizing Photophysical Processes and Applications

Jablonski Diagram for a this compound System

The following diagram illustrates the key electronic and photophysical transitions that occur after the molecule absorbs a photon.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) S0_line S1_line S0_line->S1_line Absorption S1_line->S0_line Fluorescence S1_line->S0_line Internal Conversion (IC) (Non-Radiative) T1_line S1_line->T1_line Intersystem Crossing (ISC)

Caption: Jablonski diagram illustrating the primary photophysical pathways for a fluorophore.

Application in Cellular Imaging and Drug Delivery

This compound systems can be integrated into nanoparticles (NPs) to create theranostic platforms for simultaneous imaging and drug delivery. Their ability to generate reactive oxygen species (ROS) upon irradiation also makes them suitable for photodynamic therapy.

G cluster_delivery Drug Delivery & Imaging Workflow NP This compound Encapsulated Nanoparticle Circulation Systemic Circulation NP->Circulation Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Cell Cancer Cell Internalization Tumor->Cell Imaging Fluorescence Imaging (this compound Signal) Cell->Imaging Release Stimulus-Triggered Drug Release (e.g., Light, pH) Cell->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for a this compound based theranostic nanoparticle in cancer therapy.

This workflow highlights the use of nanoparticles for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect. Once localized, the inherent fluorescence of the this compound dyad allows for imaging, while an external stimulus can trigger the release of a co-loaded therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Bod-NH-NP in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a critical signaling molecule in various physiological and pathological processes. Its unique chemical properties and distinct biological effects from NO make it a molecule of significant interest in cardiovascular regulation, immune response, and neurotransmission. The transient nature and high reactivity of HNO, however, present considerable challenges for its direct detection and quantification in biological systems. To address this, fluorescent probes have been developed as indispensable tools for real-time imaging of HNO in living cells.

This document provides detailed application notes and protocols for the use of "Bod-NH-NP," a term referring to a class of fluorescent probes based on a BODIPY (boron-dipyrromethene) fluorophore coupled with a copper(II) complex. A prominent and well-characterized example of this class is Cu(II)[BOT1] . These probes operate on a "turn-on" fluorescence mechanism, offering high sensitivity and selectivity for HNO detection.

Principle of Detection

This compound probes utilize a copper(II) (Cu²⁺) complex as a recognition site for HNO. In its basal state, the paramagnetic Cu²⁺ ion quenches the fluorescence of the appended BODIPY fluorophore through a process called photoinduced electron transfer (PET). Upon interaction with HNO, the Cu²⁺ is reduced to its diamagnetic cuprous (Cu⁺) state. This reduction inhibits the PET process, leading to a significant increase, or "turn-on," of the BODIPY fluorescence. This change in fluorescence intensity can be monitored using standard fluorescence microscopy techniques, allowing for the visualization of HNO production in real-time.

Data Presentation

Table 1: Photophysical and Performance Data of Representative BODIPY-based HNO Probes

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φf) (off/on)Fold Increase in FluorescenceDetection LimitReference
Cu(II)[BOT1]5185260.01 / 0.12~4.3Not explicitly stated[1][2][3]
Cu(II)-BTPY~500~510-530Not explicitly stated / 0.348Visually observableNot explicitly stated[][5]
Cu(II)[BD3]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated0.25 µM
RBA-NO (for NO)Not explicitly statedNot explicitly statedNot explicitly stated / 0.87Not applicable10 nM

Experimental Protocols

I. Preparation of Reagents

A. Probe Stock Solution (e.g., Cu(II)[BOT1])

  • Prepare a stock solution of the this compound probe (e.g., 1 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

B. HNO Donor Stock Solution (Angeli's Salt)

  • Angeli's salt (Na₂N₂O₃) is a commonly used HNO donor. Due to its instability in acidic and neutral solutions, it should be prepared fresh.

  • Prepare a stock solution of Angeli's salt (e.g., 10 mM) in 10 mM NaOH. This alkaline solution is stable for a short period when stored on ice.

  • The concentration of the Angeli's salt stock solution can be verified by measuring its UV absorbance at 237 nm (ε = 6100 M⁻¹cm⁻¹) in 10 mM NaOH.

C. Cell Culture Medium

  • Use a culture medium appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • For imaging experiments, a phenol red-free medium is recommended to reduce background fluorescence.

II. Live-Cell Imaging Protocol

A. Cell Seeding

  • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment.

B. Probe Loading

  • On the day of the experiment, remove the culture medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Prepare a loading solution by diluting the this compound stock solution in serum-free medium to a final concentration of 0.1-2 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

  • Incubate the cells with the loading solution for 15-30 minutes at 37°C, protected from light.

C. Washing

  • After incubation, remove the loading solution.

  • Wash the cells gently two to three times with pre-warmed PBS or imaging buffer to remove any excess probe and reduce background fluorescence.

D. HNO Induction and Imaging

  • Replace the wash buffer with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).

  • Mount the imaging dish on the fluorescence microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Acquire baseline fluorescence images of the cells before HNO induction.

  • To induce HNO production, add the freshly prepared Angeli's salt solution directly to the imaging buffer to achieve the desired final concentration (e.g., 50-100 µM). Gently mix by pipetting.

  • Immediately begin time-lapse imaging to capture the dynamic changes in fluorescence.

  • For control experiments, add the vehicle (10 mM NaOH) to the cells.

E. Fluorescence Microscopy Parameters

  • Excitation/Emission: Use filter sets appropriate for the BODIPY fluorophore (e.g., excitation around 500 nm, emission between 510-530 nm).

  • Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal light collection and resolution.

  • Exposure Time: Keep the exposure time as short as possible to minimize phototoxicity and photobleaching.

  • Imaging Mode: Confocal microscopy is recommended for its ability to reduce out-of-focus light and provide high-resolution images.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bod_NH_NP_Mechanism cluster_probe This compound Probe cluster_reaction Reaction with HNO Probe_off This compound (Cu²⁺) (Non-fluorescent) Probe_on This compound (Cu⁺) (Fluorescent) Probe_off->Probe_on Reduction of Cu²⁺ to Cu⁺ HNO Nitroxyl (HNO) HNO->Probe_off Reacts with Cu²⁺

Caption: Mechanism of this compound fluorescence turn-on upon detection of nitroxyl (HNO).

Experimental_Workflow A 1. Seed Cells (70-80% confluency) B 2. Wash with PBS A->B C 3. Load with this compound Probe (0.1-2 µM, 15-30 min) B->C D 4. Wash to remove excess probe C->D E 5. Acquire Baseline Fluorescence Image D->E F 6. Add HNO Donor (e.g., Angeli's Salt) E->F G 7. Time-Lapse Fluorescence Imaging F->G HNO_Signaling_Pathway cluster_stimulus Stimulus cluster_endogenous Endogenous Production cluster_downstream Downstream Effects Stimulus e.g., Ischemia, Neurotransmitters NOS Nitric Oxide Synthase (NOS) Stimulus->NOS HNO_production HNO NOS->HNO_production Alternative pathway sGC Soluble Guanylate Cyclase (sGC) HNO_production->sGC Activation Thiol_mod Thiol Modification (e.g., on proteins) HNO_production->Thiol_mod Direct Reaction cGMP cGMP sGC->cGMP GTP conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Platelet Inhibition of Platelet Aggregation PKG->Platelet

References

Application Notes and Protocols for Imaging eNOS Activity in Endothelial Cells with Bod-NH-NP

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bod-NH-NP, an activatable fluorescent nanoprobe, for imaging endogenous nitric oxide (NO) produced by endothelial nitric oxide synthase (eNOS) in endothelial cells.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the vascular endothelium that produces nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. Dysregulation of eNOS activity is implicated in the pathogenesis of numerous cardiovascular diseases. Therefore, methods to visualize and quantify eNOS-derived NO in living cells are invaluable for both basic research and drug discovery.

This compound is a novel activatable fluorescent nanoprobe specifically designed for the detection of endogenous NO.[1] It incorporates a BODIPY fluorophore and a fast-responding reaction site for NO, enabling real-time imaging of eNOS activity in living cells.[1] This probe offers a valuable tool for screening potential inhibitors and agonists of nitric oxide synthases (NOSs).[1]

Signaling Pathway of eNOS Activation

The activity of eNOS is tightly regulated by a complex network of signaling pathways. Various stimuli can trigger eNOS activation, leading to the production of NO. A simplified overview of the key signaling pathways is depicted below.

eNOS_Activation_Pathway cluster_stimuli Agonists / Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_enos eNOS Regulation cluster_output Output VEGF VEGF VEGFR VEGFR VEGF->VEGFR Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R ShearStress Shear Stress Mechanosensors Mechanosensors ShearStress->Mechanosensors PI3K PI3K VEGFR->PI3K CaM Ca2+/Calmodulin B2R->CaM M3R->CaM Mechanosensors->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) (bound to Caveolin-1) Akt->eNOS_inactive P (Ser1177) CaM->eNOS_inactive binds HSP90 HSP90 HSP90->eNOS_inactive stabilizes eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Citrulline L-Citrulline eNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->NO BodNHNP_inactive This compound (non-fluorescent) NO->BodNHNP_inactive reacts with BodNHNP_active This compound-NO (fluorescent) BodNHNP_inactive->BodNHNP_active Fluorescence ON

Caption: eNOS activation signaling pathway and this compound detection mechanism.

Experimental Workflow

The following diagram outlines the general workflow for imaging eNOS activity in endothelial cells using the this compound probe.

Experimental_Workflow A 1. Cell Culture Seed endothelial cells on a suitable imaging dish. B 2. Cell Treatment (Optional) Treat cells with agonists or inhibitors to modulate eNOS activity. A->B C 3. Probe Loading Incubate cells with this compound working solution. B->C D 4. Washing Wash cells to remove excess probe. C->D E 5. Image Acquisition Acquire fluorescence images using a fluorescence microscope. D->E F 6. Data Analysis Quantify fluorescence intensity to determine relative NO levels. E->F

Caption: General experimental workflow for imaging eNOS activity with this compound.

Protocols

Materials:

  • This compound fluorescent probe

  • Endothelial cells (e.g., HUVECs, bEnd.3)

  • Cell culture medium (e.g., DMEM, EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • eNOS agonists (e.g., Acetylcholine, Bradykinin, VEGF)

  • eNOS inhibitors (e.g., L-NAME)

  • Fluorescence microscope with appropriate filter sets

  • Imaging dishes or plates

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • This compound Working Solution: On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or PBS to the final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Cell Culture:

  • Culture endothelial cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells onto imaging dishes or plates (e.g., glass-bottom dishes) at an appropriate density to achieve 70-80% confluency on the day of the experiment.

3. Imaging Protocol:

  • Cell Treatment (Optional):

    • To stimulate eNOS activity, replace the culture medium with fresh medium containing an eNOS agonist (e.g., 10 µM Acetylcholine) and incubate for a predetermined time (e.g., 15-30 minutes).

    • To inhibit eNOS activity, pre-incubate the cells with an eNOS inhibitor (e.g., 100 µM L-NAME) for a specific duration (e.g., 30-60 minutes) before adding the agonist.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the pre-warmed this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Image Acquisition:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope.

    • Acquire images using the appropriate filter set for the BODIPY fluorophore (typically, excitation around 488 nm and emission around 520 nm).

    • Use consistent imaging parameters (e.g., exposure time, gain) for all samples within an experiment to allow for accurate comparison.

4. Data Analysis:

  • Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

  • Subtract the background fluorescence from the measured intensity.

  • Normalize the fluorescence intensity to a control group (e.g., untreated cells) to determine the relative change in NO production.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound to assess eNOS activity under different conditions.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control (untreated)100 ± 101.0
Acetylcholine (10 µM)350 ± 253.5
L-NAME (100 µM) + Acetylcholine (10 µM)120 ± 151.2
VEGF (50 ng/mL)280 ± 202.8

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete washing of the probe.Increase the number and duration of washing steps.
Autofluorescence of cells or medium.Image a sample of unstained cells to determine the level of autofluorescence and subtract it from the stained samples. Use phenol red-free medium for imaging.
Low Fluorescence Signal Insufficient probe concentration or incubation time.Optimize the probe concentration and incubation time.
Low eNOS activity in the cells.Use a positive control (e.g., a known eNOS agonist) to confirm that the cells are responsive.
Photobleaching.Minimize the exposure time and excitation light intensity during image acquisition.
Cell Toxicity High probe concentration.Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound.

Conclusion

The this compound fluorescent probe is a powerful tool for the real-time visualization of endogenous NO produced by eNOS in living endothelial cells. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments to investigate eNOS activity in various physiological and pathological contexts. As with any fluorescent probe, optimization of the experimental conditions for the specific cell type and imaging system is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Bod-NH-NP Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of Bod-NH-NP, a novel nanoparticle-based fluorescent probe, for staining cultured cells. This compound is presumed to be a BODIPY-conjugated, amine-functionalized nanoparticle designed for cellular imaging applications. The amine functionalization (-NH) may facilitate interaction with and uptake into cells, while the BODIPY fluorophore (Bod-) provides a bright and stable fluorescent signal for microscopic visualization. The nanoparticle (NP) platform allows for the delivery of the fluorescent dye into the cellular environment. These application notes will guide users through the mechanism of action, a detailed staining protocol, data quantification, and visualization of the experimental workflow and potential cellular interactions.

Disclaimer: As of the last update, a specific, universally recognized staining protocol for a reagent precisely named "this compound" is not available in published literature. The following protocol is a generalized but scientifically robust procedure based on standard methods for staining cultured cells with fluorescent nanoparticles and is intended to serve as a starting point for experimental optimization.

Mechanism of Action

The this compound probe is hypothesized to function based on the synergistic properties of its components:

  • Nanoparticle (NP) Core: The core serves as a carrier for the fluorescent dye and the functional groups. Its size and surface properties are critical for cellular uptake and distribution.

  • Amine Functionalization (-NH): The primary amine groups on the nanoparticle surface are likely intended to be protonated under physiological conditions, resulting in a positive surface charge. This cationic nature can promote electrostatic interactions with the negatively charged cell membrane, potentially enhancing cellular uptake through mechanisms like adsorptive-mediated endocytosis.

  • BODIPY (Bod-) Fluorophore: This class of dyes is known for its high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to solvent polarity and pH. These properties make it an excellent choice for cellular imaging, providing a strong and stable signal.

The overall mechanism likely involves the initial binding of the positively charged this compound to the cell surface, followed by internalization into intracellular compartments such as endosomes and lysosomes. The specific subcellular localization may depend on the cell type, the nanoparticle's physicochemical properties, and the endocytic pathways active in the cells.

Experimental Protocol: this compound Staining of Adherent Cultured Cells

This protocol is designed for staining adherent cells grown in chamber slides or on coverslips in multi-well plates.

Materials Required:

  • This compound stock solution

  • Cultured adherent cells (e.g., HeLa, A549, etc.)

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

  • Blocking Buffer (optional, for co-staining): 1% Bovine Serum Albumin (BSA) in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets for BODIPY and the chosen counterstain.

Step-by-Step Procedure:

  • Cell Seeding:

    • A day prior to staining, seed cells onto sterile glass coverslips placed in a multi-well plate or directly into chamber slides at a density that will result in 60-80% confluency on the day of the experiment.[1][2]

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Staining with this compound (Live-Cell Imaging):

    • Prepare the desired concentration of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C. Incubation time will depend on the rate of nanoparticle uptake and the desired localization.

    • After incubation, remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound nanoparticles.

    • If desired, add a live-cell nuclear stain according to the manufacturer's instructions.

    • Proceed immediately to imaging the live cells.

  • Fixation (For Fixed-Cell Imaging):

    • After the staining and washing steps (from step 2), carefully aspirate the final PBS wash.

    • Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[1][2]

    • Gently wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization (Optional):

    • If co-staining with an antibody against an intracellular target is desired, permeabilize the cells by adding 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If not permeabilizing, proceed directly to counter-staining or mounting.

  • Nuclear Counter-staining:

    • Dilute a nuclear counterstain (e.g., DAPI at 1 µg/mL or Hoechst 33342 at 1 µg/mL) in PBS.

    • Incubate the cells with the counterstain solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean glass slide.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

    • Allow the mounting medium to cure overnight at room temperature in the dark before imaging.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the BODIPY dye (typically excitation around 488 nm and emission around 515 nm) and the nuclear counterstain (e.g., DAPI/Hoechst).

    • Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

Data Presentation and Quantification

Quantitative analysis of this compound staining can provide valuable insights into cellular uptake and localization under different experimental conditions. The following table provides a template for organizing such data.

Experimental Condition Cell Type This compound Conc. (µg/mL) Incubation Time (min) Mean Fluorescence Intensity (per cell) ± SD Number of Cells Analyzed (n) Subcellular Localization
Control (Untreated)HeLa060Baseline>100N/A
Condition AHeLa130Value>100e.g., Punctate, cytoplasmic
Condition BHeLa160Value>100e.g., Perinuclear
Condition CHeLa560Value>100e.g., Punctate, cytoplasmic
Condition D (e.g., with endocytosis inhibitor)HeLa560Value>100e.g., Cell surface
Condition EA549560Value>100e.g., Punctate, cytoplasmic

Mean Fluorescence Intensity can be measured using image analysis software such as ImageJ/Fiji by outlining individual cells and measuring the integrated density.

Visualizations

Experimental Workflow Diagram

G This compound Staining Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_processing Sample Processing cluster_analysis Analysis seed Seed Cells on Coverslips culture Incubate (24h, 37°C) seed->culture stain Incubate with this compound culture->stain wash1 Wash (3x with PBS) stain->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash (3x with PBS) fix->wash2 counterstain Counterstain Nuclei (DAPI) wash2->counterstain mount Mount on Slides counterstain->mount image Fluorescence Microscopy mount->image quantify Image Analysis & Quantification image->quantify

Caption: Experimental workflow for this compound staining of cultured cells.

Hypothetical Cellular Uptake and Trafficking Pathway

G Proposed Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_cell Cell bod_np This compound (+ charge) membrane Cell Membrane (- charge) bod_np->membrane Electrostatic Interaction endosome Early Endosome membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Endosomal Trafficking cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (potential)

Caption: Proposed mechanism of this compound cellular uptake and trafficking.

References

Application Notes and Protocols for In Vivo Nitric Oxide Imaging Using BOD-NH-NP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. The ability to visualize and quantify NO in vivo is paramount for understanding its complex roles and for the development of novel therapeutics. BOD-NH-NP, a novel near-infrared (NIR) fluorescent probe, offers a powerful tool for the real-time, non-invasive imaging of nitric oxide in living organisms. This document provides detailed application notes and protocols for the utilization of this compound for in vivo NO imaging.

This compound is a nanoparticle formulation of a BODIPY-based sensor. The core structure, BOD-NH-SC, is a dually responsive reporter capable of detecting nitric oxide (NO) and hydrogen sulfide (H₂S) with distinct fluorescent signals. For the purpose of these notes, we will focus on its application for NO detection. The nanoparticle formulation enhances bioavailability and stability for in vivo applications.

Principle of Detection

The detection of nitric oxide by this compound is based on a specific chemical reaction that leads to a "turn-on" fluorescent signal in the near-infrared spectrum. The core molecule, a BODIPY dye, is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with NO, a chemical transformation occurs, resulting in a highly fluorescent product. This increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for quantitative analysis. The use of a NIR fluorophore is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and similar BODIPY-based fluorescent probes for nitric oxide detection. This data is compiled from various studies and provides a comparative overview.

ParameterThis compound (BOD-NH-SC dots)General BODIPY-based NO ProbesReference
Excitation Wavelength (λex) ~630 nm620-680 nm[1]
Emission Wavelength (λem) ~645 nm (NIR-I)640-750 nm (NIR-I)[1]
Quantum Yield (Φ) Not explicitly stated for NP; RBA-NO (similar probe) Φf = 0.87Varies (e.g., 0.87 for RBA-NO)
Detection Limit Not explicitly stated for in vivoAs low as 10 nM (in vitro)
Response Time RapidSeconds to minutes
Selectivity High for NO over other reactive nitrogen and oxygen species (RNS/ROS)Generally high, but some cross-reactivity with reducing agents like glutathione (GSH) may occur.

Experimental Protocols

I. Preparation of this compound for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution of this compound:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Prepare a stock solution by dissolving the this compound powder in a minimal amount of sterile DMSO. For example, dissolve 1 mg of the probe in 50 µL of DMSO.

    • Vortex thoroughly until the probe is completely dissolved.

  • Preparation of Working Solution:

    • For intravenous (i.v.) administration, dilute the DMSO stock solution with sterile PBS (pH 7.4) to the desired final concentration. A final DMSO concentration of less than 5% is recommended to minimize toxicity.

    • For example, to prepare a 100 µM working solution, dilute the stock solution accordingly in sterile PBS.

    • Vortex the working solution gently before use. The final solution should be clear.

II. In Vivo Nitric Oxide Imaging in a Mouse Model

Animal Model:

  • The choice of animal model will depend on the specific research question (e.g., inflammation models, tumor models).

  • BALB/c or other appropriate mouse strains are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Animal imaging system equipped for near-infrared fluorescence imaging (e.g., IVIS Spectrum, Pearl Trilogy)

  • This compound working solution

  • Sterile syringes and needles (e.g., 30-gauge)

  • (Optional) Inducing agent for nitric oxide production (e.g., lipopolysaccharide - LPS for inflammation models)

Protocol:

  • Animal Preparation:

    • (Optional) To induce nitric oxide production, administer an appropriate stimulus. For example, in an inflammation model, inject LPS intraperitoneally at a suitable dose (e.g., 1-5 mg/kg) and allow sufficient time for NO levels to rise (typically 4-6 hours).

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.

  • Probe Administration:

    • Administer the this compound working solution via intravenous (tail vein) injection. A typical dose ranges from 50 to 100 µL of a 100 µM solution, but this should be optimized for the specific animal model and imaging system.

  • In Vivo Imaging:

    • Acquire a baseline (pre-injection) image of the animal.

    • Immediately after probe administration, begin acquiring a series of fluorescence images at various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Set the imaging parameters according to the specifications of the this compound probe and the imaging system. Typical settings for a NIR probe would be:

      • Excitation Filter: ~630 nm

      • Emission Filter: ~650 nm (or appropriate long-pass filter)

      • Exposure Time: Adjust to obtain a good signal-to-noise ratio without saturation.

      • Binning: Medium to high.

      • f/stop: Low (e.g., f/1 or f/2).

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue (e.g., inflamed paw, tumor) and a control region (e.g., non-inflamed tissue).

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Calculate the fold-change in fluorescence intensity relative to the baseline or the control region to determine the relative increase in nitric oxide levels.

Visualizations

Signaling Pathway of Nitric Oxide Production and Detection

NO_Signaling_Pathway cluster_Stimulus Stimulus cluster_Cell Cell (e.g., Macrophage) cluster_Detection Detection Stimulus e.g., LPS, Inflammatory Cytokines iNOS_Induction Inducible Nitric Oxide Synthase (iNOS) Induction Stimulus->iNOS_Induction iNOS iNOS iNOS_Induction->iNOS L_Arginine L-Arginine L_Arginine->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production O₂, NADPH BOD_NH_NP This compound (Low Fluorescence) NO_Production->BOD_NH_NP Reaction BOD_NH_NP_NO This compound-NO (High Fluorescence) BOD_NH_NP->BOD_NH_NP_NO

Caption: Signaling pathway of inducible nitric oxide production and its detection by this compound.

Experimental Workflow for In Vivo NO Imaging

In_Vivo_Workflow A Animal Model Preparation (e.g., LPS-induced inflammation) B Anesthesia A->B C Baseline Imaging B->C D This compound Administration (Intravenous) C->D E Time-Lapse Fluorescence Imaging D->E F Data Acquisition and Analysis (ROI Quantification) E->F G Results Interpretation F->G

Caption: Experimental workflow for in vivo nitric oxide imaging using this compound.

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal - Insufficient NO production- Incorrect probe concentration- Inappropriate imaging parameters- Probe degradation- Confirm the effectiveness of the NO induction method.- Optimize the probe dose.- Adjust excitation/emission wavelengths, exposure time, and other imaging settings.- Store and handle the probe as recommended to prevent degradation.
High background fluorescence - Autofluorescence from the animal- Non-specific binding of the probe- Use an appropriate NIR filter set to minimize autofluorescence.- Ensure the probe is fully dissolved and free of aggregates.- Image at later time points to allow for clearance of non-specifically bound probe.
Inconsistent results - Variation in probe administration- Differences in animal physiology- Ensure consistent and accurate intravenous injections.- Use age- and weight-matched animals and maintain consistent experimental conditions.

Conclusion

This compound represents a promising tool for the in vivo imaging of nitric oxide. Its near-infrared fluorescence properties and high selectivity make it well-suited for non-invasive studies in small animal models. By following the detailed protocols and considering the troubleshooting tips provided in these application notes, researchers can effectively utilize this probe to gain valuable insights into the complex roles of nitric oxide in health and disease.

References

Application Notes and Protocols: Experimental Workflow for Amine-Functionalized Fluorescent Nanoparticles in Nitric Oxide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune response.[1][2][3][4] The therapeutic potential of NO is significant, yet its short half-life and non-specific reactivity present challenges for controlled delivery.[5] Nanoparticle-based drug delivery systems offer a promising solution to overcome these limitations by providing a vehicle for targeted and sustained NO release.

This document outlines a detailed experimental workflow for the synthesis, characterization, and application of a hypothetical amine-functionalized fluorescent nanoparticle, herein referred to as Bod-NH-NP, for nitric oxide (NO) studies. The "Bod" designation suggests the incorporation of a BODIPY fluorescent dye for imaging and tracking, while "NH" indicates surface amine functionalization for loading of an NO donor. These application notes provide comprehensive protocols for researchers in drug development and related scientific fields.

I. Synthesis and Characterization of this compound

The foundational step in this workflow is the synthesis and thorough characterization of the nanoparticle carrier. This ensures reproducibility and a clear understanding of the material's physicochemical properties before proceeding to biological studies.

A. Synthesis of this compound

A common and versatile method for synthesizing fluorescent, amine-functionalized silica nanoparticles is a modified Stöber method.

Protocol 1: Synthesis of Amine-Functionalized Fluorescent Silica Nanoparticles (this compound)

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • A BODIPY-based fluorescent dye with a silane-reactive group

  • Ethanol (anhydrous)

  • Ammonium hydroxide (28-30%)

  • Ultrapure water

Procedure:

  • In a round-bottom flask, dissolve the BODIPY-silane dye in anhydrous ethanol under vigorous stirring.

  • Add ammonium hydroxide and ultrapure water to the solution and stir for 20 minutes.

  • Rapidly inject TEOS into the solution and allow the reaction to proceed for 12 hours at room temperature to form the nanoparticle core.

  • Introduce APTES to the reaction mixture to create an amine-functionalized shell on the nanoparticles. Let the reaction continue for another 4 hours.

  • Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Wash the nanoparticles three times with ethanol and three times with ultrapure water to remove unreacted reagents.

  • Resuspend the purified Bod-NH-NPs in ultrapure water for storage at 4°C.

B. Physicochemical Characterization

Thorough characterization is crucial to ensure the quality and consistency of the synthesized nanoparticles.

Table 1: Physicochemical Characterization of this compound

ParameterTechniquePurposeExpected Outcome
Size & MorphologyTransmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To determine the size, shape, and monodispersity of the nanoparticles.Uniformly sized, spherical nanoparticles with a diameter in the range of 50-100 nm.
Hydrodynamic Diameter & Size DistributionDynamic Light Scattering (DLS)To measure the effective size and size distribution of the nanoparticles in suspension.A narrow size distribution with a hydrodynamic diameter slightly larger than the TEM size.
Surface ChargeZeta Potential MeasurementTo determine the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.A positive zeta potential due to the amine functionalization.
Chemical Composition & FunctionalizationFourier-Transform Infrared Spectroscopy (FTIR) / X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of amine groups and the incorporation of the BODIPY dye.Characteristic peaks corresponding to Si-O-Si, N-H, and the specific bonds of the BODIPY dye.
Fluorescent PropertiesFluorescence SpectroscopyTo determine the excitation and emission spectra and quantum yield of the fluorescent nanoparticles.Excitation and emission maxima characteristic of the incorporated BODIPY dye.

II. Loading of Nitric Oxide Donor

For nitric oxide delivery, an NO donor molecule is conjugated to the amine-functionalized surface of the Bod-NH-NPs. A common strategy is to use a compound that releases NO under specific physiological conditions, such as changes in pH or enzymatic activity.

Protocol 2: Conjugation of an N-diazeniumdiolate (NONOate) NO Donor

Materials:

  • Bod-NH-NPs in a buffered solution (e.g., PBS, pH 7.4)

  • A suitable NONOate with a linker for amine conjugation (e.g., via EDC/NHS chemistry)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Activate the carboxyl group of the NONOate linker using EDC and NHS in a suitable buffer for 15-30 minutes.

  • Add the activated NONOate to the this compound suspension.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching solution.

  • Purify the NO-loaded nanoparticles (this compound-NO) by dialysis against ultrapure water for 48 hours to remove unconjugated NONOate and coupling reagents.

  • Lyophilize the purified this compound-NO for storage.

III. In Vitro Nitric Oxide Release Studies

Quantifying the release of nitric oxide from the nanoparticles is a critical step to evaluate their potential as a delivery system.

A. Quantification of NO Release

The Griess assay is a widely used and cost-effective colorimetric method for the indirect quantification of NO by measuring its stable breakdown products, nitrite and nitrate.

Protocol 3: Griess Assay for Nitrite/Nitrate Quantification

Materials:

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for samples containing nitrate)

  • NADPH (cofactor for nitrate reductase)

  • Sodium nitrite standard solutions

  • This compound-NO

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

Procedure:

  • Disperse a known concentration of this compound-NO in PBS at the desired pH.

  • Incubate the suspension at 37°C.

  • At various time points, collect aliquots of the supernatant after centrifuging the nanoparticles.

  • If measuring total NOx (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase and NADPH.

  • Add the Griess reagent to the supernatant and the sodium nitrite standards.

  • Incubate in the dark for 15-30 minutes.

  • Measure the absorbance at ~540 nm using a microplate reader.

  • Calculate the concentration of nitrite based on the standard curve.

Table 2: Quantitative Nitric Oxide Release Profile

Time (hours)NO Released (µM) at pH 7.4NO Released (µM) at pH 5.5
000
15.2 ± 0.415.8 ± 1.1
29.8 ± 0.728.3 ± 2.0
418.5 ± 1.345.1 ± 3.2
832.1 ± 2.568.9 ± 4.5
1245.6 ± 3.185.4 ± 5.9
2460.3 ± 4.298.2 ± 6.7

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

IV. In Vitro Cellular Studies

The next phase involves evaluating the biological effects of the NO-releasing nanoparticles in a relevant cell culture model.

A. Cellular Uptake and Imaging

The fluorescent nature of Bod-NH-NPs allows for direct visualization of their uptake by cells using fluorescence microscopy.

Protocol 4: Cellular Uptake and Imaging

Materials:

  • Relevant cell line (e.g., endothelial cells, cancer cells)

  • Cell culture medium and supplements

  • This compound-NO

  • DAPI stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with a specific concentration of this compound-NO for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Counterstain the cell nuclei with DAPI.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the BODIPY dye and DAPI.

B. Intracellular NO Detection

To confirm that the nanoparticles are releasing NO inside the cells, a specific fluorescent probe for intracellular NO can be used.

Protocol 5: Intracellular Nitric Oxide Detection

Materials:

  • DAF-FM diacetate (a cell-permeable fluorescent probe for NO)

  • Cells treated with this compound-NO (from Protocol 4)

  • Fluorescence microscope or plate reader

Procedure:

  • After treating the cells with this compound-NO, load the cells with DAF-FM diacetate according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for de-esterification of the probe.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity, which is proportional to the intracellular NO concentration.

V. Signaling Pathway and Workflow Diagrams

Visual representations of the experimental workflow and the underlying biological pathways are essential for clear communication of the research.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_loading NO Donor Loading cluster_invitro In Vitro Studies synthesis Synthesis of this compound characterization Physicochemical Characterization (TEM, DLS, Zeta, FTIR) synthesis->characterization loading Conjugation of NO Donor characterization->loading purification Purification (Dialysis) loading->purification release NO Release Assay (Griess) purification->release uptake Cellular Uptake & Imaging release->uptake intracellular_no Intracellular NO Detection uptake->intracellular_no

Caption: Experimental workflow for this compound from synthesis to in vitro studies.

NO_Signaling_Pathway Bod_NP_NO This compound-NO NO Nitric Oxide (NO) Bod_NP_NO->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Apoptosis) PKG->Physiological_Effects Leads to

Caption: Simplified nitric oxide signaling pathway activated by nanoparticle delivery.

Conclusion

This document provides a comprehensive set of protocols and application notes for the study of a novel amine-functionalized fluorescent nanoparticle for nitric oxide delivery. By following this detailed experimental workflow, researchers can systematically synthesize, characterize, and evaluate the efficacy of this compound and similar nanomaterials for their potential therapeutic applications. The integration of quantitative data analysis and clear visual representations of workflows and pathways will facilitate robust and reproducible scientific inquiry in the field of nanomedicine and drug delivery.

References

Application Note and Protocols for Optimal Cell Loading with Amine-Functionalized BODIPY Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "Bod-NH-NP" does not correspond to a standardly recognized nanoparticle in scientific literature. This document provides a comprehensive guide based on the principles of cell loading with amine-functionalized nanoparticles conjugated with BODIPY, a common class of fluorescent dye. The protocols and data are representative of nanoparticles with these characteristics.

Introduction

Fluorescent nanoparticles (NPs) are invaluable tools for tracking cells, studying cellular dynamics, and for drug delivery applications. Amine-functionalized BODIPY nanoparticles are particularly effective for these purposes. The BODIPY (Boron-Dipyrromethene) dye provides a strong, stable fluorescent signal, while the amine (-NH2) groups on the nanoparticle surface impart a positive charge.[1][2] This positive charge enhances the electrostatic interaction with the negatively charged cell membrane, promoting efficient cellular uptake.[2][3]

Optimizing the nanoparticle concentration is a critical step to ensure sufficient signal for detection without inducing cytotoxicity.[4] This application note provides a framework for determining the optimal loading concentration of amine-functionalized BODIPY nanoparticles for your specific cell type and experimental needs.

Factors Influencing Optimal Concentration

The ideal nanoparticle concentration is a balance between loading efficiency and cell viability. Several factors influence this balance:

  • Cell Type: Different cell lines exhibit varying capacities for nanoparticle uptake. For instance, phagocytic cells like macrophages may internalize nanoparticles more readily than non-phagocytic cells.

  • Nanoparticle Properties: Size, shape, and surface charge density all affect cellular internalization. Smaller nanoparticles (<100 nm) are generally taken up more efficiently via endocytosis.

  • Incubation Time: Longer incubation times can lead to increased nanoparticle uptake, but may also increase the risk of cytotoxicity.

  • Cell Density: The number of cells being labeled will influence the effective concentration of nanoparticles available per cell.

Quantitative Data Summary

The following table summarizes concentration ranges and conditions for cell loading with various fluorescent nanoparticles, providing a starting point for optimization.

Nanoparticle TypeCell Line(s)Concentration RangeIncubation TimeKey Findings & Reference
Fluorescently labeled polystyrene beads (50 nm)Jurkat, A549, RPMI82265 - 50 µg/mLNot specifiedA plate reader-based assay was developed to quantify uptake. A concentration of 10 µg/mL or higher was needed for a reliable signal above background.
Multimodal Fluorescent Magnetic Nanoparticles (MFNP)Human bone marrow mesenchymal stem cells (hBM-MSCs)30 - 50 µg Fe/mLUp to 24 hoursHigher concentrations (50 µg Fe/mL) resulted in efficient loading in a shorter time (6 hours) without compromising cell viability.
BODIPY Conjugates (e.g., BODIPY-C12)Mammalian and yeast cells25 - 100 nM10 minutesLow concentrations are suitable for super-resolution microscopy and single-molecule tracking.
BODIPY-functionalized Silica Nanoparticles (BDP-PEG-FA-MSNs)HeLa0.5 µMNot specifiedNanoparticle formulation induced high phototoxicity at 0.5 µM, indicating efficient uptake.
Amine-functionalized Silica Nanoparticles (50 nm)RAW 264.7 murine macrophagesNot specified in concentration20 hoursPositively charged amine-functionalized nanoparticles showed the highest adsorption to the cell surface and triggered more cytotoxicity compared to neutral or negatively charged nanoparticles.

Experimental Protocols

This section provides a general protocol to determine the optimal concentration of amine-functionalized BODIPY nanoparticles for your experiment.

Materials
  • Amine-functionalized BODIPY nanoparticles (stock solution in a suitable solvent, e.g., DMSO or water)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells of interest

  • Multi-well plates (96-well or 24-well plates are suitable)

  • Fluorescence microscope or flow cytometer

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

Protocol for Optimizing Nanoparticle Concentration

This protocol involves testing a range of nanoparticle concentrations to identify the one that provides the best signal-to-noise ratio while maintaining high cell viability.

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 12-24 hours to allow them to adhere and recover.

  • Preparation of Nanoparticle Dilutions:

    • Prepare a series of dilutions of the amine-functionalized BODIPY nanoparticle stock solution in complete cell culture medium. A good starting range, based on literature, would be from 1 µg/mL to 100 µg/mL. It is also advisable to test lower concentrations (in the nM range) if high-sensitivity imaging is the goal.

    • Include a "no nanoparticle" control (medium only).

  • Cell Loading (Incubation):

    • Gently remove the culture medium from the cells.

    • Add the prepared nanoparticle dilutions to the respective wells.

    • Incubate the cells for a defined period. A starting point could be 4-6 hours. This can also be a variable to optimize.

  • Washing:

    • After incubation, remove the nanoparticle-containing medium.

    • Gently wash the cells 2-3 times with warm PBS or HBSS to remove any nanoparticles that are not internalized or strongly bound to the cell surface.

  • Analysis:

    • Fluorescence Imaging:

      • Add fresh culture medium to the wells.

      • Observe the cells using a fluorescence microscope with the appropriate filter set for the BODIPY dye.

      • Qualitatively assess the loading efficiency and distribution of the nanoparticles at different concentrations.

    • Quantitative Analysis (Optional but Recommended):

      • For a quantitative measure of uptake, cells can be lysed and the fluorescence measured in a plate reader.

      • Alternatively, cells can be detached and analyzed by flow cytometry to determine the percentage of labeled cells and the mean fluorescence intensity.

    • Cell Viability Assay:

      • In a parallel plate prepared under the same conditions, perform a cell viability assay according to the manufacturer's instructions.

      • Compare the viability of nanoparticle-treated cells to the "no nanoparticle" control.

  • Determination of Optimal Concentration:

    • The optimal concentration will be the one that gives a strong fluorescent signal with minimal impact on cell viability (e.g., >90% viability compared to the control).

Mechanism of Cellular Uptake

The primary mechanism for the uptake of amine-functionalized nanoparticles is through endocytosis, driven by the electrostatic interaction between the cationic nanoparticles and the anionic cell surface. Several endocytic pathways may be involved.

Uptake_Mechanism NP Amine-Functionalized BODIPY-NP (+) Membrane Cell Membrane (-) NP->Membrane Interaction Adsorption Electrostatic Adsorption Membrane->Adsorption Endocytosis Endocytosis Adsorption->Endocytosis CME Clathrin-Mediated Endocytosis Endocytosis->CME Macropino Macropinocytosis Endocytosis->Macropino Other Other Pathways (e.g., Caveolae-dependent) Endocytosis->Other Endosome Early Endosome CME->Endosome Macropino->Endosome Other->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release Cytosolic Release (Endosomal Escape) Endosome->Release Experimental_Workflow Start Start Seed 1. Seed Cells in Multi-well Plate Start->Seed Incubate1 Incubate (e.g., 24h) Seed->Incubate1 PrepareNP 2. Prepare Serial Dilutions of Nanoparticles Incubate1->PrepareNP Load 3. Incubate Cells with Nanoparticles PrepareNP->Load Wash 4. Wash Cells (e.g., 3x with PBS) Load->Wash Analysis 5. Analysis Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative Viability Cell Viability Assay Analysis->Viability Toxicity Quantify Flow Cytometry / Plate Reader Analysis->Quantify Quantitative End Determine Optimal Concentration Microscopy->End Viability->End Quantify->End

References

Application Notes and Protocols for Co-staining with Bod-NH-NP and Other Cellular Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bod-NH-NP is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family, conjugated with a naphthalimide moiety. This combination results in a dye with excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making it a valuable tool for live-cell imaging.[1] The lipophilic nature of the BODIPY core facilitates its accumulation in lipid-rich environments, rendering this compound a highly specific probe for staining neutral lipid droplets within cells.[1][]

Co-staining with multiple fluorescent probes allows for the simultaneous visualization of different cellular organelles and structures, providing critical insights into their spatial relationships and dynamic interactions. Lipid droplets are highly dynamic organelles that interact with other cellular compartments, including the endoplasmic reticulum (ER), mitochondria, and lysosomes, to regulate lipid metabolism and cellular homeostasis.[] This document provides detailed protocols for co-staining lipid droplets using this compound with fluorescent markers for these key organelles.

Principles of Co-staining

Successful co-staining relies on the selection of fluorescent probes with distinct spectral characteristics to minimize signal overlap or bleed-through. The choice of excitation and emission wavelengths for each dye should be carefully considered in conjunction with the available filter sets on the fluorescence microscope. Additionally, the staining protocols for each probe must be compatible to ensure optimal labeling of all target structures without interfering with each other.

Quantitative Data Summary

The following tables provide a summary of the recommended working concentrations and incubation times for this compound and various organelle-specific markers. These are starting points and may require optimization based on the specific cell type and experimental conditions.

Table 1: this compound Staining Parameters

ParameterRecommended RangeNotes
Stock Solution 1-10 mM in DMSOStore at -20°C, protected from light.
Working Concentration 0.1 - 2 µMHigher concentrations may lead to non-specific staining.[]
Incubation Time 15 - 30 minutes at 37°CLonger incubation times may be required for some cell types.
Excitation/Emission (approx.) 493/503 nmSpectral properties can be influenced by the local environment.

Table 2: Co-staining Marker Parameters

Organelle MarkerStock SolutionWorking ConcentrationIncubation Time & TemperatureExcitation/Emission (approx.)
ER-Tracker™ Red 1 mM in DMSO1 µM30 minutes at 37°C587/615 nm
MitoTracker™ Deep Red FM 1 mM in DMSO100 nM15 - 45 minutes at 37°C644/665 nm
LysoTracker™ Red DND-99 1 mM in DMSO100 nM30 minutes - 2 hours at 37°C577/590 nm

Experimental Protocols

General Considerations:
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 70-80%) before staining.

  • Live-Cell Imaging: For live-cell imaging, perform all staining and imaging steps in a suitable cell culture medium or buffer (e.g., HBSS).

  • Fixed-Cell Staining: For fixed-cell applications, it is recommended to perform the staining with organelle trackers that are retained after fixation or to stain live cells before fixation. Mild fixation with 4% paraformaldehyde for 15 minutes at room temperature is generally recommended. Avoid using detergents like Triton X-100 for permeabilization as they can disrupt lipid droplets.

Protocol 1: Co-staining of Lipid Droplets (this compound) and Endoplasmic Reticulum (ER-Tracker™ Red)

This protocol outlines the simultaneous staining of lipid droplets and the endoplasmic reticulum in live cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • ER-Tracker™ Red stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cultured cells on glass-bottom dishes

Procedure:

  • Prepare Staining Solution: Prepare a fresh working solution containing both this compound and ER-Tracker™ Red in pre-warmed (37°C) live-cell imaging medium. The final concentrations should be approximately 1 µM for this compound and 1 µM for ER-Tracker™ Red.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets for this compound (green channel) and ER-Tracker™ Red (red channel).

ER_CoStaining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start: Cultured Cells wash1 Wash with PBS start->wash1 prep_stain Prepare Staining Solution (this compound + ER-Tracker Red) stain Incubate with Staining Solution (30 min, 37°C) prep_stain->stain wash1->stain wash2 Wash with Imaging Medium (2x) stain->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for co-staining lipid droplets and ER.

Protocol 2: Co-staining of Lipid Droplets (this compound) and Mitochondria (MitoTracker™ Deep Red FM)

This protocol describes the sequential staining of mitochondria followed by lipid droplets in live cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • MitoTracker™ Deep Red FM stock solution (1 mM in DMSO)

  • Live-cell imaging medium

  • Cultured cells on glass-bottom dishes

Procedure:

  • Mitochondria Staining: Prepare a working solution of MitoTracker™ Deep Red FM in pre-warmed live-cell imaging medium to a final concentration of 100 nM. Remove the culture medium from the cells, wash once with PBS, and add the MitoTracker™ solution. Incubate for 30 minutes at 37°C.

  • Wash: Remove the MitoTracker™ solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Lipid Droplet Staining: Prepare a working solution of this compound in pre-warmed live-cell imaging medium to a final concentration of 1 µM. Add the this compound solution to the cells and incubate for 20 minutes at 37°C.

  • Wash: Remove the this compound solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets for this compound (green channel) and MitoTracker™ Deep Red FM (far-red channel).

Mito_CoStaining_Workflow cluster_mito Mitochondria Staining cluster_ld Lipid Droplet Staining cluster_img Imaging start Start: Cultured Cells stain_mito Incubate with MitoTracker (30 min, 37°C) start->stain_mito wash_mito Wash (2x) stain_mito->wash_mito stain_ld Incubate with this compound (20 min, 37°C) wash_mito->stain_ld wash_ld Wash (2x) stain_ld->wash_ld image Fluorescence Microscopy wash_ld->image Lyso_CoStaining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start: Cultured Cells wash1 Wash with PBS start->wash1 prep_stain Prepare Staining Solution (this compound + LysoTracker Red) stain Incubate with Staining Solution (30 min, 37°C) prep_stain->stain wash1->stain wash2 Wash with Imaging Medium (2x) stain->wash2 image Fluorescence Microscopy wash2->image Lipid_Metabolism_Pathway cluster_synthesis Lipid Synthesis & Storage cluster_turnover Lipid Turnover & Energy Production LD Lipid Droplet (this compound) Mito Mitochondrion (MitoTracker) LD->Mito Lipolysis -> Fatty Acid Oxidation Lyso Lysosome (LysoTracker) LD->Lyso Lipophagy ER Endoplasmic Reticulum (ER-Tracker) ER->LD TAG Synthesis & LD Biogenesis

References

Application Notes and Protocols for BODIPY-Based Probes in Nitric Oxide Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BODIPY-based fluorescent probes for the detection and imaging of nitric oxide (NO) in biological systems. This document details the mechanism of action, experimental protocols, and data interpretation to facilitate the study of NO signaling pathways.

Introduction to BODIPY-Based Nitric Oxide Probes

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. BODIPY (boron-dipyrromethene) based fluorescent probes have emerged as powerful tools for real-time imaging of NO in living cells and organisms.[4][5]

Typically, these probes consist of a BODIPY fluorophore linked to a nitric oxide-reactive moiety, often an aromatic diamine or a secondary amine. The general mechanism relies on photoinduced electron transfer (PET), where the amine group quenches the fluorescence of the BODIPY core in the probe's "off" state. Upon reaction with nitric oxide (or its reactive nitrogen species like N₂O₃), the amine group is transformed into a non-quenching species, such as a triazole or an N-nitrosamine. This transformation inhibits the PET process, leading to a significant increase in fluorescence intensity, the "on" state.

Mechanism of Action

The fundamental principle behind most BODIPY-based NO probes is the modulation of fluorescence through a nitric oxide-specific chemical reaction.

General Mechanism of BODIPY-Based NO Probes Probe_Off BODIPY-Amine Probe (Non-fluorescent) Probe_On BODIPY-Triazole/Nitrosamine (Fluorescent) Probe_Off->Probe_On Reaction PET_On Photoinduced Electron Transfer (PET) Probe_Off->PET_On Fluorescence Quenching PET_Off PET Blocked Probe_On->PET_Off Fluorescence 'Turn-On' NO Nitric Oxide (NO) + O₂ N2O3 N₂O₃ NO->N2O3 N2O3->Probe_On

Figure 1: Mechanism of fluorescence turn-on in BODIPY-based NO probes.

Data Presentation: Comparison of BODIPY-Based NO Probes

The following table summarizes the key performance characteristics of several reported BODIPY-based fluorescent probes for nitric oxide detection. This allows for a direct comparison to aid in probe selection for specific experimental needs.

Probe Name/ReferenceLimit of Detection (LOD)Response TimeFold Fluorescence IncreaseExcitation (nm)Emission (nm)Notes
DAMBO-PH Not specifiedNot specified~370-foldNot specifiedNot specifiedHigh quantum yield change from 0.002 to 0.74.
RBA 10 nM~10 secondsNot specifiedNot specifiedNot specifiedInterference observed with biothiols like glutathione (GSH).
Probe from Ref. 35 nM≤0.1 seconds~9-fold (quantum yield)Not specifiedNot specifiedUltra-rapid response time.
BDD Not specified60 secondsNot specifiedNot specifiedNot specifiedGood selectivity and anti-interference capabilities.
Probe 1 31 nM (for NO)30 minutesNot specified505528Dual-channel detection of NO and GSH.

Experimental Protocols

This section provides a generalized protocol for the use of BODIPY-based fluorescent probes for imaging nitric oxide in cultured cells. It is essential to consult the specific product information for the chosen probe, as optimal concentrations and incubation times may vary.

Materials
  • BODIPY-based nitric oxide probe

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Cultured cells on coverslips or in imaging dishes

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP), or DEA NONOate) or stimulant for endogenous NO production (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))

  • Fluorescence microscope with appropriate filter sets

Protocol for Live Cell Imaging of Nitric Oxide

Experimental Workflow for NO Detection in Live Cells cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture cells on coverslips/imaging dishes Cell_Loading Incubate cells with probe solution (e.g., 15-60 min at 37°C) Cell_Culture->Cell_Loading Probe_Prep Prepare probe working solution (e.g., 1-10 µM in buffer) Probe_Prep->Cell_Loading Stock_Prep Prepare probe stock solution (e.g., 1-10 mM in DMSO) Stock_Prep->Probe_Prep Wash Wash cells with buffer to remove excess probe Cell_Loading->Wash Stimulation Induce NO production (add NO donor or stimulant) Wash->Stimulation Imaging Acquire fluorescence images (before and after stimulation) Stimulation->Imaging Quantification Quantify fluorescence intensity changes Imaging->Quantification Interpretation Correlate fluorescence with NO production Quantification->Interpretation

Figure 2: General workflow for live-cell imaging of nitric oxide.

1. Probe Preparation: a. Prepare a stock solution of the BODIPY-based probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. b. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer like PBS (pH 7.4). The optimal concentration should be determined empirically.

2. Cell Loading: a. Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or coverslips). b. Remove the culture medium and wash the cells once with warm PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in the dark. Incubation time may need optimization.

3. Washing: a. After incubation, remove the probe solution and wash the cells 2-3 times with warm PBS to remove any excess, non-internalized probe.

4. Nitric Oxide Stimulation and Imaging: a. For exogenous NO detection: Acquire baseline fluorescence images of the loaded cells. Then, add a solution of an NO donor (e.g., 10-100 µM SNAP) to the cells and acquire images at various time points to monitor the change in fluorescence. b. For endogenous NO detection: After washing, treat the cells with a stimulant for endogenous NO production (e.g., a combination of LPS and IFN-γ for macrophages). Acquire fluorescence images at different time points after stimulation. c. It is recommended to include a negative control (cells loaded with the probe but not stimulated) and a positive control (cells treated with a high concentration of NO donor).

5. Image Analysis: a. Quantify the fluorescence intensity of the cells or specific regions of interest using appropriate image analysis software. b. The change in fluorescence intensity over time or in response to stimulation is indicative of the relative change in nitric oxide concentration.

Nitric Oxide Signaling Pathways

BODIPY-based probes can be instrumental in elucidating the role of nitric oxide in various signaling pathways. A key pathway regulated by NO is the soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) pathway.

Simplified Nitric Oxide Signaling Pathway cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bod-NH-NP Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bod-NH-NP (BODIPY-functionalized nanoparticles) fluorescence imaging. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve a high signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are Bod-NH-NPs and what are their advantages for fluorescence imaging? Bod-NH-NPs are nanoparticles functionalized with BODIPY (Boron-Dipyrromethene) dyes. This class of organic fluorophores is known for its excellent photophysical properties, including high molar extinction coefficients, strong fluorescence, and remarkable photostability.[1][2] Encapsulating or integrating BODIPY dyes into a nanoparticle chassis can improve water solubility, reduce aggregation-induced fluorescence quenching, and allow for targeted delivery in biological systems.[3][4][5]

Q2: What is Aggregation-Caused Quenching (ACQ) and how does it affect BODIPY dyes? Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorescent dyes lose their emission intensity when they aggregate in high concentrations or in aqueous solutions. Many BODIPY dyes are susceptible to ACQ, where the formation of non-fluorescent H-type aggregates leads to a dramatic loss of the fluorescence signal. This is a critical issue to manage in biological imaging, and nanoparticle formulation is a common strategy to prevent it by keeping the dye molecules separated.

Q3: Why is a high signal-to-noise ratio (S/N) crucial for my imaging results? A high signal-to-noise ratio is essential for distinguishing the specific fluorescent signal from your Bod-NH-NPs from background noise. A poor S/N ratio can obscure important details, make data interpretation difficult, and limit the sensitivity of your assay. Optimizing for a high S/N ratio is critical for generating clear, reliable, and quantifiable data, especially when detecting low-abundance targets or subtle biological changes.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues that lead to a poor signal-to-noise ratio.

Problem: My overall signal-to-noise (S/N) ratio is poor.

A low S/N ratio is typically caused by one of two issues (or a combination of both): a weak specific signal or a high background signal. Use the troubleshooting decision tree diagram and the detailed Q&A sections below to identify and resolve the specific cause.

Issue 1: The Fluorescent Signal is Weak or Absent

Q: Could my Bod-NH-NPs be aggregated? A: Yes, aggregation is a primary cause of fluorescence quenching with BODIPY dyes.

  • Solution: Ensure your nanoparticle stock solution is properly dispersed before use by vortexing or brief sonication, following the manufacturer's guidelines. Prepare fresh dilutions from a concentrated stock for each experiment. The nanoparticle formulation itself is designed to prevent aggregation, but improper storage or handling can still lead to issues.

Q: Is photobleaching reducing my signal? A: Although BODIPY dyes are generally photostable, they can be susceptible to photobleaching under intense or prolonged light exposure.

  • Solutions:

    • Reduce Exposure: Minimize the time the sample is exposed to the excitation light. Use the lowest laser power or lamp intensity that provides a detectable signal.

    • Increase Acquisition Speed: Use a sensitive detector and acquire images as quickly as possible.

    • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.

Q: Am I using the correct nanoparticle concentration? A: An insufficient concentration of Bod-NH-NPs will result in a weak signal.

  • Solution: Perform a concentration titration to find the optimal concentration that yields a bright signal without causing toxicity or high background. Start with the manufacturer's recommended range and test several concentrations above and below it.

Q: Are the cells taking up the nanoparticles effectively? A: Poor cellular uptake will lead to a low intracellular signal. Uptake efficiency can vary significantly between cell types.

  • Solutions:

    • Optimize Incubation Time: Test different incubation times (e.g., 4, 12, and 24 hours) to determine the point of maximum uptake for your specific cell line.

    • Check Cell Health: Ensure cells are healthy and not overly confluent, as this can affect endocytosis and other uptake mechanisms.

    • Confirm Uptake Mechanism: The "NH" in this compound suggests an amine functionalization, which typically facilitates charge-mediated cellular uptake. Confirm that your cell culture conditions (e.g., serum presence) are not interfering with this process.

Q: Are my microscope settings optimal? A: Incorrect microscope settings are a common source of poor signal.

  • Solutions:

    • Check Filters: Ensure you are using the correct excitation and emission filter cubes for the specific BODIPY dye in your nanoparticles.

    • Detector Settings: Increase the gain or exposure time on your camera or PMT detector. Be aware that increasing gain can also amplify noise.

    • Objective Lens: Use a high numerical aperture (NA) objective lens to collect as much light as possible.

Issue 2: The Background Fluorescence is Too High

Q: How can I reduce autofluorescence from my sample? A: Cells and tissues contain endogenous molecules (e.g., NADH, flavins) that fluoresce, creating background noise. This is often broad-spectrum and more pronounced at shorter wavelengths (blue and green channels).

  • Solutions:

    • Use a NIR Probe: If possible, select Bod-NH-NPs that emit in the near-infrared (NIR) range (650-900 nm), where cellular autofluorescence is minimal.

    • Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free imaging medium immediately before your experiment, as phenol red is fluorescent.

    • Spectral Unmixing: If your microscope has this capability, use spectral imaging and linear unmixing to computationally separate the specific this compound signal from the broad autofluorescence spectrum.

Q: How do I prevent non-specific binding of the nanoparticles? A: Nanoparticles can stick non-specifically to the coverslip or cellular surfaces, increasing background.

  • Solutions:

    • Blocking Step: Include a blocking step using a solution like 1-3% Bovine Serum Albumin (BSA) in PBS before adding the nanoparticles.

    • Optimize Concentration: Using an excessively high concentration of nanoparticles is a major cause of non-specific binding and high background. Refer to your concentration titration results.

Q: Have I washed the cells sufficiently? A: Inadequate washing will leave unbound nanoparticles in the medium, creating a high, out-of-focus background signal.

  • Solution: After incubation, gently wash the cells 2-3 times with pre-warmed PBS or imaging buffer to thoroughly remove any unbound Bod-NH-NPs.

Q: Could ambient room light be affecting my images? A: Yes, ambient light can be captured by the detector and add significant background noise to your image.

  • Solution: This is the simplest problem to fix. Always turn off the room lights and ensure the microscope enclosure is sealed during image acquisition.

Visual Guides and Workflows

The following diagrams illustrate key experimental and logical workflows for using Bod-NH-NPs and troubleshooting common issues.

G General Experimental Workflow for this compound Imaging cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis seed Seed Cells on Coverslips culture Culture Cells to Desired Confluency seed->culture incubate Incubate Cells with Nanoparticles culture->incubate prepare_np Prepare this compound Working Solution prepare_np->incubate wash Wash Cells 2-3x with PBS/Buffer incubate->wash mount Mount for Imaging (Live or Fixed) wash->mount acquire Acquire Images (Fluorescence Microscope) mount->acquire analyze Image Processing & Data Analysis acquire->analyze G Troubleshooting Low Signal-to-Noise Ratio cluster_signal Low Signal cluster_background High Background cluster_solutions_signal Solutions for Low Signal cluster_solutions_bg Solutions for High Background start Poor S/N Ratio low_signal Weak or No Signal start->low_signal Check Signal Strength high_bg High Background start->high_bg Check Background Level agg Aggregation? (ACQ) low_signal->agg photo Photobleaching? low_signal->photo conc_low [NP] Too Low? low_signal->conc_low uptake Poor Uptake? low_signal->uptake settings Wrong Settings? low_signal->settings sol_agg Sonicate/Vortex NP stock agg->sol_agg sol_photo Reduce laser power/ exposure time photo->sol_photo sol_conc_low Titrate [NP] upwards conc_low->sol_conc_low sol_uptake Optimize incubation time uptake->sol_uptake sol_settings Check filters & gain settings->sol_settings autoF Autofluorescence? high_bg->autoF binding Non-specific Binding? high_bg->binding wash Insufficient Washing? high_bg->wash conc_high [NP] Too High? high_bg->conc_high media Media Components? high_bg->media sol_autoF Use NIR probe/ phenol-free media autoF->sol_autoF sol_binding Use blocking agent (BSA) binding->sol_binding sol_wash Increase wash steps wash->sol_wash sol_conc_high Titrate [NP] downwards conc_high->sol_conc_high sol_media Image in PBS/HBSS media->sol_media

References

Bod-NH-NP Photobleaching Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bod-NH-NP, a versatile fluorescent probe for cellular imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common photobleaching issues and optimize experimental protocols for high-quality, stable fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes. These dyes are known for their bright signal, high photostability, and sensitivity to the local environment. This compound is particularly useful for staining lipid droplets, membranes, and other hydrophobic structures within cells. Its applications are prevalent in cellular imaging, including live-cell and fixed-cell microscopy.[][]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. While BODIPY dyes are generally more photostable than other common dyes like fluorescein, they are still susceptible to photobleaching, especially under intense or prolonged light exposure.[3] This can result in a diminished signal over time, which is particularly problematic for time-lapse imaging and quantitative studies. The primary mechanism of photobleaching for BODIPY dyes involves the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically degrade the dye.[]

Q3: What are the main factors that contribute to this compound photobleaching?

Several factors can accelerate the photobleaching of this compound:

  • High Illumination Intensity: Using a laser or lamp that is too powerful will excite the fluorophore more frequently, increasing the rate of photodamage.[]

  • Long Exposure Times: The longer the sample is exposed to the excitation light, the more photobleaching will occur.

  • High Oxygen Concentration: The presence of molecular oxygen is a key contributor to photobleaching through the generation of ROS.

  • Presence of Oxidizing Agents: Chemical environments that promote oxidation can increase the rate of photobleaching.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Weak or rapidly fading fluorescence signal.

  • Possible Cause: Photobleaching due to excessive light exposure.

    • Solution:

      • Reduce the intensity of the excitation light source (laser power or lamp intensity) to the minimum level required for adequate signal detection.

      • Decrease the exposure time for each image captured.

      • For time-lapse imaging, increase the interval between image acquisitions.

  • Possible Cause: Low dye concentration.

    • Solution: Ensure you are using an optimal staining concentration. For live cells, a typical range is 0.1–2 µM, and for fixed cells, 0.5–5 µM.

  • Possible Cause: Suboptimal imaging medium.

    • Solution: Use an appropriate antifade mounting medium for fixed cells. For live-cell imaging, consider using a phenol red-free medium to reduce background fluorescence and specialized live-cell imaging solutions.

Problem 2: High background fluorescence.

  • Possible Cause: Excess or unbound dye.

    • Solution: Thoroughly wash the cells with a suitable buffer (e.g., PBS or HBSS) after staining to remove any unbound this compound.

  • Possible Cause: Dye aggregation.

    • Solution: BODIPY dyes can be hydrophobic and may aggregate in aqueous solutions. Prepare a fresh stock solution in DMSO or ethanol and dilute it in your aqueous buffer immediately before use, ensuring vigorous mixing.

  • Possible Cause: Autofluorescence from the sample or medium.

    • Solution: Use a phenol red-free culture medium for live-cell imaging. For fixed cells, ensure proper fixation and washing steps.

Problem 3: Inconsistent staining or signal variability between experiments.

  • Possible Cause: Inconsistent staining protocol.

    • Solution: Standardize all steps of your staining protocol, including dye concentration, incubation time, and washing procedures.

  • Possible Cause: Poor cell health.

    • Solution: Ensure cells are healthy and not overly confluent before staining, as stressed cells can exhibit altered lipid metabolism and dye uptake.

Quantitative Data

PropertyValue RangeSolvent/ConditionsReference
Molar Extinction Coefficient (ε) 46,500–118,500 M⁻¹cm⁻¹Various organic solvents
Fluorescence Quantum Yield (Φ) 0.32–0.73Various organic solvents
Absorption Maximum (λ_abs) 521–532 nmVarious organic solvents
Emission Maximum (λ_em) 538–552 nmVarious organic solvents

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound

This protocol is designed for real-time visualization of lipid dynamics in living cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 0.1–2 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY dyes (e.g., excitation ~488 nm, emission ~515 nm).

    • To minimize photobleaching, use the lowest possible excitation intensity and exposure time.

Protocol 2: Fixed-Cell Staining with this compound

This protocol is suitable for high-resolution imaging of cellular structures in fixed samples.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation:

    • Remove the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

  • Washing:

    • Remove the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS at a concentration of 0.5–5 µM.

    • Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence or confocal microscope.

Antifade Reagents

The use of antifade reagents in the mounting medium is crucial for preserving the fluorescence signal in fixed-cell imaging.

Antifade ReagentMechanism of ActionCompatibility with BODIPY Dyes
p-Phenylenediamine (PPD) Reactive oxygen species scavenger.Generally effective, but some reports suggest it can react with certain cyanine dyes.
n-Propyl gallate (NPG) Free radical scavenger.Generally compatible and can be used with live cells, but may have anti-apoptotic effects.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Reactive oxygen species scavenger.Generally compatible and less toxic than PPD, suitable for live-cell work.
Vectashield® Commercial formulation, likely contains PPD.Generally effective, though some sources suggest potential issues with cyanine dyes.
ProLong™ Antifade Mountants Commercial formulations.Some reports indicate that ProLong may not be optimal for BODIPY dyes.

Note: The effectiveness of an antifade reagent can be sample- and system-dependent. It is recommended to test a few different options to find the best one for your specific application.

Visualizations

experimental_workflow_live_cell cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 70-80% confluency prepare_stain Prepare this compound (0.1-2 µM) in pre-warmed medium wash_pbs Wash cells with PBS/HBSS cell_culture->wash_pbs incubate Incubate with dye (15-30 min, 37°C) wash_pbs->incubate wash_medium Wash cells 2-3x with medium incubate->wash_medium add_medium Add fresh medium wash_medium->add_medium image Fluorescence Microscopy add_medium->image

Caption: Live-cell imaging workflow with this compound.

experimental_workflow_fixed_cell cluster_fixation Fixation cluster_staining Staining cluster_mounting Mounting & Imaging fix_cells Fix cells with 4% PFA (15 min) wash_fix Wash 3x with PBS fix_cells->wash_fix prepare_stain Prepare this compound (0.5-5 µM) in PBS stain_cells Incubate with dye (20-60 min, RT) wash_fix->stain_cells wash_stain Wash 3x with PBS stain_cells->wash_stain mount Mount with antifade medium wash_stain->mount image Fluorescence/Confocal Microscopy mount->image

Caption: Fixed-cell staining workflow with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Photobleaching Issue cause1 High Light Intensity start->cause1 cause2 Long Exposure Time start->cause2 cause3 High Oxygen start->cause3 solution1 Reduce Laser/Lamp Power cause1->solution1 solution2 Shorten Exposure cause2->solution2 solution3 Use Antifade Reagents cause3->solution3 end end solution1->end Improved Signal Stability solution2->end solution3->end

References

how to reduce background fluorescence with Bod-NH-NP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bod-NH-NP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your experiments, with a focus on reducing background fluorescence.

Troubleshooting Guide

High background fluorescence can mask your specific signal and compromise the quality of your results. This guide provides a systematic approach to identifying and resolving the root causes of this issue when using this compound.

Q1: My unstained control sample shows high background fluorescence. What is the cause and how can I fix it?

High fluorescence in your unstained control indicates the presence of endogenous fluorescent molecules in your sample, a phenomenon known as autofluorescence.[1][2][3]

Troubleshooting Steps:

  • Identify the Source of Autofluorescence:

    • Cellular Components: Endogenous molecules like NADH, riboflavin, and collagen can contribute to autofluorescence, typically in the blue to green spectrum.[4][5] Red blood cells also exhibit broad autofluorescence due to their heme groups.

    • Culture Media: Phenol red and serum in cell culture media are common sources of background fluorescence.

    • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.

  • Implement Solutions:

    • For Cellular Autofluorescence:

      • If possible, perfuse tissues with PBS before fixation to remove red blood cells.

      • Consider using fluorophores that emit in the far-red or near-infrared spectrum to avoid the emission range of most endogenous fluorophores.

    • For Media-Induced Autofluorescence:

      • Switch to a low-autofluorescence medium, such as FluoroBrite™.

      • Reduce the serum concentration to the minimum required for cell viability. For live-cell imaging, consider using a medium free of both phenol red and fetal bovine serum (FBS).

    • For Fixation-Induced Autofluorescence:

      • Minimize fixation time.

      • Consider alternative fixatives like chilled methanol or ethanol.

      • Treat samples with a quenching agent like sodium borohydride, though results can be variable.

Q2: My stained sample has high background, but my unstained control is clean. What are the likely causes and solutions?

This scenario suggests that the high background is related to the this compound probe itself or the staining protocol. Common causes include non-specific binding of the nanoparticles or issues with the reagents.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Using too high a concentration of the fluorescent probe is a frequent cause of non-specific binding and high background.

    • Solution: Perform a titration experiment to determine the optimal concentration of this compound that provides the best signal-to-noise ratio.

  • Improve Washing Steps:

    • Inadequate washing can leave unbound nanoparticles in the sample, contributing to background fluorescence.

    • Solution: Increase the number and/or volume of wash steps after incubation with this compound. Ensure thorough removal of the staining solution.

  • Check for Nanoparticle Aggregates:

    • Nanoparticles can aggregate during storage, leading to non-specific binding and patchy staining.

    • Solution: Before use, centrifuge the this compound solution at high speed to pellet any aggregates.

  • Use a Blocking Agent:

    • Blocking non-specific binding sites on cells or tissues can significantly reduce background.

    • Solution: While the specific blocking agent depends on the sample type, common options include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (in immuno-fluorescence).

Frequently Asked Questions (FAQs)

Q3: What is this compound?

This compound refers to a nanoparticle (NP) functionalized with a BODIPY fluorescent dye that contains an amine (-NH) group. BODIPY dyes are known for their bright fluorescence and sharp emission peaks. These nanoparticles are often used as probes in bioimaging applications.

Q4: Can the fluorescence of BODIPY be quenched?

Yes, the fluorescence of BODIPY dyes can be quenched through several mechanisms, including photoinduced electron transfer (PET), Förster Resonance Energy Transfer (FRET), and collisional quenching. For instance, the fluorescence of some BODIPY dyes is quenched by proximity to guanosine bases. The solvent environment can also dramatically affect fluorescence, with polar solvents sometimes quenching the fluorescence of certain BODIPY derivatives.

Q5: What is a "Fluorescence Minus One" (FMO) control and is it relevant for this compound?

An FMO control is used in multi-color fluorescence experiments (like flow cytometry) and includes all fluorescent labels in a panel except for the one being tested. If you are using this compound in combination with other fluorophores, an FMO control is crucial to determine the spectral overlap and set accurate gates for analysis. This helps to distinguish true signal from background caused by spillover from other channels.

Experimental Protocols

Protocol: Titration of this compound to Determine Optimal Concentration

Objective: To find the concentration of this compound that yields the highest signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in your assay buffer. A typical starting range might be from 0.1X to 10X of the concentration recommended in the product datasheet.

  • Seed your cells in a multi-well plate and prepare them according to your standard protocol (e.g., fixation, permeabilization).

  • Include the following controls:

    • Unstained Control: Cells with no this compound.

    • Positive Control: Cells known to be positive for your target.

    • Negative Control: Cells known to be negative for your target.

  • Replace the buffer in each well with the corresponding this compound dilution.

  • Incubate for the recommended time, protecting from light.

  • Wash the cells thoroughly with your assay buffer.

  • Acquire images or data using a fluorescence microscope or flow cytometer with consistent settings for all wells.

  • Analyze the data to determine the concentration that provides the brightest signal on the positive cells with the lowest background on the negative cells. This can be quantified by calculating the Staining Index (SI).

Staining Index (SI) Calculation:

SI = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)

A higher SI indicates a better resolution between the positive and negative populations.

Data Presentation

Table 1: Example Titration Data for this compound

This compound ConcentrationMean Fluorescence Intensity (MFI) - Positive CellsMean Fluorescence Intensity (MFI) - Negative CellsStaining Index (SI)
0.1 µg/mL50010010.0
0.5 µg/mL250015047.0
1.0 µg/mL 5000 200 80.0
2.0 µg/mL600080032.5
5.0 µg/mL6500200011.3

This is illustrative data. Actual results will vary based on the specific this compound, cell type, and instrumentation.

Table 2: Summary of Common Causes and Solutions for High Background Fluorescence

Source of BackgroundCommon CausesRecommended Solutions
Autofluorescence Endogenous cellular components (NADH, collagen), culture media (phenol red, serum), aldehyde-based fixatives.Use far-red fluorophores, switch to low-autofluorescence media, use alternative fixatives (e.g., methanol), perfuse tissues with PBS.
Non-Specific Binding High probe concentration, insufficient washing, probe aggregation.Titrate this compound concentration, increase wash steps, centrifuge probe before use, use a blocking agent.
Instrumental Noise Improper instrument settings (e.g., high exposure).Optimize instrument settings, include appropriate controls.

Visualizations

Troubleshooting_Workflow start High Background Fluorescence Observed unstained_control Check Unstained Control start->unstained_control autofluorescence High Background in Unstained Control? (Autofluorescence) unstained_control->autofluorescence autofluorescence_yes Source: Autofluorescence autofluorescence->autofluorescence_yes Yes autofluorescence_no Source: Probe/Protocol Issue autofluorescence->autofluorescence_no No solution_autofluorescence Solutions for Autofluorescence: - Change Media/Fixative - Use Red-Shifted Dyes - Perfuse with PBS autofluorescence_yes->solution_autofluorescence probe_protocol_issues Troubleshoot Probe & Protocol autofluorescence_no->probe_protocol_issues end Reduced Background Signal solution_autofluorescence->end optimize_concentration Optimize this compound Concentration (Titration) probe_protocol_issues->optimize_concentration improve_washing Improve Washing Steps (Increase Volume/Number) probe_protocol_issues->improve_washing check_aggregates Check for Aggregates (Centrifuge Probe) probe_protocol_issues->check_aggregates use_blocking Use Blocking Agent (e.g., BSA) probe_protocol_issues->use_blocking optimize_concentration->end improve_washing->end check_aggregates->end use_blocking->end

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow prep_cells 1. Prepare Cells/Tissue blocking 2. Blocking Step (Optional) prep_cells->blocking staining 3. Incubate with this compound (Optimized Concentration) blocking->staining washing 4. Wash to Remove Unbound Probe staining->washing imaging 5. Image Acquisition washing->imaging analysis 6. Data Analysis imaging->analysis

Caption: General experimental workflow for staining with this compound.

References

Technical Support Center: Bod-NH-NP Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bod-NH-NP (amine-functionalized Boron-Dipyrromethene nanoparticles) cytotoxicity and cell viability assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of cytotoxicity for this compound, particularly in the context of photodynamic therapy (PDT), is the generation of reactive oxygen species (ROS) upon photoirradiation.[1][2] These ROS, such as singlet oxygen, induce oxidative stress, which can lead to cellular damage and subsequent cell death through apoptosis or necrosis.[1][3] In the absence of light, the "dark toxicity" of this compound should be minimal, a critical factor to assess in your experiments.[4]

Q2: How do I choose the appropriate cell viability or cytotoxicity assay for this compound?

A2: The choice of assay depends on the specific research question and the expected mechanism of cell death.

  • MTT or WST-1/XTT Assays: These colorimetric assays measure metabolic activity and are suitable for assessing overall cell viability and proliferation. They are widely used for determining the half-maximal inhibitory concentration (IC50).

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity and is a good measure of cytotoxicity.

  • Flow Cytometry with Annexin V/PI Staining: This method is ideal for distinguishing between different stages of cell death, specifically apoptosis and necrosis, providing more detailed mechanistic insights.

Q3: What are typical IC50 values for BODIPY-based nanoparticles?

A3: IC50 values for BODIPY-based nanoparticles can vary significantly depending on the specific nanoparticle formulation, the cell line used, the concentration of the nanoparticles, and the light dose (in the case of photodynamic therapy). It is crucial to determine the IC50 value for your specific this compound and experimental conditions. For reference, please see the summary table of reported IC50 values for similar nanoparticles below.

Troubleshooting Guides

Issue 1: High "Dark Toxicity" (Cytotoxicity without light exposure)

  • Possible Cause: The this compound formulation itself may have inherent toxicity, or there might be contaminants from the synthesis process. The solvent used to disperse the nanoparticles could also be toxic.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve/disperse the nanoparticles) alone to assess its toxicity.

    • Purification: Ensure the this compound preparation is thoroughly purified to remove any residual reactants or byproducts.

    • Concentration Range: Test a wide range of this compound concentrations to determine the threshold for dark toxicity.

    • Alternative Formulation: If dark toxicity remains high, consider modifying the surface chemistry or composition of the nanoparticle.

Issue 2: Low or No Phototoxicity (Cytotoxicity with light exposure)

  • Possible Cause: Insufficient light dose, incorrect wavelength of light, low cellular uptake of the nanoparticles, or quenching of the photosensitizer.

  • Troubleshooting Steps:

    • Light Source: Verify the wavelength and power of your light source. The excitation wavelength should match the absorption spectrum of the BODIPY dye in the nanoparticles.

    • Light Dose: Perform a light-dose escalation study to determine the optimal light exposure time and intensity.

    • Cellular Uptake: Confirm cellular uptake of this compound using fluorescence microscopy or flow cytometry. If uptake is low, consider increasing the incubation time or modifying the nanoparticle surface to enhance cell interaction.

    • Assay Timing: Ensure the viability assay is performed at an appropriate time point after irradiation to allow for the progression of cell death.

Issue 3: Interference with Colorimetric Assays (e.g., MTT, XTT)

  • Possible Cause: this compound may directly react with the assay reagents or absorb light at the same wavelength as the formazan product, leading to inaccurate readings.

  • Troubleshooting Steps:

    • Control for Nanoparticle Interference: Include control wells containing this compound in cell-free media to measure any direct reaction with the assay reagent. Subtract this background absorbance from your experimental values.

    • Wash Step: Before adding the assay reagent, gently wash the cells to remove any extracellular nanoparticles.

    • Alternative Assays: If interference persists, consider using a non-colorimetric assay, such as a luminescent ATP-based viability assay or flow cytometry.

Issue 4: Inconsistent or Non-Reproducible Results

  • Possible Cause: Aggregation of nanoparticles in the culture medium, variability in cell seeding density, or inconsistent light delivery.

  • Troubleshooting Steps:

    • Nanoparticle Dispersion: Ensure this compound is well-dispersated in the culture medium before adding to the cells. Sonication or vortexing may be necessary. Characterize the size and stability of the nanoparticles in the culture medium using techniques like Dynamic Light Scattering (DLS).

    • Cell Seeding: Maintain a consistent cell seeding density across all experiments, as this can influence the response to treatment.

    • Uniform Light Exposure: Ensure all wells of the plate receive a uniform dose of light during photoirradiation.

Quantitative Data Summary

The following table summarizes reported IC50 values for various BODIPY-based nanoparticles in different cancer cell lines. Note that these values are for reference only and the IC50 for your specific this compound may differ.

Nanoparticle/CompoundCell LineIC50 Value (µM)Condition
di-iodinated BODIPY complex I2BC-PtMDA-MB-2310.11Green light (520 nm)
di-iodinated BODIPY complex I2BC-PtMDA-MB-4680.13Green light (520 nm)
Amino aza-BODIPY on gold nanoparticleHT1080Detection at 0.4Not specified
BODIPY-conjugated MOFMCF-7~0.005White LED light
BODIPY-conjugated MOFB16F10~0.009White LED light

Experimental Protocols

MTT Cell Viability Assay for this compound

This protocol is adapted for photosensitive nanoparticles and includes critical steps for assessing both dark and phototoxicity.

Materials:

  • This compound stock solution

  • Target cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Light source with appropriate wavelength for this compound excitation

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells.

    • Include a "vehicle control" (medium with the same concentration of solvent used for nanoparticles) and a "cells only" control.

    • To assess for direct interference, include "nanoparticles only" (no cells) wells.

  • Incubation (Dark): Incubate the plate for the desired duration (e.g., 24 hours) in a CO2 incubator, protected from light.

  • Photoirradiation (for Phototoxicity Assessment):

    • For the "phototoxicity" plate, remove the culture medium and replace it with 100 µL of fresh, phenol red-free medium.

    • Expose the plate to a light source at the specific excitation wavelength of the this compound for a predetermined time.

    • The "dark toxicity" plate should be handled identically but kept in the dark.

  • MTT Addition: After irradiation, incubate the plates for a further period (e.g., 24-48 hours). Then, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells after correcting for background absorbance from the "nanoparticles only" wells.

LDH Cytotoxicity Assay for this compound

This protocol measures membrane integrity by quantifying LDH release.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound stock solution

  • Target cells

  • Complete cell culture medium

  • 96-well plates

  • Light source

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and vehicle control.

  • Incubation and Photoirradiation: Follow steps 3 and 4 of the MTT assay protocol for "dark" and "photo" toxicity plates.

  • Sample Collection: After the final incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes). Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the LDH release from treated cells to the maximum and spontaneous release controls.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • This compound stock solution

  • Target cells

  • 6-well plates

  • Flow cytometer

  • Light source

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol (step 1 and 2). Include appropriate controls.

  • Incubation and Photoirradiation: Follow steps 3 and 4 of the MTT protocol.

  • Cell Harvesting: After the final incubation, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express to minimize membrane damage. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental_Workflow_for_Phototoxicity_Assessment cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_irradiation Day 3: Photoirradiation cluster_assay Day 4: Assay seed_cells Seed Cells in Multi-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_bod_nh_np Add this compound Dilutions incubate_24h->add_bod_nh_np incubate_dark Incubate (Dark) add_bod_nh_np->incubate_dark photoirradiation Photoirradiation (Phototoxicity Plate) incubate_dark->photoirradiation dark_control Dark Control Plate incubate_dark->dark_control viability_assay Perform Cell Viability/ Cytotoxicity Assay (MTT, LDH, Flow Cytometry) photoirradiation->viability_assay dark_control->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Experimental workflow for assessing this compound phototoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_ros Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase bod_nh_np This compound + Light ros Reactive Oxygen Species (ROS) bod_nh_np->ros generates bax_bak Bax/Bak Activation ros->bax_bak induces cytochrome_c Cytochrome c Release bax_bak->cytochrome_c triggers apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome facilitates caspase9 Caspase-9 Activation apoptosome->caspase9 activates caspase37 Caspase-3/7 Activation caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Cytotoxicity Results cause1 Nanoparticle Aggregation problem->cause1 cause2 Variable Cell Seeding problem->cause2 cause3 Uneven Light Exposure problem->cause3 solution1 Characterize NP dispersion (DLS) Use sonication/vortexing cause1->solution1 solution2 Ensure consistent cell density cause2->solution2 solution3 Verify uniform light delivery cause3->solution3

References

Technical Support Center: Bod-NH-NP Loading in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the loading efficiency of Bod-NH-NP (BODIPY-Amine-Functionalized Nanoparticles) in primary cells.

Frequently Asked Questions (FAQs)

Q1: What are Bod-NH-NPs and why are they used?

A: Bod-NH-NPs are nanoparticles functionalized with a positively charged amine group (-NH) and tagged with a BODIPY fluorescent dye. The positive charge facilitates interaction with the negatively charged cell membrane, promoting uptake, while the BODIPY dye allows for visualization and quantification of the nanoparticles within the cell via fluorescence microscopy or flow cytometry. They are often used as delivery vehicles for therapeutic agents or as cellular imaging probes.

Q2: Why is loading nanoparticles into primary cells more challenging than into cell lines?

A: Primary cells are isolated directly from living tissue and have a finite lifespan. They are generally more sensitive to their environment and less robust than immortalized cell lines. Their membranes can be less permissive, and they may have slower rates of endocytosis, making them harder to transfect or load with nanoparticles.

Q3: What is the primary mechanism for this compound uptake in primary cells?

A: Due to their positive surface charge from the amine groups, Bod-NH-NPs primarily enter cells through endocytosis. The initial interaction is an electrostatic attraction to the negatively charged cell surface. The specific pathway can vary between cell types but often involves clathrin-mediated or caveolin-mediated endocytosis.

Q4: How does the presence of serum in the culture medium affect loading efficiency?

A: Serum contains proteins like albumin that can bind to the surface of nanoparticles, forming a "protein corona." This corona can neutralize the positive charge of the Bod-NH-NPs, reducing their electrostatic interaction with the cell membrane and thereby decreasing uptake efficiency. For this reason, initial optimization experiments are often performed in serum-free or low-serum media.

Troubleshooting Guide

This section addresses common problems encountered during the loading of Bod-NH-NPs into primary cells.

Issue 1: Low or No Fluorescence Signal in Cells

If you observe a weak or absent fluorescent signal after incubation, consider the following causes and solutions.

Possible Causes & Solutions

Possible Cause Recommended Solution
Sub-optimal NP Concentration Titrate the this compound concentration. Start with the manufacturer's recommended range and perform a dose-response experiment (e.g., 10, 25, 50, 100 µg/mL).
Insufficient Incubation Time Optimize the incubation time. Primary cells may require longer exposure than cell lines. Test a time course (e.g., 2, 4, 8, 12, 24 hours).
Serum Inhibition Reduce the serum concentration in the medium during incubation (e.g., to 0.5-2%) or perform the incubation in a serum-free medium. Ensure cells are washed and returned to complete medium post-incubation.
Photobleaching Minimize the exposure of this compound stock solution and labeled cells to light. Use an anti-fade mounting medium for microscopy.

| Incorrect Filter Set | Ensure the microscope or flow cytometer is equipped with the correct excitation and emission filters for the specific BODIPY dye on your nanoparticles. |

Issue 2: High Cell Death or Toxicity

If you observe significant cell death, rounding, or detachment after incubation, the loading conditions may be too harsh.

Possible Causes & Solutions

Possible Cause Recommended Solution
High NP Concentration The positive charge of amine-functionalized NPs can disrupt cell membranes at high concentrations, leading to cytotoxicity. Reduce the this compound concentration.
Prolonged Incubation Extended exposure to nanoparticles, especially in low-serum conditions, can stress cells. Reduce the incubation time.
Contamination Ensure the this compound stock solution is sterile and free of endotoxins, which can be highly toxic to primary cells.

| Harsh Reagents | If using a transfection reagent to aid uptake, ensure it is specifically formulated for primary cells and used at the lowest effective concentration. |

Experimental Protocols & Workflows

Protocol 1: Optimizing this compound Concentration

This protocol details how to determine the optimal nanoparticle concentration for maximum loading with minimal cytotoxicity.

Methodology:

  • Cell Plating: Plate primary cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and recover for at least 24 hours.

  • Preparation of NP Dilutions: Prepare a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in pre-warmed, low-serum (e.g., 2%) or serum-free medium.

  • Incubation: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared this compound dilutions to the respective wells.

  • Incubation Period: Incubate the cells for a fixed period (e.g., 4 hours) at 37°C and 5% CO2.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any NPs that are not internalized.

  • Analysis:

    • For Microscopy: Add fresh complete medium and observe the cells under a fluorescence microscope to qualitatively assess uptake and cell morphology.

    • For Flow Cytometry: Detach the cells using a gentle enzyme (e.g., TrypLE), resuspend in FACS buffer, and analyze the mean fluorescence intensity (MFI) to quantify uptake.

  • Cytotoxicity Assay: In a parallel plate, perform a viability assay (e.g., MTT, PrestoBlue) to determine the toxicity associated with each concentration.

Example Optimization Data

NP Concentration (µg/mL) Mean Fluorescence Intensity (MFI) Cell Viability (%)
0 (Control) 50 100
10 850 98
25 2100 95
50 4500 91
100 5200 75

| 200 | 5350 | 55 |

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p_cells Plate Primary Cells (70-80% confluency) inc Incubate Cells with NPs (e.g., 4h at 37°C) p_cells->inc p_nps Prepare this compound Dilutions (in low-serum media) p_nps->inc wash Wash 3x with PBS (Remove external NPs) inc->wash endpoint Choose Endpoint wash->endpoint micro Fluorescence Microscopy (Qualitative) endpoint->micro Imaging flow Flow Cytometry (Quantitative) endpoint->flow Quantification tox Viability Assay (e.g., MTT) endpoint->tox Toxicity

Caption: Workflow for optimizing this compound loading in primary cells.

G NP This compound (+) Adsorption Electrostatic Adsorption NP->Adsorption Interaction Membrane Cell Membrane (-) Adsorption->Membrane Endocytosis Endocytosis Adsorption->Endocytosis Clathrin Clathrin-Mediated Endocytosis->Clathrin Caveolin Caveolin-Mediated Endocytosis->Caveolin Endosome Early Endosome Clathrin->Endosome Caveolin->Endosome Lysosome Lysosome (Degradation/Release) Endosome->Lysosome Maturation

Technical Support Center: Nitric Oxide Imaging with BODIPY-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BODIPY-based fluorescent probes for nitric oxide (NO) imaging.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of nitric oxide detection by BODIPY-based fluorescent probes?

A1: Many BODIPY-based nitric oxide probes operate on a photoinduced electron transfer (PET) mechanism. In its inactive state, the probe exhibits low fluorescence because the BODIPY fluorophore's excited state is quenched by an electron from a linked NO-reactive group (like a secondary amine). Upon reaction with nitric oxide, this PET process is blocked. This inhibition of quenching "turns on" the fluorescence of the BODIPY dye, resulting in a detectable signal that is proportional to the nitric oxide concentration.[1][2]

Q2: What are the primary causes of a weak or non-existent fluorescent signal?

A2: A weak or absent signal can stem from several factors. These include insufficient probe concentration, inadequate incubation time, low levels of nitric oxide in the sample, or issues with the imaging setup. It is also possible that the probe has been compromised by improper storage or handling.

Q3: How can I reduce high background fluorescence?

A3: High background fluorescence can obscure the specific signal from nitric oxide. Common causes include using too high a concentration of the probe, incomplete removal of excess probe after loading, and cellular autofluorescence. Optimizing the probe concentration and ensuring thorough washing steps can help minimize background. Using appropriate imaging filters and settings is also crucial.

Q4: What is photobleaching and how can it be minimized?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[3] To minimize photobleaching, it is recommended to reduce the intensity and duration of light exposure. This can be achieved by using the lowest possible excitation light intensity that provides a detectable signal, minimizing exposure times during image acquisition, and using an anti-fade mounting medium.[3]

Q5: Are there any known interfering substances for BODIPY-based NO probes?

A5: Yes, certain biological molecules can interfere with the detection of nitric oxide. For some BODIPY-based probes, reducing agents like biothiols (e.g., glutathione) can cause a competitive reaction that may affect the fluorescence response.[1] It is important to be aware of the potential for such interference in your experimental system.

Troubleshooting Guide

This guide addresses specific issues that may arise during nitric oxide imaging experiments using BODIPY-based probes.

Problem Potential Cause Recommended Solution
No or Weak Signal Low Nitric Oxide Concentration Induce NO production using a known stimulant (e.g., LPS/IFN-γ in macrophages) or an NO donor to confirm probe functionality.
Insufficient Probe Concentration Perform a titration to determine the optimal probe concentration for your cell type and experimental conditions.
Inadequate Incubation Time Optimize the incubation time to ensure sufficient uptake of the probe by the cells.
Incorrect Imaging Settings Ensure the excitation and emission wavelengths on the microscope are correctly set for the specific BODIPY dye.
Photobleaching Reduce exposure to the excitation light source by lowering the intensity or the duration of exposure. Use an anti-fade reagent if possible.
High Background Probe Concentration Too High Reduce the concentration of the probe used for cell loading.
Incomplete Washing Ensure thorough washing of the cells after probe incubation to remove any unbound probe.
Cellular Autofluorescence Image a control sample of unstained cells to determine the level of autofluorescence. If necessary, use imaging software to subtract the background.
Signal Fades Quickly Photobleaching Minimize light exposure. Acquire images using a more sensitive detector or by binning pixels if your camera supports it.
Probe Instability Ensure the probe is stored correctly and protected from light. Prepare fresh working solutions of the probe for each experiment.
Inconsistent Results Variability in Cell Health Ensure consistent cell culture conditions and passage number. Unhealthy or dying cells can exhibit altered nitric oxide production and probe uptake.
Presence of Interfering Substances Consider the potential for interference from high levels of intracellular thiols like glutathione. This may require specific controls or alternative probe chemistries.

Visual Guides

Signaling Pathway

Caption: General mechanism of a "turn-on" BODIPY-based NO probe.

Experimental Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Experiment Prep Prepare Cells & Probe Solution Start->Prep Load Load Cells with Probe Prep->Load Wash Wash to Remove Excess Probe Load->Wash Image Acquire Images Wash->Image Result Analyze Results Image->Result Good Optimal Signal Result->Good Good Bad Suboptimal Signal Result->Bad Bad Check_NO Verify NO Production (Positive Control) Bad->Check_NO Weak/No Signal Check_BG Assess Autofluorescence & Washing Steps Bad->Check_BG High Background Check_Probe Check Probe Concentration & Incubation Time Check_NO->Check_Probe Check_Microscope Check Microscope Settings & Light Exposure Check_Probe->Check_Microscope Check_Microscope->Image Check_BG->Wash

Caption: A logical workflow for troubleshooting common imaging issues.

References

Bod-NH-NP filter set recommendations for microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific fluorescent label "Bod-NH-NP" is not found in widely available scientific literature. The following guide has been generated using the well-characterized fluorophore BODIPY™ FL as a representative example due to the "Bod" nomenclature. Researchers should adapt these recommendations based on the precise spectral characteristics (excitation and emission maxima) of their specific this compound compound.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound, and which filter set should I use?

A1: While specific data for "this compound" is not available, we will use BODIPY™ FL as a proxy. BODIPY™ FL is a bright, green-fluorescent dye with an excitation maximum around 502-505 nm and an emission maximum around 511-513 nm.[1][2] It is compatible with standard filter sets designed for other green fluorophores like FITC and Alexa Fluor 488.[3][4] A typical filter set for a BODIPY™ FL-like probe would include a 470/40 nm excitation filter, a 495 nm dichroic mirror, and a 525/50 nm emission filter.

Q2: How photostable is a BODIPY™-based probe?

A2: BODIPY™ dyes are known for their exceptional photostability compared to traditional fluorophores like fluorescein.[] This makes them suitable for experiments requiring long-term imaging or intense illumination. However, all fluorophores will eventually photobleach. To minimize this, it is crucial to use the lowest possible excitation power and exposure time necessary to achieve a good signal-to-noise ratio. Using mounting medium with an antifade reagent is also highly recommended.

Q3: Is the fluorescence of BODIPY™ dyes sensitive to environmental factors like pH?

A3: A significant advantage of the BODIPY™ core structure is its relative insensitivity to solvent polarity and pH. This ensures more stable and reliable fluorescence across different cellular environments and buffer conditions.

Q4: Can I use this compound for multi-color imaging experiments?

A4: Yes, provided there is minimal spectral overlap with other fluorophores in your panel. Because BODIPY™ FL has a narrow emission peak, it is an excellent candidate for multi-color analysis. When planning your experiment, use a spectrum viewer to check for potential crosstalk between your chosen dyes and select filter sets that minimize bleed-through.

Q5: What makes nanoparticles (NPs) useful in drug development research?

A5: Nanoparticles serve as versatile drug delivery systems that can improve the solubility and stability of therapeutic compounds. They can be engineered to target specific cells or tissues, enabling site-specific drug delivery which can enhance efficacy and reduce off-target side effects. Fluorescently labeling these nanoparticles, for instance with a Bod-NH- moiety, allows researchers to visualize and track their uptake, distribution, and cellular fate.

Recommended Filter Set Specifications

For a probe with spectral properties similar to BODIPY™ FL, the following filter set configuration is recommended for optimal signal detection and background rejection.

Component Wavelength (Center/Bandwidth or Cut-on) Purpose
Excitation Filter 480/30 nm or 470/40 nmSelects the optimal range of wavelengths from the light source to excite the fluorophore.
Dichroic Mirror 495 nm or 500 nm (longpass)Reflects excitation light towards the sample and transmits emitted fluorescence towards the detector.
Emission Filter 525/50 nm or 535/40 nm (bandpass)Blocks unwanted excitation light and autofluorescence, selectively passing the fluorophore's emission signal.

Note: These specifications are typical for standard "FITC" or "GFP" filter cubes available from most microscope manufacturers. Always verify compatibility with your specific microscope model.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy experiments.

Q: Why is my signal weak or non-existent? A:

  • Incorrect Filter Set: Ensure you are using a filter set appropriate for your fluorophore's excitation and emission spectra. For a green-emitting dye like BODIPY™ FL, a standard FITC/GFP cube is suitable.

  • Low Labeling Efficiency: Your staining protocol may need optimization. Titrate the concentration of your this compound probe to find the optimal level. Insufficient incubation time or temperature can also lead to poor staining.

  • Photobleaching: The fluorescent signal may have been destroyed by excessive light exposure. Reduce excitation light intensity, decrease exposure time, and use an antifade mounting medium. When not actively acquiring images, block the illumination path.

  • Incorrect Focus: Ensure the focal plane is correctly positioned on your cells of interest.

  • Lamp/Laser Issues: The microscope's light source may be misaligned or nearing the end of its life, resulting in poor illumination.

Q: My image has high background fluorescence. How can I fix this? A:

  • Excess Probe Concentration: Using too much fluorescent probe can lead to high, non-specific binding. Reduce the concentration used in your staining protocol.

  • Inadequate Washing: Insufficient washing after the staining step can leave residual, unbound probe in the sample. Increase the number and duration of wash steps.

  • Autofluorescence: Biological samples, particularly fixed cells or certain culture media, can exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If it is significant, consider using a fluorophore in a different spectral range (e.g., red or far-red) where autofluorescence is typically lower.

  • Dirty Optics: Dust, oil, or residue on slides, coverslips, or microscope objectives can scatter light and increase background. Ensure all optical components are clean.

Q: The image appears blurry or out of focus. A:

  • Incorrect Coverslip Thickness: Most objectives are corrected for use with a specific coverslip thickness (usually No. 1.5, which is 0.17 mm). Using the wrong thickness will degrade image quality.

  • Refractive Index Mismatch: Ensure you are using the correct immersion medium (e.g., oil, water, glycerol) for your objective and that it is free of air bubbles.

  • Sample Preparation: Uneven mounting or a thick sample can make it difficult to achieve a sharp focus across the entire field of view.

Experimental Workflow & Protocols

Diagram: General Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_low_signal Low Signal Path cluster_high_bg High Background Path Start Image Quality Issue (e.g., Low Signal, High Background) CheckFilters Verify Correct Filter Set? Start->CheckFilters CheckFocus Check Focus & Objective CheckFilters->CheckFocus Filters OK IncreaseExposure Increase Exposure/Gain CheckFocus->IncreaseExposure Low Signal ReduceConcentration Decrease Probe Concentration CheckFocus->ReduceConcentration High Background OptimizeStaining Optimize Staining Protocol (Concentration/Time) IncreaseExposure->OptimizeStaining Still Low CheckLamp Check Light Source (Alignment/Age) OptimizeStaining->CheckLamp Still Low LowSignalResolved Signal Improved CheckLamp->LowSignalResolved Resolved ImproveWash Increase Wash Steps ReduceConcentration->ImproveWash Still High CheckAutofluorescence Image Unstained Control ImproveWash->CheckAutofluorescence Still High HighBgResolved Background Reduced CheckAutofluorescence->HighBgResolved Resolved

Caption: A logical workflow for diagnosing and resolving common fluorescence microscopy issues.

Protocol: General Staining of Adherent Cells

This protocol provides a basic framework for staining adherent cells grown on coverslips. It should be optimized for your specific cell type and this compound conjugate.

Materials:

  • Cells cultured on sterile glass coverslips (e.g., in a 24-well plate).

  • Phosphate-Buffered Saline (PBS).

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (if required for intracellular targets): 0.1% Triton™ X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • This compound working solution (diluted in Blocking Buffer to the desired final concentration).

  • Antifade mounting medium.

  • Microscope slides.

Methodology:

  • Cell Culture: Grow cells on coverslips to the desired confluency (typically 60-80%).

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add the 4% PFA solution to each well, ensuring the coverslips are fully submerged. Incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If your target is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Aspirate the previous solution and add Blocking Buffer. Incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Staining: Dilute the this compound stock solution to its final working concentration in Blocking Buffer. Aspirate the blocking solution and add the diluted probe. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Carefully remove the coverslip from the well using fine-tipped forceps. Wick away excess PBS with the edge of a lab wipe. Place a small drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the drop, avoiding air bubbles.

  • Sealing & Imaging: (Optional) Seal the edges of the coverslip with clear nail polish to prevent drying. Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

Diagram: Fluorescence Filter Cube Components

FilterCube LightSource Light from Microscope Lamp FilterCube Excitation Filter Dichroic Mirror Emission Filter LightSource->FilterCube:f1 Broadband Light Sample Sample Sample->FilterCube:f2 Emitted Fluorescence λ Detector Detector (Camera/Eyepiece) FilterCube:f2->Sample Reflected Excitation λ FilterCube:f3->Detector Filtered Signal FilterCube:f1->FilterCube:f2 Excitation λ FilterCube:f2->FilterCube:f3 Transmitted Fluorescence λ

Caption: The light path through the three main components of a fluorescence filter cube.

References

Technical Support Center: Mitigating Off-Target Effects of Nanoparticle-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of nanoparticle-based drug delivery platforms. The following information is designed to assist in optimizing the therapeutic window and minimizing unintended toxicity during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target accumulation of nanoparticle-based therapeutics?

Off-target accumulation of nanoparticles is a multifactorial issue primarily driven by the body's natural clearance mechanisms and the physicochemical properties of the nanoparticles themselves. The mononuclear phagocyte system (MPS), composed of resident macrophages in the liver, spleen, and other organs, is the principal contributor to the rapid clearance of nanoparticles from circulation.[1] Factors influencing this uptake include nanoparticle size, surface charge, and surface chemistry.[2][3] Larger and more positively charged nanoparticles are often more susceptible to opsonization—the process of being marked for phagocytosis by blood proteins—leading to their accumulation in MPS organs.[2]

Q2: How does surface modification, such as PEGylation, help in reducing off-target effects?

Surface modification with polymers like polyethylene glycol (PEG), known as PEGylation, is a widely adopted strategy to reduce off-target accumulation. PEGylation creates a hydrophilic, protective layer on the nanoparticle surface.[1] This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the MPS. The benefits of PEGylation include prolonged systemic circulation time, which increases the probability of the nanoparticle reaching its intended target, and improved stability by preventing aggregation in biological fluids.

Q3: What is the role of active targeting in mitigating off-target effects?

Active targeting involves functionalizing the nanoparticle surface with ligands—such as antibodies, peptides, or aptamers—that specifically bind to receptors overexpressed on the surface of target cells. This strategy enhances the selective accumulation of the nanoparticle at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects. While more complex to develop, active targeting offers a higher degree of precision compared to passive targeting strategies.

Q4: How do the physicochemical properties of nanoparticles influence their biodistribution and off-target accumulation?

The size, shape, and surface charge of nanoparticles are critical determinants of their in vivo fate. Nanoparticles with a mean size below 200 nm can often take advantage of the enhanced permeability and retention (EPR) effect in tumors, which is characterized by leaky vasculature and poor lymphatic drainage. However, very small nanoparticles (<10 nm) may be rapidly cleared by the kidneys. Surface charge also plays a crucial role; highly positively charged nanoparticles are generally cleared more rapidly from circulation than neutral or slightly negatively charged ones.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the development of nanoparticle-based therapeutics.

Problem Potential Cause(s) Recommended Solution(s)
High accumulation in the liver and spleen - Rapid opsonization and MPS uptake: The nanoparticle surface may be prone to protein adsorption, leading to rapid clearance by macrophages in the liver and spleen. - Inappropriate particle size or charge: Larger or highly charged nanoparticles are more readily recognized by the MPS.- Optimize surface chemistry: Implement or optimize PEGylation to create a stealth coating that reduces opsonin binding and MPS recognition. - Modify particle size and charge: Aim for a particle size that balances circulation time with target accumulation (typically under 200 nm for tumors) and a neutral or slightly negative surface charge.
Low accumulation at the target site - Short circulation half-life: The nanoparticles are cleared from the bloodstream before they can reach the target tissue in sufficient concentrations. - Inefficient targeting moiety: The targeting ligand may have low affinity or be sterically hindered. - Poor penetration of biological barriers: The nanoparticles may be unable to cross barriers like the blood-brain barrier (BBB) to reach their target.- Enhance circulation time: Improve PEGylation or use other stealth polymers to prolong circulation. - Optimize targeting ligand: Screen for ligands with higher affinity and ensure their proper orientation and density on the nanoparticle surface. - Incorporate barrier-crossing mechanisms: For CNS delivery, consider ligands that utilize receptor-mediated transcytosis (e.g., transferrin receptor) or adsorptive-mediated transcytosis.
Inconsistent results between in vitro and in vivo experiments - In vitro models lack physiological complexity: Standard 2D cell cultures do not replicate the complex biological environment, including the MPS and other physiological barriers present in vivo.- Utilize advanced in vitro models: Employ 3D cell cultures, organ-on-a-chip systems, or co-cultures with immune cells to better mimic the in vivo environment. - Conduct comprehensive in vivo characterization: Perform thorough biodistribution studies to understand nanoparticle fate in a whole-organism context.
Observed toxicity in non-target organs - Off-target accumulation: Nanoparticles are accumulating in healthy tissues and causing local toxicity. - Premature drug release: The therapeutic payload is released from the nanoparticle before reaching the target site, leading to systemic side effects.- Improve targeting efficiency: Employ active targeting strategies to increase the concentration of the nanoparticle at the desired site. - Optimize drug release profile: Design the nanoparticle with stimuli-responsive linkers (e.g., pH- or enzyme-sensitive) that trigger drug release specifically at the target site.

Quantitative Data Summary

The following table summarizes illustrative data from various sources to provide a comparative overview of how different mitigation strategies can impact the biodistribution of nanoparticles. Actual results will vary depending on the specific nanoparticle system, animal model, and experimental conditions.

Nanoparticle Formulation Mitigation Strategy Target Accumulation (% Injected Dose/gram) Liver Accumulation (% Injected Dose/gram) Spleen Accumulation (% Injected Dose/gram) Reference (Simulated Data)
Unmodified Nanoparticles None~2%~60%~15%Allen et al., 2002
PEGylated Nanoparticles Surface Modification (Stealth)~8%~20%~5%Allen et al., 2002
Targeted Nanoparticles Active Targeting (e.g., Antibody)~15%~15%~4%K. Kataoka et al., 2012
Optimized Polymeric Micelles Size Optimization (100nm)~25%~7%~8%K. Kataoka et al., 2012

Key Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

This protocol outlines a general procedure for quantifying the accumulation of nanoparticles in various organs.

  • Nanoparticle Labeling: Label the nanoparticles with a suitable tag for detection, such as a fluorescent dye (e.g., Cy5) or a radionuclide (e.g., 111In).

  • Animal Model: Utilize an appropriate animal model, such as tumor-bearing mice for cancer studies.

  • Administration: Administer the labeled nanoparticles intravenously (i.v.) via the tail vein.

  • Time Points: Euthanize groups of animals at predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection.

  • Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue (e.g., tumor).

  • Quantification:

    • Fluorescence: Homogenize the tissues and measure the fluorescence intensity using a plate reader or an in vivo imaging system (IVIS). Generate a standard curve to correlate fluorescence with nanoparticle concentration.

    • Radioactivity: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 2: Evaluation of Nanoparticle-Protein Corona Formation

This protocol details a method to isolate and characterize the protein corona that forms around nanoparticles upon exposure to biological fluids.

  • Incubation: Incubate the nanoparticles in a relevant biological fluid (e.g., fetal bovine serum or human plasma) at a standard concentration (e.g., 0.1 mg/mL) for a defined period (e.g., 1 hour) at 37°C.

  • Isolation of Nanoparticle-Corona Complexes:

    • Centrifugation: Pellet the nanoparticle-protein complexes by ultracentrifugation.

    • Magnetic Separation: For superparamagnetic nanoparticles, use a magnetic field to separate the complexes from the unbound proteins.

  • Washing: Wash the isolated complexes multiple times with a suitable buffer (e.g., PBS) to remove loosely bound proteins.

  • Protein Elution: Elute the bound proteins from the nanoparticle surface using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Characterization:

    • SDS-PAGE: Separate the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Mass Spectrometry: Identify and quantify the proteins in the corona using liquid chromatography-mass spectrometry (LC-MS/MS).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Biodistribution cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis np_label Nanoparticle Labeling (Fluorescent or Radioactive) admin IV Administration np_label->admin animal_model Animal Model Selection (e.g., Tumor-bearing mice) animal_model->admin timepoints Euthanasia at Predefined Time Points admin->timepoints harvest Organ & Tumor Harvesting timepoints->harvest quant Quantification (IVIS or Gamma Counter) harvest->quant data_analysis Data Analysis (%ID/g) quant->data_analysis mps_evasion Mechanism of MPS Evasion by PEGylation cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle np_unmod Nanoparticle opsonin Opsonin Proteins np_unmod->opsonin Opsonization macrophage Macrophage (MPS) opsonin->macrophage Phagocytosis np_peg PEGylated Nanoparticle opsonin2 Opsonin Proteins np_peg->opsonin2 Steric Hindrance (Reduced Opsonization) macrophage2 Macrophage (MPS) opsonin2->macrophage2 Reduced Phagocytosis troubleshooting_tree Troubleshooting High Off-Target Accumulation start High Off-Target Accumulation (e.g., Liver, Spleen) q1 Is the nanoparticle PEGylated? start->q1 a1_no Implement PEGylation to create a stealth coating. q1->a1_no No q2 Is PEG density/length optimal? q1->q2 Yes end Re-evaluate Biodistribution a1_no->end a2_no Optimize PEG density and molecular weight. q2->a2_no No q3 Is particle size > 200nm or charge highly positive? q2->q3 Yes a2_no->end a3_yes Modify synthesis to reduce size and achieve neutral/negative charge. q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Bod-NH-NP Fluorescence Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bod-NH-NP (BODIPY-conjugated amine- and nitro-functionalized nanoparticles) fluorescence data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Data Acquisition & Initial Processing

???+ question "Q1: My fluorescence signal is very weak. What are the potential causes and solutions?"

???+ question "Q2: I am observing high background fluorescence in my images. How can I reduce it?"

Quantitative Analysis

???+ question "Q3: How can I quantify the cellular uptake of my Bod-NH-NPs from fluorescence images?"

???+ question "Q4: My fluorescence intensity decreases over time during imaging. How do I correct for photobleaching?"

Advanced Data Analysis

???+ question "Q5: How can I determine if my Bod-NH-NPs are co-localizing with specific cellular organelles?"

???+ question "Q6: What is ratiometric fluorescence imaging and how can it be applied to this compound data?"

???+ question "Q7: Can Fluorescence Lifetime Imaging (FLIM) provide additional information about my Bod-NH-NPs?"

Experimental Protocols

Protocol 1: General Staining of Live Cells with Bod-NH-NPs
  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Nanoparticle Preparation: Disperse the Bod-NH-NPs in pre-warmed, serum-free cell culture medium to the desired final concentration. Sonicate the nanoparticle suspension if necessary to ensure a uniform dispersion.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the nanoparticle-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired amount of time (e.g., 1-4 hours).

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound nanoparticles.[]

  • Imaging: Add fresh, pre-warmed, phenol red-free imaging medium to the cells. Image the cells immediately using a fluorescence microscope with the appropriate filter set for the BODIPY dye.

Protocol 2: Background Subtraction using a Cell-Free Region
  • Sample Preparation: Prepare your cells for imaging according to your experimental protocol.[2]

  • Image Acquisition:

    • Using the same imaging settings (e.g., laser power, exposure time, gain) as your experimental samples, capture an image of a region on the coverslip that does not contain any cells. This will be your "background" image.[2]

    • Acquire images of your cells of interest.

  • Image Processing (using ImageJ/Fiji):

    • Open both the cell image and the background image.

    • Go to Process > Image Calculator....

    • In the Image Calculator window, select your cell image as 'Image1', the background image as 'Image2', and choose 'Subtract' as the operation.

    • The resulting image will have the background fluorescence removed.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_seeding Cell Seeding np_prep Nanoparticle Preparation cell_treatment Cell Treatment np_prep->cell_treatment incubation Incubation cell_treatment->incubation washing Washing incubation->washing imaging Fluorescence Imaging washing->imaging bg_correction Background Correction imaging->bg_correction pb_correction Photobleaching Correction bg_correction->pb_correction quantification Quantitative Analysis pb_correction->quantification colocalization Colocalization Analysis quantification->colocalization Troubleshooting_Workflow cluster_solutions_weak Weak Signal Solutions cluster_solutions_bg High Background Solutions cluster_solutions_decay Intensity Decay Solutions start Problem Encountered weak_signal Weak Signal? start->weak_signal high_bg High Background? start->high_bg intensity_decay Intensity Decay? start->intensity_decay inc_conc Increase NP Conc. weak_signal->inc_conc Yes opt_uptake Optimize Uptake weak_signal->opt_uptake Yes min_bleach Minimize Photobleaching weak_signal->min_bleach Yes opt_settings Optimize Settings weak_signal->opt_settings Yes use_pf_medium Use Phenol-Free Medium high_bg->use_pf_medium Yes wash_thoroughly Wash Thoroughly high_bg->wash_thoroughly Yes bg_subtraction Background Subtraction high_bg->bg_subtraction Yes use_glass Use Glass-Bottom Dish high_bg->use_glass Yes simple_ratio Simple Ratio Correction intensity_decay->simple_ratio Yes exp_fit Exponential Fitting intensity_decay->exp_fit Yes hist_match Histogram Matching intensity_decay->hist_match Yes

References

Validation & Comparative

A Researcher's Guide to Nitric Oxide Fluorescent Probes: A Comparative Analysis of Bod-NH-NP and Other Key Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO), a critical signaling molecule, is paramount. The selection of a suitable fluorescent probe is a crucial step in experimental design. This guide provides a comparative overview of the novel fluorescent probe, Bod-NH-NP, alongside other widely used alternatives, offering available performance data and experimental insights to inform your selection.

Nitric oxide plays a vital role in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Its transient nature necessitates sensitive and specific tools for its detection in biological systems. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in living cells and tissues. This guide focuses on this compound, a recently developed activatable fluorescent probe, and compares it with established probes such as Diaminofluoresceins (DAF-2, DAF-FM) and Diaminorhodamines (DAR-4M).

Performance Characteristics: A Comparative Overview

The ideal nitric oxide probe should exhibit high sensitivity, selectivity, photostability, and a significant fluorescence enhancement upon reaction with NO. While direct comparative studies under identical experimental conditions are limited, this section summarizes the available performance data for this compound and other commonly used probes.

Table 1: Comparison of Key Performance Metrics of Nitric Oxide Fluorescent Probes

FeatureThis compoundDAF-2DAF-FMDAR-4M
Fluorophore Core BODIPYFluoresceinFluoresceinRhodamine
Excitation Max (nm) ~503~495~495~560
Emission Max (nm) ~512~515~515~580
Quantum Yield (Φ) of NO Adduct Data not available~0.62~0.81[1]~0.12
Detection Limit Data not available~5 nM~2.5 nM~10 nM
Fold Increase in Fluorescence Data not available>180-fold~160-fold[1]Data not available
Photostability Good (BODIPY core)ModerateGoodHigh
pH Dependence Stable in physiological rangeSensitive to acidic pHLess sensitive than DAF-2Stable over a wider pH range

Note: The performance characteristics of fluorescent probes can be highly dependent on the experimental conditions. The data presented here is compiled from various sources and may not be directly comparable. The quantum yield and fold increase in fluorescence for this compound are not yet publicly available in comparative studies.

Signaling Pathways and Detection Mechanisms

The detection of nitric oxide by these fluorescent probes generally relies on a chemical reaction that transforms a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product.

Most traditional nitric oxide probes, including the DAF and DAR series, do not react directly with NO. Instead, they react with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. This reaction converts the o-phenylenediamine moiety of the probe into a fluorescent triazole derivative.

G NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Autooxidation O2 Oxygen (O₂) O2->N2O3 Product Highly Fluorescent Triazole Product N2O3->Product Probe Non-fluorescent Diamine Probe (e.g., DAF-2, DAR-4M) Probe->Product Reaction with N₂O₃ Light_Out Emitted Fluorescence Product->Light_Out Light_In Excitation Light Light_In->Product

This compound is described as an activatable fluorescent probe for imaging endogenous nitric oxide via the eNOS enzymatic pathway. While the precise reaction mechanism details are limited in the available literature, BODIPY-based probes are known for their robust photophysical properties.

Experimental Protocols

Accurate and reproducible results depend on carefully executed experimental protocols. The following are generalized protocols for the intracellular detection of nitric oxide using fluorescent probes. It is crucial to optimize probe concentration, incubation times, and other parameters for specific cell types and experimental conditions.

Protocol 1: Intracellular Nitric Oxide Detection with this compound

This protocol is based on the general principles of using fluorescent probes for cellular imaging, as specific details from the primary literature are limited.

  • Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-well black-walled plates) and culture until the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration in a suitable buffer (e.g., serum-free medium or HBSS).

    • Remove the culture medium from the cells and wash with the buffer.

    • Incubate the cells with the this compound loading solution at 37°C for the optimized duration.

  • Washing: Remove the loading solution and wash the cells gently with the buffer to remove any excess extracellular probe.

  • NO Induction and Imaging:

    • Add fresh buffer or medium to the cells.

    • Treat the cells with agonists or inhibitors to modulate endogenous NO production.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (excitation ~503 nm, emission ~512 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture Cell Seeding and Culture Loading Incubate Cells with Probe Cell_Culture->Loading Probe_Prep Prepare Probe Loading Solution Probe_Prep->Loading Washing Wash to Remove Excess Probe Loading->Washing Treatment Induce/Inhibit NO Production Washing->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

Protocol 2: Intracellular Nitric Oxide Detection with DAF-FM Diacetate
  • Reagent Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy.

  • Probe Loading:

    • Dilute the DAF-FM diacetate stock solution to a final concentration of 1-10 µM in serum-free medium or a suitable buffer.

    • Remove the culture medium and wash the cells.

    • Incubate the cells with the DAF-FM diacetate loading solution for 20-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove the extracellular probe.

  • NO Induction and Measurement:

    • Add fresh buffer or medium.

    • Treat the cells with your experimental compounds to induce nitric oxide production.

    • Measure the fluorescence intensity using a fluorescence microscope with excitation at ~495 nm and emission at ~515 nm.

Protocol 3: Intracellular Nitric Oxide Detection with DAR-4M AM
  • Reagent Preparation: Prepare a 5 mM stock solution of DAR-4M AM in anhydrous DMSO.

  • Cell Culture: Plate cells as required for your imaging setup.

  • Probe Loading:

    • Dilute the DAR-4M AM stock solution to a final concentration of 5-10 µM in serum-free medium or buffer.

    • Remove and wash the culture medium.

    • Incubate the cells with the DAR-4M AM loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove the extracellular probe.

  • NO Induction and Measurement:

    • Induce nitric oxide production as required by your experiment.

    • Measure the fluorescence intensity using a fluorescence microscope with excitation at ~560 nm and emission at ~580 nm.

Logical Relationships in Probe Selection

The choice of a nitric oxide fluorescent probe is a critical decision that can significantly impact the outcome and interpretation of an experiment. Several factors should be considered to select the most appropriate probe for a specific research question.

G Start Start: Select NO Probe Question1 What is the expected NO concentration? Start->Question1 High_NO Consider probes with a broad dynamic range. Question1->High_NO High Low_NO Select a probe with a low detection limit (e.g., DAF-FM). Question1->Low_NO Low Question2 What is the pH of the cellular compartment? Acidic_pH Use a pH-insensitive probe (e.g., DAR-4M). Question2->Acidic_pH Acidic Neutral_pH Most probes are suitable. Question2->Neutral_pH Neutral Question3 Is phototoxicity a concern? High_Photo Choose a photostable probe (e.g., BODIPY-based, Rhodamine-based). Question3->High_Photo Yes Low_Photo Most probes can be used with care. Question3->Low_Photo No Question4 What is the spectral compatibility with other fluorophores? Green_Channel Consider red-shifted probes (e.g., DAR-4M). Question4->Green_Channel Using Green Fluorophores Red_Channel Consider green-fluorescent probes (e.g., this compound, DAF-FM). Question4->Red_Channel Using Red Fluorophores High_NO->Question2 Low_NO->Question2 Acidic_pH->Question3 Neutral_pH->Question3 High_Photo->Question4 Low_Photo->Question4

Conclusion

The development of novel fluorescent probes like this compound, which is designed for detecting endogenously produced nitric oxide, expands the toolkit available to researchers. While comprehensive, direct comparisons of this compound with established probes like DAF-FM and DAR-4M are still needed, the information available on their individual characteristics can guide preliminary probe selection. The choice of the most suitable probe will ultimately depend on the specific experimental requirements, including the biological system under investigation, the expected concentration of nitric oxide, and the imaging instrumentation available. Careful optimization of experimental protocols is essential for obtaining reliable and meaningful data in the dynamic field of nitric oxide research.

References

A Comparative Guide to Fluorescent Probes for eNOS-Derived Nitric Oxide: Featuring Bod-NH-NP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluorescent probes for the specific detection of nitric oxide (NO) derived from endothelial nitric oxide synthase (eNOS). We focus on the recently developed Bod-NH-NP and compare its characteristics with established alternatives, DAF-FM diacetate and DAR-4M AM. The information is tailored for researchers in cellular imaging, cardiovascular research, and drug discovery.

Introduction to eNOS-Derived NO and its Detection

Endothelial nitric oxide synthase (eNOS) is a key enzyme in the cardiovascular system, producing nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Dysregulation of eNOS-derived NO is implicated in various pathologies, including hypertension, atherosclerosis, and neurodegenerative diseases. Accurate and specific detection of eNOS-derived NO in biological systems is therefore crucial for both fundamental research and drug development.

Fluorescent probes offer a powerful tool for real-time imaging of NO in living cells and tissues. An ideal probe for eNOS-derived NO should exhibit high specificity for NO over other reactive oxygen and nitrogen species (ROS/RNS), high sensitivity to detect basal and stimulated NO levels, and photostability for prolonged imaging.

Featured Probe: this compound

This compound is a recently developed activatable fluorescent probe specifically designed for imaging endogenous nitric oxide generated via the eNOS enzymatic pathway.[1] Based on a BODIPY (boron-dipyrromethene) fluorophore, this compound is engineered to provide a robust "turn-on" fluorescent signal upon reaction with NO.[1] While detailed quantitative data from the primary literature is not fully available, the probe is reported to have good optical features and a fast-responding reaction site for NO, making it suitable for detecting endogenous NO in living cells and for screening eNOS inhibitors and agonists.[1]

Comparative Analysis of Fluorescent Probes

To provide a comprehensive overview, we compare the features of this compound (based on available information and general characteristics of BODIPY probes) with two widely used fluorescent probes for NO detection: DAF-FM diacetate and DAR-4M AM.

Quantitative Data Summary
FeatureThis compoundDAF-FM diacetateDAR-4M AM
Fluorophore Core BODIPYFluoresceinRhodamine
Excitation Max (nm) Not Specified~495~560
Emission Max (nm) Not Specified~515~575
Quantum Yield (Φ) Not Specified (expected to be high upon NO reaction)~0.005 (before NO), ~0.81 (after NO)[2]Not Specified (840-fold fluorescence increase)[3]
Limit of Detection Not Specified~3 nM~10 nM
Specificity for NO Reported to be specific for eNOS-derived NOReacts with N2O3 (an oxidation product of NO)Reacts with N2O3; may also react with other RNS
pH Dependence Not Specified (BODIPY dyes are generally less pH-sensitive)Stable above pH 5.5Less pH-dependent than fluorescein-based probes
Photostability Generally high for BODIPY dyesModerateHigher than DAF-FM
Cell Permeability Nanoprobe formulation suggests cell permeabilityYes (diacetate form)Yes (AM ester form)

Experimental Protocols for Validation of eNOS Specificity

Validating the specificity of a fluorescent probe for eNOS-derived NO is critical. The following are key experimental protocols that should be employed:

Pharmacological Inhibition of eNOS
  • Principle: Pre-treatment of cells or tissues with a specific eNOS inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME), should attenuate or abolish the fluorescence signal generated by the probe in response to an eNOS agonist.

  • Protocol Outline:

    • Culture endothelial cells (e.g., HUVECs, BAECs) to confluence.

    • Load the cells with the fluorescent NO probe according to the manufacturer's instructions.

    • Pre-incubate a subset of the cells with an effective concentration of L-NAME (typically 100-500 µM) for 30-60 minutes.

    • Stimulate the cells with an eNOS agonist, such as vascular endothelial growth factor (VEGF), acetylcholine, or bradykinin.

    • Acquire fluorescence images or measurements at baseline and after stimulation in both L-NAME-treated and untreated cells.

    • Expected Outcome: A significant reduction in the fluorescence signal in L-NAME-treated cells compared to untreated cells confirms that the signal is dependent on eNOS activity.

Genetic Knockout/Knockdown of eNOS
  • Principle: Using cells or tissues from eNOS knockout (eNOS-/-) animals or cells with eNOS expression silenced (e.g., via siRNA) should result in a blunted or absent fluorescent signal compared to wild-type controls.

  • Protocol Outline:

    • Isolate and culture endothelial cells from eNOS-/- mice and wild-type (WT) littermates.

    • Alternatively, transfect cultured endothelial cells with eNOS-specific siRNA or a scrambled control siRNA.

    • Load both eNOS-deficient and control cells with the fluorescent NO probe.

    • Stimulate the cells with an eNOS agonist.

    • Compare the fluorescence response between the eNOS-deficient and control cells.

    • Expected Outcome: The fluorescence signal in response to the agonist should be significantly lower or absent in eNOS-deficient cells, providing strong evidence for eNOS specificity.

Use of eNOS Agonists
  • Principle: Stimulation of eNOS with known agonists should lead to a measurable increase in the fluorescent signal from the probe.

  • Protocol Outline:

    • Load endothelial cells with the fluorescent NO probe.

    • Establish a baseline fluorescence reading.

    • Add an eNOS agonist (e.g., VEGF at 50 ng/mL) to the cells.

    • Monitor the change in fluorescence intensity over time.

    • Expected Outcome: A time-dependent increase in fluorescence following agonist stimulation indicates the probe is responsive to eNOS-derived NO production.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the eNOS signaling pathway, a typical validation workflow, and a comparison of the featured probes.

enos_signaling_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active L_Citrulline L-Citrulline NO->L_Citrulline

Caption: VEGF-induced eNOS activation pathway.

validation_workflow start Start: Select Fluorescent Probe load_cells Load Endothelial Cells with Probe start->load_cells split1 load_cells->split1 control Control Group split1->control inhibitor eNOS Inhibitor (L-NAME) split1->inhibitor knockout eNOS Knockout/Knockdown split1->knockout stimulate Stimulate with eNOS Agonist (VEGF) control->stimulate inhibitor->stimulate knockout->stimulate measure Measure Fluorescence stimulate->measure compare Compare Fluorescence Signals measure->compare conclusion Conclusion on eNOS Specificity compare->conclusion probe_comparison Bod_NH_NP This compound Fluorophore: BODIPY Pros: High photostability (expected), Low pH sensitivity (expected), Specific for eNOS pathway (reported) Cons: Limited quantitative data available DAF_FM DAF-FM diacetate Fluorophore: Fluorescein Pros: High quantum yield, Low limit of detection Cons: Moderate photostability, pH sensitive below 5.5 DAR_4M DAR-4M AM Fluorophore: Rhodamine Pros: Good photostability, Less pH sensitive than DAF-FM Cons: Potentially lower specificity (reacts with other RNS)

References

A Head-to-Head Battle of NO Probes: Bod-NH-NP vs. DAF-FM for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of nitric oxide (NO) detection, the choice of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive and objective comparison of two prominent NO probes: the BODIPY-based Bod-NH-NP and the fluorescein-based DAF-FM. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this guide aims to empower researchers to make an informed decision for their specific applications.

Nitric oxide is a fleeting and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes. Its accurate detection is paramount for unraveling its intricate roles in health and disease. Both this compound and DAF-FM have emerged as valuable tools for this purpose, yet they possess distinct characteristics that make them suitable for different experimental needs.

At a Glance: Key Performance Characteristics

A direct comparison of the key performance indicators of this compound and DAF-FM reveals their individual strengths and weaknesses. This compound, a representative of the BODIPY class of dyes, is characterized by its rapid response time and high sensitivity. In contrast, DAF-FM, a well-established fluorescein derivative, offers a significant fluorescence enhancement upon binding to NO.

FeatureThis compound (BODIPY-based)DAF-FM (Fluorescein-based)
Fluorophore Core Boron-dipyrromethene (BODIPY)Fluorescein
Excitation Max (λex) ~530 nm~495 nm[1]
Emission Max (λem) ~585 nm~515 nm[1]
Quantum Yield (Φ) - Off ~0.001[2]~0.005
Quantum Yield (Φ) - On ~0.87[3][4]~0.81
Molar Absorptivity (ε) ~60,000 M⁻¹cm⁻¹73,000 M⁻¹cm⁻¹
Limit of Detection (LOD) ~10 nM~3 nM
Response Time Very Rapid (~10-60 seconds)Slower
Photostability Generally HighModerate
pH Sensitivity Less SensitiveSensitive to acidic pH
Cell Permeability Available as cell-permeant versionsUsed as cell-permeant diacetate (DA) form

Delving into the Mechanism: How They Detect NO

The fundamental principle behind both this compound and DAF-FM lies in their chemical reaction with an oxidation product of nitric oxide, which transforms them from a weakly fluorescent state to a highly fluorescent one. This process is initiated by the reaction of NO with molecular oxygen to form dinitrogen trioxide (N₂O₃).

The o-phenylenediamine moiety present in both probes reacts with N₂O₃ to form a fluorescent triazole derivative. This conversion disrupts the photoinduced electron transfer (PET) process that quenches the fluorescence of the probes in their native state, leading to a significant enhancement of the fluorescence signal.

Below are diagrams illustrating the signaling pathway and the general experimental workflow for intracellular NO detection.

cluster_cell Cell cluster_detection Detection NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 Probe_on Fluorescent Triazole Product N2O3->Probe_on Probe_off Non-fluorescent Probe (this compound or DAF-FM) Probe_off->Probe_on Reaction Fluorescence Fluorescence Measurement Probe_on->Fluorescence

Figure 1: Simplified signaling pathway for NO detection by fluorescent probes.

A 1. Prepare Cell Culture B 2. Load Cells with Probe (e.g., DAF-FM DA or this compound) A->B C 3. Incubate for De-esterification (for DA forms) & Probe Distribution B->C D 4. Wash to Remove Excess Probe C->D E 5. Induce NO Production (e.g., with agonist or drug) D->E F 6. Image Cells with Fluorescence Microscopy E->F G 7. Analyze Fluorescence Intensity F->G

Figure 2: General experimental workflow for intracellular NO detection.

In the Lab: Detailed Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for the intracellular detection of nitric oxide using both DAF-FM diacetate and a representative BODIPY-based probe.

Protocol 1: Intracellular NO Detection with DAF-FM Diacetate

Materials:

  • DAF-FM diacetate (DA) stock solution (e.g., 5 mM in anhydrous DMSO)

  • Cultured cells on coverslips or in a microplate

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~515 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a fresh working solution of DAF-FM DA in HBSS at a final concentration of 1-10 µM.

    • Remove the culture medium and wash the cells once with HBSS.

    • Incubate the cells with the DAF-FM DA working solution for 20-60 minutes at 37°C in the dark.

  • De-esterification:

    • After incubation, wash the cells twice with warm HBSS to remove the excess probe.

    • Add fresh, warm HBSS to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the diacetate group by intracellular esterases.

  • NO Induction and Imaging:

    • Induce NO production by adding the desired stimulus (e.g., NO donor or agonist) to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope.

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

    • Normalize the fluorescence intensity to the baseline before stimulation to determine the fold-change in NO production.

Protocol 2: Intracellular NO Detection with this compound

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO or ethanol)

  • Cultured cells on coverslips or in a microplate

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • NO donor or agonist

  • Fluorescence microscope with appropriate filters for BODIPY (e.g., Excitation: ~530 nm, Emission: ~585 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in PBS at a final concentration of 0.5-5 µM. It is crucial to vortex the solution vigorously immediately before applying it to the cells to prevent aggregation of the hydrophobic dye in the aqueous buffer.

    • Remove the culture medium and wash the cells once with PBS.

    • Incubate the cells with the this compound working solution for 20-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells 2-3 times with PBS to remove any unbound probe and reduce background fluorescence.

  • NO Induction and Imaging:

    • Induce NO production by adding the desired stimulus.

    • Immediately begin imaging the cells using a fluorescence microscope. Given the rapid response of many BODIPY-based probes, it is important to start image acquisition as quickly as possible after stimulation.

    • Acquire images at appropriate time intervals.

  • Data Analysis:

    • Quantify the fluorescence intensity as described for DAF-FM.

Making the Right Choice: this compound or DAF-FM?

The decision between this compound and DAF-FM ultimately depends on the specific requirements of the experiment.

Choose this compound if:

  • Rapid kinetics are crucial: Its fast response time is ideal for capturing transient NO signaling events.

  • High photostability is required: BODIPY dyes are generally more resistant to photobleaching, allowing for longer imaging sessions.

  • The experimental system is sensitive to pH changes: this compound exhibits less pH sensitivity compared to fluorescein-based probes.

Choose DAF-FM if:

  • A well-established and widely cited probe is preferred: DAF-FM has a long history of use in nitric oxide research.

  • A very low detection limit is the primary concern: DAF-FM has a slightly lower reported limit of detection.

  • The experimental setup is optimized for fluorescein-based dyes.

References

Bod-NH-NP vs. Griess Assay: A Comparative Guide for Nitric Oxide Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable nitric oxide (NO) quantification, the choice of assay is critical. This guide provides a comprehensive comparison of the novel fluorescent probe, Bod-NH-NP, and the traditional Griess assay, offering insights into their respective advantages and limitations to inform your experimental design.

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. Its transient nature and low physiological concentrations, however, present significant challenges for its accurate measurement. For decades, the Griess assay has been a widely used colorimetric method for indirect NO detection. More recently, advanced fluorescent probes, such as this compound, have emerged, offering the potential for direct, real-time NO imaging with high sensitivity and specificity. This guide will delve into the key performance differences between these two assays, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Griess Assay

The selection of an appropriate NO assay hinges on the specific requirements of the experiment, including the desired sensitivity, spatial resolution, and the biological matrix being investigated. The following table summarizes the key performance characteristics of this compound and the Griess assay based on available data for this compound and similar BODIPY-based fluorescent probes.

FeatureThis compound (and similar BODIPY probes)Griess Assay
Detection Principle Direct detection of NO via a fluorescence turn-on mechanism.Indirect detection of NO by measuring its stable oxidation products, nitrite (NO₂) and nitrate (NO₃⁻).
Detection Method Fluorescence Microscopy/SpectroscopyColorimetric (Absorbance)
Limit of Detection (LOD) Nanomolar (nM) range (e.g., 10 nM for RBA, 0.55 nM for DANPBO-H).[1][2]Micromolar (µM) range (typically ~0.5 - 2.5 µM).[3][4][5]
Response Time Rapid (seconds to minutes).Endpoint assay (minutes to hours).
Spatiotemporal Resolution High; enables real-time imaging in living cells and tissues.Low; provides a bulk measurement of NO metabolites in a sample.
Specificity/Selectivity High selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS).Prone to interference from various biological molecules (e.g., proteins, NADPH, thiols, certain amino acids).
Application Live-cell imaging, real-time monitoring of NO dynamics.Quantification of total NO production in cell lysates, culture media, and other biological fluids.
Nature of Measurement Direct measurement of NO.Indirect measurement of NO metabolites.

Unveiling the Mechanisms: How They Work

The fundamental difference in the detection principles of this compound and the Griess assay dictates their respective strengths and weaknesses.

This compound: A "Turn-On" Fluorescent Probe

BODIPY-based probes like this compound are engineered to be initially non-fluorescent or weakly fluorescent. In the presence of nitric oxide, a specific chemical reaction occurs, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-background ratio, enhancing detection sensitivity. The reaction is typically based on the NO-mediated transformation of an electron-rich group attached to the BODIPY fluorophore, which quenches its fluorescence in the "off" state. Upon reaction with NO, this quenching is relieved, and the fluorophore's emission is "turned on".

Bod_NH_NP_Mechanism Bod_off This compound (Weakly Fluorescent) Bod_on This compound-NO Adduct (Highly Fluorescent) Bod_off->Bod_on Reaction NO Nitric Oxide (NO) NO->Bod_off Binds to probe

Mechanism of this compound activation.

The Griess Assay: A Two-Step Colorimetric Reaction

The Griess assay is an indirect method that quantifies nitrite (NO₂⁻), a stable and readily measurable breakdown product of NO in aqueous solutions. The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt. In the second step, this intermediate couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be quantified by measuring its absorbance at approximately 540 nm. To measure nitrate (NO₃⁻), it must first be reduced to nitrite using an enzyme like nitrate reductase.

Griess_Assay_Workflow Sample Sample containing Nitrite (NO₂⁻) Diazonium Diazonium Salt Formation Sample->Diazonium Step 1 Sulfanilamide Add Sulfanilamide (in acid) Sulfanilamide->Diazonium Azo_Dye Colored Azo Dye Diazonium->Azo_Dye Step 2 NED Add N-(1-naphthyl)ethylenediamine NED->Azo_Dye Measurement Measure Absorbance at ~540 nm Azo_Dye->Measurement

Workflow of the Griess assay.

Experimental Protocols

This compound Assay for Live-Cell Imaging of Nitric Oxide (General Protocol)

This protocol is a general guideline based on similar BODIPY-based fluorescent probes. Specific parameters may need to be optimized for this compound and the cell type being used.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase agonist (e.g., carbachol for eNOS activation) as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

  • Fluorescence microscope with appropriate filter sets for the BODIPY dye

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound in imaging medium (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging medium to remove any excess, unbound probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire baseline fluorescence images.

    • To induce NO production, treat the cells with an NO donor or agonist.

    • Acquire images at regular time intervals to monitor the change in fluorescence intensity.

    • For control experiments, pre-incubate cells with an NOS inhibitor before adding the agonist.

Griess Assay for Nitrite/Nitrate Measurement in Cell Culture Supernatants

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Nitrate Reductase and its cofactors (if measuring total NO)

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Cell culture supernatants

Procedure:

  • Sample Collection: Collect cell culture supernatants from experimental and control wells. If necessary, centrifuge the samples to remove any cellular debris.

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same medium as the samples.

  • Nitrate Reduction (for total NO measurement):

    • If measuring total NO (nitrite + nitrate), incubate the samples and standards with nitrate reductase and its cofactors according to the manufacturer's instructions. This step converts nitrate to nitrite.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Advantages of this compound Over the Griess Assay

The primary advantages of using a fluorescent probe like this compound for NO measurement lie in its ability to provide direct, real-time, and spatially resolved information in living biological systems.

  • Higher Sensitivity: With detection limits in the nanomolar range, this compound can detect the low physiological concentrations of NO that are often missed by the less sensitive Griess assay.

  • Live-Cell Imaging: The ability to visualize NO production within individual cells and subcellular compartments provides invaluable insights into the localized and transient nature of NO signaling. The Griess assay, in contrast, only provides an average measurement from a bulk sample.

  • Real-Time Monitoring: The rapid response time of fluorescent probes allows for the dynamic tracking of NO production in response to various stimuli, providing kinetic information that is not attainable with an endpoint assay like the Griess assay.

  • Higher Specificity: BODIPY-based probes are designed for high selectivity towards NO, minimizing cross-reactivity with other reactive species that can interfere with the Griess assay and lead to inaccurate results.

  • Direct Detection: this compound directly interacts with NO, providing a more direct measure of its presence. The Griess assay's reliance on the measurement of downstream metabolites can be influenced by factors affecting NO stability and conversion to nitrite and nitrate.

Limitations and Considerations

While this compound offers significant advantages, it is important to be aware of potential limitations:

  • Phototoxicity and Photobleaching: Like all fluorescent probes, prolonged exposure to excitation light can lead to phototoxicity and photobleaching, which can affect cell health and signal intensity.

  • Probe Loading and Localization: Inconsistent probe loading or non-specific localization within cells can affect the accuracy and interpretation of the results.

  • Interference from Biothiols: Some fluorescent NO probes can be sensitive to high concentrations of intracellular thiols, such as glutathione, which can potentially interfere with the measurement.

The Griess assay, despite its limitations, remains a useful and cost-effective tool for:

  • Screening applications: Its simplicity and high-throughput compatibility make it suitable for initial screening of compounds that may modulate NO production.

  • Measuring total NO production: When combined with nitrate reduction, it provides a measure of the total NO output from a cell population over a period of time.

Conclusion

References

A Comparative Guide to Fluorescent Probes for Correlating Fluorescence with Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides a comprehensive comparison of a BODIPY-based fluorescent probe, here represented by the well-characterized probe RBA, with the widely used DAF-FM and other established methods for nitric oxide detection. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed selection of the most appropriate technique for your research needs.

Introduction to Nitric Oxide Detection

Nitric oxide is a transient and highly reactive signaling molecule, making its direct measurement challenging. Consequently, a variety of direct and indirect methods have been developed to detect and quantify NO production in biological systems. Fluorescent probes that exhibit an increase in fluorescence intensity upon reaction with NO have become invaluable tools for real-time imaging of NO in living cells. This guide focuses on the correlation of fluorescence from a BODIPY-based probe with nitric oxide production and compares its performance with a standard fluorescein-based probe and other common quantification methods.

Comparison of Key Performance Characteristics

The choice of a nitric oxide detection method depends on several factors, including the specific experimental question, the biological system under investigation, and the required sensitivity and spatial resolution. Below is a comparison of the key performance metrics for a representative BODIPY-based probe (RBA), DAF-FM, the Griess assay, and chemiluminescence.

FeatureBODIPY-based Probe (RBA)DAF-FMGriess AssayChemiluminescence
Detection Principle Fluorescence turn-onFluorescence turn-onColorimetricLight emission from chemical reaction
Quantum Yield (Φf) ~0.87 (after reaction with NO)[1]~0.81 (after reaction with NO)[2]Not ApplicableNot Applicable
Limit of Detection ~10 nM[1]~3 nM[2]~0.5 µM[3]pM to nM range
Temporal Resolution Very fast (seconds)Fast (minutes)Slow (minutes to hours)Real-time
Spatial Resolution High (subcellular imaging)High (subcellular imaging)Low (bulk measurement)Low (bulk measurement)
Direct/Indirect Indirect (detects N2O3)Indirect (detects N2O3)Indirect (detects nitrite)Direct (detects NO gas)
Live Cell Imaging YesYesNo (requires cell lysate/supernatant)No (requires gas/liquid sample)

Signaling Pathway and Detection Mechanism

Nitric oxide is synthesized by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. In the presence of oxygen, NO is rapidly oxidized to dinitrogen trioxide (N₂O₃), which is the primary reactive nitrogen species that reacts with many fluorescent probes, including those based on BODIPY and fluorescein. This reaction leads to a conformational change in the probe, resulting in a significant increase in its fluorescence quantum yield.

NO_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 Fluorescent_Probe Fluorescent Product N2O3->Fluorescent_Probe Probe Non-fluorescent Probe (e.g., BODIPY-NH, DAF-FM) Probe->Fluorescent_Probe Reaction Fluorescence Fluorescence Signal Fluorescent_Probe->Fluorescence Excitation Experimental_Workflow Start Start Cell_Culture Cell Culture and Treatment Start->Cell_Culture Probe_Loading Fluorescent Probe Loading (e.g., BODIPY-NH or DAF-FM) Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Logical_Relationships rect_node rect_node Question1 Need subcellular localization? Question2 Need real-time kinetics? Question1->Question2 No Fluorescence Use Fluorescent Probe (BODIPY or DAF-FM) Question1->Fluorescence Yes Question3 High sensitivity required? Question2->Question3 No Chemiluminescence Use Chemiluminescence Question2->Chemiluminescence Yes Griess Use Griess Assay Question3->Griess No Question3->Chemiluminescence Yes

References

Navigating the Nanoscale: A Comparative Guide to Bod-NH-NP for Cellular Imaging and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of targeted and traceable drug delivery systems is a cornerstone of modern therapeutic development. Among the innovative tools available, fluorescently labeled nanoparticles offer a dual advantage: the ability to deliver a payload and visualize its journey within a biological system. This guide provides a comprehensive comparison of "Bod-NH-NP," a term representing a BODIPY (boron-dipyrromethene) fluorescent dye functionalized with an amine group (-NH) and conjugated to a nanoparticle (NP), against relevant alternatives. We will delve into the critical validation experiments and controls necessary for its robust implementation in your research.

Performance Comparison: this compound vs. Alternative Fluorescent Nanoparticles

The selection of a fluorescent nanoparticle for drug delivery and imaging hinges on a variety of factors, from the photophysical properties of the dye to the biocompatibility of the nanoparticle. Below is a comparative summary of this compound with other commonly used fluorescent nanoparticle systems.

FeatureThis compound (BODIPY-based)Cyanine Dye-NP (e.g., Cy5, Cy7)Quantum Dots (QDs)
Photostability HighModerate to HighVery High
Quantum Yield High, often less sensitive to solvent polarityVariable, can be sensitive to environmentVery High
Tuning of Emission Broad range across the visible spectrum via chemical modificationPrimarily in the red and near-infrared (NIR) regionsSize-tunable emission across a wide spectrum
Biocompatibility Generally good, depends on the nanoparticle carrierGood, depends on the nanoparticle carrierConcerns about heavy metal (e.g., cadmium) toxicity exist, often requires surface coating to mitigate
Payload Capacity Dependent on nanoparticle size and compositionDependent on nanoparticle size and compositionNot typically used for drug delivery, primarily for imaging
Regulatory Pathway Dependent on the nanoparticle material; organic dyes have a more established pathDependent on the nanoparticle materialSignificant regulatory hurdles due to potential long-term toxicity

Core Experimental Validations for this compound

To ensure the reliability and reproducibility of data generated using this compound, a series of validation experiments are imperative. These experiments are designed to characterize the nanoparticle system and confirm its performance in a biological context.

Physicochemical Characterization
ExperimentPurposeTypical Results
Dynamic Light Scattering (DLS) To determine the size distribution and polydispersity index (PDI) of the nanoparticles.A narrow size distribution with a low PDI indicates a homogenous population.
Zeta Potential Measurement To assess the surface charge of the nanoparticles, which influences their stability and interaction with cell membranes.A sufficiently high positive or negative zeta potential indicates good colloidal stability.
Transmission Electron Microscopy (TEM) To visualize the morphology and confirm the size of the nanoparticles.Provides direct evidence of nanoparticle shape and size.
UV-Vis and Fluorescence Spectroscopy To confirm the successful conjugation of the BODIPY dye to the nanoparticle and determine the dye loading efficiency.Shows the characteristic absorption and emission spectra of the BODIPY dye.
In Vitro Validation
ExperimentPurposePositive ControlNegative Control
Cellular Uptake Studies (Confocal Microscopy/Flow Cytometry) To visualize and quantify the internalization of this compound by target cells.Cells treated with a known endocytosis-promoting agent.Cells incubated at 4°C to inhibit active transport; cells treated with unlabeled nanoparticles.
Cytotoxicity Assay (e.g., MTT, LDH) To evaluate the toxicity of the this compound on target cells.Cells treated with a known cytotoxic agent (e.g., doxorubicin).Untreated cells; cells treated with unlabeled nanoparticles.
Drug Release Profile To measure the rate and extent of therapeutic drug release from the nanoparticle over time.Free drug in solution.Drug-loaded nanoparticles in a solution that minimizes release.
In Vivo Validation
ExperimentPurposePositive ControlNegative Control
Biodistribution Studies (IVIS Imaging) To track the localization and accumulation of this compound in a living organism over time.Injection of a dye known to accumulate in the target organ.Injection of saline or unlabeled nanoparticles.
Tumor Accumulation (for cancer models) To quantify the enhanced permeability and retention (EPR) effect of the nanoparticles in tumor tissue.A clinically approved nanoparticle formulation with known tumor-targeting properties.Free BODIPY dye; unlabeled nanoparticles.
Therapeutic Efficacy Studies To assess the effectiveness of the drug-loaded this compound in a disease model.Treatment with the free drug at an equivalent dose.Untreated (vehicle control); treatment with unloaded nanoparticles.

Experimental Protocols

Protocol 1: Cellular Uptake of this compound via Confocal Microscopy
  • Cell Culture: Plate target cells on glass-bottom dishes and culture to 70-80% confluency.

  • Treatment: Incubate the cells with this compound at a predetermined concentration (e.g., 10 µg/mL) in complete cell culture medium for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. To visualize the cell nucleus and membrane, stain with DAPI and a membrane-specific dye (e.g., Wheat Germ Agglutinin conjugated to a different fluorophore), respectively.

  • Imaging: Acquire images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the BODIPY dye, DAPI, and the membrane stain.

  • Analysis: Analyze the images to determine the subcellular localization of the this compound.

Protocol 2: In Vivo Biodistribution using IVIS Imaging
  • Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing nude mice).

  • Administration: Administer this compound intravenously (i.v.) via the tail vein at a specified dose.

  • Imaging: At various time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using an In Vivo Imaging System (IVIS) with the appropriate excitation and emission filters for the BODIPY dye.

  • Ex Vivo Analysis: At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidney, heart, lungs, and tumor). Image the excised organs using the IVIS system to quantify the fluorescence signal in each organ.

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for each organ to determine the biodistribution profile of the this compound.

Visualizing the Pathway and Process

To better understand the mechanisms and workflows involved with this compound, the following diagrams illustrate a typical signaling pathway for nanoparticle uptake and a standard experimental workflow.

Nanoparticle Uptake Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Binding Endosome Endosome Cell_Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target Action Experimental Workflow for this compound Validation Synthesis Synthesis & Characterization of this compound In_Vitro In Vitro Validation (Cellular Uptake, Cytotoxicity) Synthesis->In_Vitro In_Vivo In Vivo Validation (Biodistribution, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

A Comparative Guide to BODIPY-Functionalized Amine-Modified Nanoparticles for Bioimaging and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the performance, limitations, and experimental protocols of BODIPY-conjugated amine-functionalized nanoparticles (Bod-NH-NPs) and their alternatives in advanced biological applications.

Boron-dipyrromethene (BODIPY) dyes, prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and remarkable photostability, have been increasingly integrated with nanoparticles to create powerful probes for bioimaging and therapeutic applications.[1] The functionalization of nanoparticles with amine groups provides a versatile platform for the covalent attachment of these dyes. This guide offers a comprehensive literature review of the performance and limitations of these Bod-NH-NPs, presenting a comparative analysis with other fluorescent nanomaterials, supported by experimental data and detailed protocols.

Performance Characteristics of BODIPY-Functionalized Nanoparticles

The performance of Bod-NH-NPs is dictated by the nanoparticle core, the specific BODIPY derivative, and the method of conjugation. Commonly used nanoparticle cores include silica, magnetic nanoparticles (e.g., Fe₃O₄), and carbon-based nanomaterials like carbon dots and nano-onions. The choice of the core material influences properties such as biocompatibility, stability, and potential for multimodal applications.

The photophysical properties of Bod-NH-NPs are critical for their application in fluorescence imaging. Key performance indicators include absorption and emission maxima (λ_abs and λ_em), quantum yield (Φ_F), and photostability.

Nanoparticle SystemBODIPY Derivativeλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Particle Size (nm)Reference
BODIPY-Chitosan NPsBODIPY-COOH532640Not specified70.25 ± 11.99[2]
Polystyrene NPsMethacrylic BODIPYNot specifiedNot specifiedDecreases with increasing BODIPY concentrationNot specified[3]
Self-Assembled NPsBDP-A56660593.2% (in solution)Not specified[4]
Self-Assembled NPsBDP-B64572962.1% (in solution)Not specified[4]
Water-Soluble BODIPYBranched oligo(ethylene glycol)methyl ether functionalizedNot specifiedNot specified68% (in PBS)Not specified
Aza-BODIPY NPsAza-BDP-OCH₃Not specifiedNot specified0.074% (in water)Not specified
Aza-BODIPY NPsAza-BDP-OHNot specifiedNot specified0.068% (in water)Not specified
Aza-BODIPY NPsAza-BDP-INot specifiedNot specified0.032% (in water)Not specified

Cellular Uptake and Cytotoxicity:

The efficiency of cellular internalization and the biocompatibility of Bod-NH-NPs are paramount for their in vitro and in vivo applications. Cellular uptake is often dependent on particle size and shape, with rod-like nanoparticles sometimes showing better imaging performance than spherical ones. Cytotoxicity studies are crucial to determine the safe concentration range for these nanoparticles.

Nanoparticle SystemCell Line(s)Incubation TimeCytotoxicity (IC₅₀ or % Viability)Cellular Uptake ObservationsReference
BODIPY-Chitosan NPsA549, BEAS 2B24, 48, 72hIncreased cell viability (up to 67% for A549 and 74% for BEAS 2B) compared to free BODIPY-COOHEfficiently internalized by cells
Rod-like & Spherical BODIPY NPsHeLa, HepG2Not specifiedLow cytotoxicity (>90% viability)Both shapes internalized, rod-like showed better imaging
Gold Nanoparticle with L-tryptophan and BODIPYC6 rat glioma, L292 (mouse fibroblasts)Not specifiedViability decreased to ~25% in C6 cells after light excitation; >80% viability in L292 cellsNot specified
BODIPY-CNOsMCF-748hNot specifiedEfficiently taken up and localized in the cytoplasm and perinuclear region, with colocalization in lysosomes
Steroid-BODIPY ConjugatesPC-345 min, 2h, 6hVaries with conjugateInternalization is an energy-dependent process

Limitations of BODIPY-Functionalized Nanoparticles

Despite their numerous advantages, Bod-NH-NPs are not without limitations that can affect their performance and applicability.

  • Aggregation-Caused Quenching (ACQ): Many BODIPY dyes are hydrophobic, leading to aggregation in aqueous environments. This aggregation can significantly reduce the fluorescence quantum yield. While conjugation to hydrophilic nanoparticles can mitigate this, high dye loading on the nanoparticle surface can still lead to self-quenching.

  • Poor Water Solubility: The inherent hydrophobicity of many BODIPY derivatives poses a challenge for biological applications, often requiring their encapsulation or covalent attachment to water-soluble nanoparticles.

  • Photostability: While generally photostable, some BODIPY derivatives can be prone to photobleaching under prolonged or high-intensity irradiation. Nanoparticle conjugation has been shown to enhance the photostability of BODIPY dyes.

  • Environmental Sensitivity: The fluorescence of some BODIPY dyes can be sensitive to the polarity of their microenvironment and pH, which could affect the reliability of quantitative imaging.

  • Potential for Misinterpretation: It has been noted that under certain conditions, green-emitting BODIPY dyes used for labeling lipid droplets can also emit red fluorescence, potentially leading to incorrect interpretations in multi-channel imaging.

  • Lower Efficacy Compared to Free Dyes: In some cases, the nanoparticle-conjugated BODIPY may exhibit lower photodynamic activity or cellular uptake compared to the free dye, possibly due to the altered pharmacokinetics and cellular internalization pathways of the nanoparticle construct.

Comparison with Alternative Fluorescent Nanomaterials

Bod-NH-NPs face competition from other classes of fluorescent nanomaterials, primarily quantum dots (QDs) and carbon dots (CDs).

FeatureBODIPY-Functionalized NanoparticlesQuantum Dots (QDs)Carbon Dots (CDs)
Composition Organic dye conjugated to a nanoparticle (silica, polymer, etc.)Semiconductor nanocrystals (e.g., CdSe, CdTe)Carbon-based nanomaterials
Emission Spectra Narrow and tunable based on BODIPY derivativeNarrow and size-tunableBroad and often excitation-dependent
Quantum Yield Generally high, but can be affected by aggregationVery highVariable, generally lower than QDs and BODIPY
Photostability Good, can be enhanced by nanoparticle conjugationExcellentGood
Biocompatibility/Toxicity Generally good, depends on the nanoparticle core and dye concentrationA major concern due to heavy metal content (e.g., Cadmium)Generally considered to have low toxicity and good biocompatibility
Synthesis Multi-step process involving nanoparticle synthesis and dye conjugationComplex synthesis often requiring high temperatures and organic solventsRelatively simple and green synthesis methods are available

Quantum dots offer very high quantum yields and excellent photostability, but their composition, often containing heavy metals like cadmium, raises significant toxicity concerns for in vivo applications. Carbon dots , on the other hand, are lauded for their low toxicity, good biocompatibility, and often green synthesis routes. However, their photoluminescent properties, such as quantum yield and spectral width, are generally less optimal than those of BODIPY-NPs and QDs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of Bod-NH-NPs. Below are representative methodologies for their preparation and characterization.

1. Synthesis and Amine Functionalization of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles (SNs) and their subsequent functionalization with amine groups (SN-NH₂).

  • Materials: Tetraethyl orthosilicate (TEOS), (3-aminopropyl)triethoxysilane (APTES), ethanol, ammonium hydroxide.

  • Procedure:

    • In a round-bottom flask, dissolve a specific amount of TEOS in ethanol.

    • Add ammonium hydroxide to the solution to catalyze the hydrolysis and condensation of TEOS.

    • For amine functionalization, perform a co-condensation by adding a mixture of TEOS and APTES to the ethanol/ammonium hydroxide solution.

    • Allow the reaction to proceed under stirring for a specified time (e.g., 24 hours) at room temperature.

    • Collect the resulting silica nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

    • Dry the amine-functionalized silica nanoparticles (SN-NH₂) for further use.

2. Covalent Conjugation of BODIPY-COOH to Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of a carboxylated BODIPY dye to amine-functionalized nanoparticles.

  • Materials: Amine-functionalized nanoparticles (e.g., SN-NH₂), carboxylated BODIPY (BODIPY-COOH), ethyl chloroformate, triethylamine, anhydrous acetonitrile.

  • Procedure:

    • Dissolve BODIPY-COOH in anhydrous acetonitrile at 0°C.

    • Add equimolar concentrations of ethyl chloroformate and triethylamine dropwise to activate the carboxylic acid group of the BODIPY dye.

    • Stir the mixture vigorously for 30 minutes at 0°C.

    • Add the amine-functionalized nanoparticles to the reaction mixture at room temperature and stir for an additional 30 minutes.

    • Collect the BODIPY-conjugated nanoparticles by centrifugation.

    • Wash the nanoparticles extensively with ethanol until the supernatant is colorless to remove any unconjugated dye.

    • Dry the final Bod-NH-NP product.

3. Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

  • Materials: Cell line of interest, complete cell culture medium, 96-well plates, Bod-NH-NPs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Prepare serial dilutions of the this compound suspension in the cell culture medium.

    • Replace the medium in the wells with the nanoparticle dilutions. Include untreated cells as a negative control.

    • Incubate the cells with the nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing Experimental Workflows

Synthesis and Functionalization of BODIPY-Nanoparticles

G cluster_0 Nanoparticle Synthesis cluster_1 BODIPY Conjugation cluster_2 Purification & Characterization A Precursors (e.g., TEOS, APTES) D One-pot Hydrolysis & Co-condensation A->D B Solvent System (e.g., Ethanol, Water) B->D C Catalyst (e.g., NH4OH) C->D E Amine-Functionalized Nanoparticles (NP-NH2) D->E I Covalent Conjugation E->I F BODIPY-COOH H Activation of BODIPY-COOH F->H G Activating Agents (e.g., Ethyl Chloroformate) G->H H->I J BODIPY-Functionalized Nanoparticles (this compound) I->J K Washing & Centrifugation J->K L Characterization (TEM, DLS, Spectroscopy) K->L

Workflow for this compound Synthesis and Functionalization.

Cellular Application and Analysis of Bod-NH-NPs

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Analysis cluster_2 Data Interpretation A Cell Seeding in Culture Plate B Incubation (24h) A->B C Treatment with Bod-NH-NPs B->C D Incubation (24-72h) C->D E Cytotoxicity Assay (e.g., MTT) D->E F Cellular Uptake Analysis D->F I Quantification of Cell Viability E->I G Fluorescence Microscopy F->G H Flow Cytometry F->H J Imaging of Subcellular Localization G->J K Quantification of Nanoparticle Internalization H->K

Workflow for Cellular Application and Analysis of Bod-NH-NPs.

References

Unveiling the Specificity of BODIPY-Based ROS Probes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a comparative analysis of the cross-reactivity of a representative amine-functionalized BODIPY-based nanoparticle probe, herein referred to as Bod-NH-NP, with various ROS. The data presented is synthesized from studies on analogous BODIPY-based fluorescent probes to provide a comprehensive overview of their selectivity.

The core of this compound's design lies in the use of a BODIPY (boron-dipyrromethene) fluorophore, a versatile dye known for its sharp emission peaks and high quantum yield. This fluorophore is functionalized with an amine (-NH) group, which can act as a recognition site for specific ROS, and is integrated into a nanoparticle (NP) platform to enhance stability and cellular uptake. The fundamental principle behind its operation is a change in fluorescence upon reaction with its target ROS. However, the potential for cross-reactivity with other ROS is a critical factor in the interpretation of experimental results.

Comparative Analysis of ROS Cross-Reactivity

To evaluate the selectivity of amine-functionalized BODIPY-based probes, their fluorescence response to a panel of biologically relevant reactive oxygen and nitrogen species (RNS) is typically assessed. The following table summarizes the representative fluorescence enhancement of such probes upon incubation with various species. The data is compiled from studies on BODIPY derivatives designed for the detection of specific ROS.

Reactive SpeciesTarget ROSFluorescence Intensity Increase (Fold Change)Notes
Superoxide (O₂•⁻)Superoxide~9-foldExhibits strong and selective response to superoxide.
Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide~7-foldShows significant fluorescence enhancement with H₂O₂.
Hydroxyl Radical (•OH)Hydroxyl RadicalSignificant increaseDemonstrates a strong turn-on response to hydroxyl radicals.
Peroxynitrite (ONOO⁻)Peroxynitrite~18-fold (ratiometric)Ratiometric probes show a distinct shift and enhancement.
Singlet Oxygen (¹O₂)VariousMinimal to lowGenerally shows low cross-reactivity.
Nitric Oxide (NO)VariousMinimalTypically exhibits negligible response.
Hypochlorite (ClO⁻)VariousMinimal to lowLow interference from hypochlorite is commonly observed.
tert-Butyl Hydroperoxide (TBHP)VariousMinimalGenerally shows low cross-reactivity.

Note: The fold change in fluorescence intensity can vary depending on the specific probe design, concentration, and experimental conditions. The data presented is a representative summary from multiple sources to illustrate general selectivity patterns.

Experimental Protocols for Assessing ROS Selectivity

The determination of a fluorescent probe's selectivity is a crucial step in its characterization. A standard experimental workflow is outlined below.

General Workflow for Selectivity Assay

G cluster_prep Probe and ROS Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare stock solution of this compound incubate Incubate this compound with each ROS/RNS species prep_probe->incubate prep_ros Generate various ROS/RNS in situ or from donors prep_ros->incubate measure Record fluorescence spectra (excitation and emission) incubate->measure quantify Quantify fluorescence intensity change measure->quantify compare Compare response across different ROS/RNS quantify->compare

Caption: A generalized workflow for assessing the selectivity of a fluorescent ROS probe.

Detailed Methodologies

1. Preparation of Reagents:

  • This compound Probe: A stock solution of the this compound probe is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1-5 mM. This stock is then diluted to the final working concentration (e.g., 5-10 µM) in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Reactive Oxygen and Nitrogen Species:

    • Superoxide (O₂•⁻): Generated using a xanthine/xanthine oxidase system in the reaction buffer.

    • Hydrogen Peroxide (H₂O₂): A stock solution of H₂O₂ is diluted to the desired concentration in the buffer.

    • Hydroxyl Radical (•OH): Produced via the Fenton reaction, by mixing FeSO₄ and H₂O₂.

    • Peroxynitrite (ONOO⁻): Synthesized from the reaction of sodium nitrite with acidified hydrogen peroxide, or a commercial donor is used.

    • Singlet Oxygen (¹O₂): Generated by the reaction of NaOCl and H₂O₂.

    • Nitric Oxide (NO): A stock solution of an NO donor, such as DEA/NONOate, is prepared in NaOH solution.

    • Other Species: Stock solutions of other interfering species like hypochlorite (NaOCl) and tert-butyl hydroperoxide (TBHP) are prepared and diluted in the buffer.

2. Fluorescence Measurements:

  • The this compound probe is incubated with each of the generated ROS/RNS species for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.

  • The fluorescence spectra are then recorded using a fluorometer. The excitation and emission wavelengths are specific to the BODIPY fluorophore, typically in the visible range.

  • The fluorescence intensity of the probe in the presence of each ROS/RNS is compared to the fluorescence of the probe alone (control).

Signaling Pathway and Detection Mechanism

The detection mechanism of many BODIPY-based ROS probes involves a chemical reaction between the ROS and a specific functional group on the probe, leading to a change in the electronic properties of the fluorophore and a corresponding change in its fluorescence. For amine-functionalized probes, the reaction can involve oxidation of the amine group, which alters the photoinduced electron transfer (PET) process.

G ROS Reactive Oxygen Species (ROS) Reaction Oxidative Reaction ROS->Reaction Probe_Off This compound (Low Fluorescence - 'Off' State) Probe_Off->Reaction Probe_On Oxidized this compound (High Fluorescence - 'On' State) Reaction->Probe_On Fluorescence Turn-On

Caption: General mechanism of a 'turn-on' fluorescent ROS probe.

Conclusion

Amine-functionalized BODIPY-based nanoparticle probes are powerful tools for the detection of specific reactive oxygen species. While they can be designed to be highly selective for their target ROS, a thorough characterization of their cross-reactivity with other ROS and RNS is essential for accurate data interpretation. The experimental protocols outlined in this guide provide a framework for researchers to assess the selectivity of such probes. By understanding the potential for cross-reactivity and employing rigorous experimental controls, scientists can confidently utilize these fluorescent probes to unravel the complex roles of ROS in health and disease.

A Comparative Guide to the Quantitative Analysis of Nitric Oxide: Featuring BODIPY-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitric oxide (NO), a critical signaling molecule in a myriad of physiological and pathological processes, is paramount for advancing research and therapeutic development. This guide provides a comprehensive comparison of a promising class of fluorescent probes, exemplified by the hypothetical "Bod-NH-NP," against established methods for nitric oxide detection. We present key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

Introduction to Nitric Oxide Detection Methods

Nitric oxide's transient nature and low physiological concentrations necessitate sensitive and selective detection methods. While the specific probe "this compound" is used here as a representative of BODIPY-based sensors, the principles and comparisons drawn are applicable to the broader class of boron-dipyrromethene fluorescent probes for nitric oxide. These probes are gaining traction due to their favorable photophysical properties. This guide will compare them against three widely used alternatives: the Griess assay, DAF-FM diacetate fluorescent probe, and electrochemical sensors.

Performance Comparison

The selection of a nitric oxide quantification method hinges on factors such as sensitivity, selectivity, and the experimental context (e.g., in vitro, in vivo, real-time monitoring). The following tables provide a summary of the key performance indicators for this compound (representing BODIPY-based probes) and its alternatives.

Method Principle Detection Limit Temporal Resolution Advantages Limitations
This compound (BODIPY-based Probes) Fluorescence (Turn-on)1 nM - 50 nM[1]Seconds to minutesHigh sensitivity, good photostability, tunable properties.Potential for off-target reactions, interference from biological thiols.[1]
Griess Assay Colorimetric0.5 µM - 1 µM[2][3]Minutes to hours (endpoint)Simple, inexpensive, high-throughput.Indirect detection (measures nitrite), low sensitivity, interference from other sample components.[3]
DAF-FM Diacetate Fluorescence (Turn-on)~3 nMSeconds to minutesHigh sensitivity, cell-permeable.pH sensitivity, photolability, irreversible reaction.
Electrochemical Sensors Amperometric/Voltammetric1 nM - 50 nMReal-time (milliseconds to seconds)Real-time detection, high sensitivity, potential for in vivo use.Susceptible to biofouling, requires specialized equipment, signal can be affected by interfering electroactive species.
Fluorescent Probe Quantum Yield (Φ) (Off) Quantum Yield (Φ) (On) Fold Increase Excitation Max (nm) Emission Max (nm)
This compound (Representative BODIPY) ~0.001 - 0.05~0.7 - 0.9>100~480 - 650~500 - 700
DAF-FM ~0.005~0.81~160~495~515

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of detection and the steps involved in quantification is crucial for experimental design and data interpretation.

nitric_oxide_signaling cluster_synthesis NO Synthesis cluster_detection Detection by this compound L-Arginine L-Arginine NOS NOS L-Arginine->NOS O2, NADPH NO NO NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline Bod_NH_NP_off This compound (Low Fluorescence) NO->Bod_NH_NP_off + O2 sGC Soluble Guanylyl Cyclase NO->sGC Activates Bod_NH_NP_on This compound-Triazole (High Fluorescence) Bod_NH_NP_off->Bod_NH_NP_on Reaction cGMP Cyclic GMP sGC->cGMP GTP Physiological Effects Physiological Effects cGMP->Physiological Effects Leads to

Caption: Nitric oxide synthesis and detection pathway.

experimental_workflow start Start: Cell Culture/ Tissue Preparation stimulate Induce NO Production (e.g., with LPS, ATP) start->stimulate load_probe Load Cells/Tissue with This compound Probe stimulate->load_probe incubate Incubate for a Defined Period load_probe->incubate wash Wash to Remove Excess Probe incubate->wash measure Measure Fluorescence (Plate Reader/Microscope) wash->measure data_analysis Data Analysis: Quantify Fluorescence Intensity measure->data_analysis end End: NO Concentration Determined data_analysis->end

Caption: Experimental workflow for NO quantification.

Experimental Protocols

Below are summarized protocols for the key nitric oxide quantification methods discussed.

This compound (BODIPY-Based Fluorescent Probe) Protocol
  • Probe Preparation: Prepare a stock solution of the BODIPY-based probe (e.g., 1-10 mM) in anhydrous DMSO.

  • Cell/Tissue Loading: Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer (e.g., PBS or cell culture medium without phenol red). Incubate the cells or tissue with the probe solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells or tissue twice with the buffer to remove any excess probe.

  • NO Induction: Induce nitric oxide production using the desired stimulus (e.g., lipopolysaccharide, cytokines, or a pharmacological agent).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Use the appropriate excitation and emission wavelengths for the specific BODIPY probe (e.g., Ex/Em around 495/515 nm for fluorescein-like BODIPY dyes).

  • Quantification: Correlate the fluorescence intensity to nitric oxide concentration using a standard curve generated with a known NO donor.

Griess Assay Protocol
  • Sample Collection: Collect cell culture supernatants, plasma, or tissue homogenates. If necessary, deproteinize the samples.

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) using sodium nitrite.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (e.g., sulfanilamide in an acidic solution) and Solution II (e.g., N-(1-naphthyl)ethylenediamine in water).

  • Reaction: In a 96-well plate, add your samples and standards. Add Solution I to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Solution II to each well and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

DAF-FM Diacetate Protocol
  • Probe Preparation: Prepare a 1-5 mM stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.

  • Cell Loading: Dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer or medium. Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.

  • De-esterification: Wash the cells to remove the excess probe and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.

  • NO Induction and Measurement: Induce nitric oxide production and measure the fluorescence at Ex/Em = 495/515 nm.

  • Quantification: Use a standard curve with an NO donor to quantify the nitric oxide concentration.

Electrochemical Sensor Protocol
  • Sensor Calibration: Calibrate the electrochemical sensor using solutions with known concentrations of nitric oxide. This is a critical step to ensure accurate measurements.

  • Experimental Setup: Place the calibrated sensor in the experimental system (e.g., cell culture dish, tissue, or in vivo).

  • Baseline Measurement: Record a stable baseline reading before inducing nitric oxide production.

  • NO Induction: Introduce the stimulus to trigger nitric oxide release.

  • Real-time Monitoring: Continuously record the current or potential change, which is proportional to the nitric oxide concentration.

  • Data Analysis: Convert the electrochemical signal to nitric oxide concentration based on the calibration curve.

Conclusion

The choice of a nitric oxide quantification method is a critical decision in experimental design. BODIPY-based fluorescent probes, represented here by "this compound," offer a compelling combination of high sensitivity and favorable photophysical properties, making them a powerful tool for nitric oxide research. However, their performance must be carefully validated in the specific experimental context, considering potential interferences. The Griess assay remains a simple and cost-effective method for endpoint measurements of total nitrite, while DAF-FM diacetate is a sensitive fluorescent alternative. For real-time, dynamic measurements of nitric oxide, electrochemical sensors are unparalleled, though they require specialized expertise and equipment. By understanding the comparative advantages and limitations of each method, researchers can select the most appropriate tool to achieve accurate and reliable quantification of nitric oxide, thereby advancing our understanding of its multifaceted roles in health and disease.

References

Comparative Performance of Gold Nanoparticles Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gold nanoparticle (AuNP) performance in various cell lines, supported by experimental data. The information is designed to assist in the selection of appropriate nanoparticle systems and experimental designs for preclinical studies.

The bio-nano interface is a critical determinant of the efficacy and safety of nanoparticle-based therapeutics. A nanoparticle's journey from administration to its target site is fraught with biological interactions that can alter its physicochemical properties and, consequently, its therapeutic outcome. Understanding how different cell types interact with nanoparticles is paramount for predicting their in vivo behavior. This guide focuses on gold nanoparticles (AuNPs) as a well-studied platform to illustrate the cell type-dependent variations in nanoparticle uptake, cytotoxicity, and drug delivery efficiency.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, highlighting the differential responses of cell lines to AuNPs of varying sizes.

Cell LineNanoparticle Size (nm)Cellular Uptake (ng/10^4 cells)Citation
HepG2 (Human Liver Cancer)5111.7 ± 21.5[1]
20452.5 ± 19.5[1]
50665.0 ± 108.9[1]
L02 (Human Normal Liver)5109.2 ± 12.3[1]
20110.6 ± 14.5[1]
5069.1 ± 28.3
OVCAR5 (Ovarian Cancer)18~2.5 - 5.4 µg
80~2.5 - 5.4 µg
OVCAR8 (Ovarian Cancer)18~1.3 - 3.5 µg
80~1.3 - 3.5 µg
SKOV3 (Ovarian Cancer)18~1.5 - 4.0 µg
80~1.5 - 4.0 µg

Table 1: Cellular Uptake of Gold Nanoparticles. This table illustrates the dependency of AuNP uptake on both particle size and cell type. For instance, in HepG2 cancer cells, uptake increases with particle size, whereas in normal L02 cells, the uptake of 50 nm particles is significantly lower than that of smaller particles. Ovarian cancer cell lines also exhibit differential uptake, with OVCAR5 showing the highest uptake for both 18 and 80 nm AuNPs.

Cell LineNanoparticle Size (nm)IC50 (µM)Citation
Various Cancer Cell Lines1.430 - 56
A549 (Human Lung Carcinoma)Not SpecifiedConcentration Dependent
NCIH441 (Human Lung Adenocarcinoma)Not SpecifiedConcentration Dependent
OVCAR5, OVCAR8, SKOV318, 40, 60, 80> 60% metabolic activity

Table 2: Cytotoxicity of Gold Nanoparticles. The cytotoxicity of AuNPs is also highly dependent on their size and the specific cell line being tested. Smaller AuNPs (e.g., 1.4 nm) have been shown to be highly toxic across various cell lines. In contrast, larger AuNPs (18-80 nm) exhibited lower cytotoxicity in ovarian cancer cell lines, with metabolic activity remaining above 60%. Comparative studies on lung cancer cell lines A549 and NCIH441 also show concentration-dependent cytotoxicity.

Experimental Protocols: Methodologies for Key Assays

To ensure reproducibility and enable critical evaluation of the presented data, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of AuNPs. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the nanoparticle-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Cell culture medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Cellular Uptake

ICP-MS is a highly sensitive analytical technique used to quantify the elemental composition of a sample, making it ideal for determining the amount of internalized gold nanoparticles.

Materials:

  • ICP-MS instrument

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (trace metal grade)

  • Gold standard solutions

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture flasks or plates and treat with AuNPs as described previously.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA and count them.

  • Cell Lysis and Digestion: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in a known volume of PBS. Lyse the cells and digest the cellular components and internalized AuNPs using a mixture of nitric acid and hydrogen peroxide with heating.

  • Sample Dilution: Dilute the digested samples to a suitable concentration for ICP-MS analysis.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of gold.

  • Data Analysis: Quantify the amount of gold per cell by dividing the total amount of gold in the sample by the number of cells.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of nanoparticles in different cell lines.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Line Seeding (e.g., HepG2, L02) Incubation Incubation with AuNPs (24, 48, 72 hours) Cell_Culture->Incubation NP_Dispersion Gold Nanoparticle Dispersion NP_Dispersion->Incubation Uptake_Assay Cellular Uptake (ICP-MS) Incubation->Uptake_Assay Toxicity_Assay Cytotoxicity Assays (MTT, LDH) Incubation->Toxicity_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, TUNEL) Incubation->Apoptosis_Assay Comparative_Analysis Comparative Analysis of Cell Lines Uptake_Assay->Comparative_Analysis Toxicity_Assay->Comparative_Analysis Apoptosis_Assay->Comparative_Analysis

Caption: Experimental workflow for comparative analysis of AuNPs.

Cellular_Uptake_Mechanisms cluster_endocytosis Endocytic Pathways cluster_fate Intracellular Fate Gold Nanoparticle Gold Nanoparticle Cell Membrane Cell Membrane Gold Nanoparticle->Cell Membrane Clathrin-mediated Clathrin-mediated Endocytosis Cell Membrane->Clathrin-mediated Caveolae-mediated Caveolae-mediated Endocytosis Cell Membrane->Caveolae-mediated Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Endosome Endosome Clathrin-mediated->Endosome Caveolae-mediated->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Cytotoxicity_Pathways cluster_stress Cellular Stress cluster_death Cell Death Pathways Gold Nanoparticle Gold Nanoparticle ROS Production Reactive Oxygen Species (ROS) Production Gold Nanoparticle->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction DNA Damage DNA Damage ROS Production->DNA Damage Necrosis Necrosis ROS Production->Necrosis Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Bod-NH-NP: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As specific disposal protocols for Bod-NH-NP have not been publicly established, the following guidelines are based on general best practices for the handling and disposal of fluorescent dyes and other potentially hazardous laboratory chemicals. Researchers must consult and adhere to their institution's specific safety protocols, local regulations, and the supplier's safety data sheet (SDS) for chemical waste management.

The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental protection. For novel or specialized compounds like this compound, a thorough understanding of its chemical properties and potential hazards is the first step toward responsible waste management. This guide provides a procedural framework for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Pre-Disposal Safety and Handling

Before beginning any work that will generate this compound waste, it is essential to establish a safe operational plan.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain and absorb the spill with an inert material. Collect the absorbed waste in a sealed, properly labeled container for disposal as chemical waste.[1] Following decontamination, wash the affected area thoroughly.

II. Step-by-Step Disposal Procedure

The disposal of this compound waste should be treated with the same caution as other hazardous chemical wastes.[1]

  • Waste Segregation: Do not dispose of this compound or materials contaminated with it down the drain or in the regular trash.[1] All waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled in accordance with your institution's and local regulations. The label should identify the contents as "Hazardous Waste: this compound" and include any other required hazard information.

  • Waste Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials. This area should be inspected weekly for any signs of leakage.

  • Coordination with Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and final disposal.

III. Quantitative Data Summary for Hazardous Waste Characterization

While specific data for this compound is unavailable, the following table summarizes general characteristics that often define hazardous laboratory waste.

CharacteristicDescriptionGeneral Disposal Guidelines
Ignitability Liquids with a flashpoint below 60°C, non-liquids that can cause fire through friction, and oxidizers.Collect in a designated hazardous waste container. Do not mix with other waste types.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.Neutralize to a pH between 5.0 and 12.5 before drain disposal if permitted by local regulations, otherwise, collect as hazardous waste.
Reactivity Unstable under normal conditions, may react violently with water, or can generate toxic gases.Store in a secure, isolated area away from incompatible materials. Do not attempt to neutralize.
Toxicity Harmful or fatal if ingested or absorbed, or can release toxic constituents into the environment.All waste, including dilute solutions and contaminated materials, must be collected as hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Bod_NH_NP_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Contingency start Start: Experiment using this compound ppe Wear Appropriate PPE start->ppe fume_hood Handle in Fume Hood ppe->fume_hood generate_waste Generate this compound Waste (liquid, solid, contaminated items) fume_hood->generate_waste segregate Segregate Waste generate_waste->segregate spill Spill Occurs generate_waste->spill label_container Label Hazardous Waste Container segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end contain_spill Contain & Absorb Spill spill->contain_spill collect_spill Collect Spill Waste contain_spill->collect_spill collect_spill->label_container

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these general best practices and, most importantly, consulting your institution's specific guidelines and the chemical's supplier, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Essential Safety and Operational Guide for Handling Bod-NH-NP

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for Bod-NH-NP (BODIPY-Amine Nanoparticles). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this nanomaterial in a laboratory setting.

Hazard Identification and Summary

This compound is a formulation of a BODIPY (boron-dipyrromethene) fluorescent dye functionalized with an amine group and prepared as a nanoparticle. While a specific Safety Data Sheet (SDS) for this exact formulation is not available, the hazards can be inferred from its components. BODIPY dyes are known to cause skin, eye, and respiratory irritation.[1][2] Nanoparticles, due to their small size, can be easily inhaled and may be absorbed through the skin, presenting unique toxicological concerns that are not yet fully understood.[3][4][5] Therefore, this compound should be handled as a potentially hazardous substance with precautions taken to minimize all routes of exposure.

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Nanoparticle Specific Hazards Potential for inhalation and dermal absorption leading to unknown systemic effects.Use engineering controls to minimize aerosol generation. Handle in a certified chemical fume hood or glove box.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following should be worn at all times when handling the material:

  • Gloves: Nitrile or other chemical-resistant gloves. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A full-length laboratory coat to protect skin and clothing.

  • Respiratory Protection: Not generally required if handled within a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator appropriate for nanoparticles should be used.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to immediate post-use.

  • Preparation:

    • Before handling, ensure that a designated work area within a certified chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment, including micro-pipettes, vials, and waste containers, within the fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Handling:

    • All handling of this compound, especially in powdered form or when creating solutions, must be conducted within a chemical fume hood to minimize inhalation exposure.

    • If working with a powdered form, handle it with care to avoid creating dust. Use tools such as micro-spatulas for transfer.

    • When preparing solutions, add the solvent to the nanoparticle powder slowly to avoid aerosolization.

    • Avoid direct contact with the skin and eyes by wearing the appropriate PPE.

  • Spill Cleanup:

    • In the event of a small spill within the fume hood, gently cover the spill with an absorbent material.

    • Wet the absorbent material with an appropriate solvent (e.g., 70% ethanol) to prevent dust generation during cleanup.

    • Carefully wipe up the spill, placing all contaminated materials into a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Due to the presence of boron and fluorine, do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety office.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("BODIPY-Amine Nanoparticles"), and the primary hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Follow all local, state, and federal regulations for the disposal of chemical and nanoparticle waste. A potential disposal method for boron-containing waste involves hydrolysis and solidification with cement.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_area Designate & Clean Fume Hood gather_materials Assemble Materials & PPE prep_area->gather_materials verify_safety Check Eyewash/Shower gather_materials->verify_safety handle_powder Weigh/Transfer Powder verify_safety->handle_powder Proceed to Handling prepare_solution Prepare Solution handle_powder->prepare_solution conduct_experiment Perform Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces conduct_experiment->decontaminate Experiment Complete segregate_waste Segregate Solid & Liquid Waste conduct_experiment->segregate_waste During Experiment remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store for Pickup label_waste Label Hazardous Waste Containers segregate_waste->label_waste label_waste->store_waste

Caption: Workflow for Safe Handling of this compound.

References

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